molecular formula C27H37FO4 B15570498 AL 8810 isopropyl ester

AL 8810 isopropyl ester

Cat. No.: B15570498
M. Wt: 444.6 g/mol
InChI Key: NHXJEEIAJJWMNC-IHMKMYTQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AL 8810 isopropyl ester is a useful research compound. Its molecular formula is C27H37FO4 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37FO4/c1-18(2)32-27(31)12-6-4-3-5-11-23-22(24(28)17-26(23)30)13-14-25(29)21-15-19-9-7-8-10-20(19)16-21/h3,5,7-10,13-14,18,21-26,29-30H,4,6,11-12,15-17H2,1-2H3/b5-3-,14-13+/t22-,23-,24+,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXJEEIAJJWMNC-IHMKMYTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AL-8810 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL-8810 isopropyl ester is a potent and selective pharmacological tool crucial for the investigation of prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor) signaling. As a PGF2α analog, AL-8810 functions primarily as a competitive antagonist at the FP receptor, a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including intraocular pressure regulation and smooth muscle contraction. While exhibiting high affinity for the FP receptor, it demonstrates minimal to no activity at other prostanoid receptors, underscoring its selectivity. AL-8810 also displays weak partial agonist activity, a characteristic that is important to consider in experimental design. This technical guide provides a comprehensive overview of the mechanism of action of AL-8810, including its receptor binding properties, downstream signaling effects, and detailed protocols for its characterization.

Core Mechanism of Action: Competitive Antagonism at the FP Receptor

AL-8810 is a synthetic analog of prostaglandin F2α.[1][2] Its primary mechanism of action is the selective blockade of the FP receptor.[1][3] The FP receptor is a member of the Gq/11 family of G-protein coupled receptors. Upon binding of its endogenous ligand, PGF2α, the FP receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in mediating the physiological effects of FP receptor activation, such as smooth muscle contraction.

AL-8810 acts as a competitive antagonist, meaning it binds to the same site on the FP receptor as the native ligand PGF2α and other FP receptor agonists (like fluprostenol) but does not elicit a significant downstream signal.[1] By occupying the binding site, AL-8810 prevents the binding of agonists and thereby inhibits the activation of the PLC signaling cascade. This is observed experimentally as a rightward shift in the concentration-response curve of an FP receptor agonist in the presence of AL-8810, without a significant reduction in the maximum response.[1]

Interestingly, AL-8810 is not a pure antagonist but is more accurately described as a weak partial agonist.[1][4] This means that at higher concentrations, it can weakly activate the FP receptor, leading to a small increase in PLC activity and intracellular calcium, though to a much lesser extent than full agonists like PGF2α or fluprostenol (B1673476).[1][5]

Quantitative Pharmacological Data

The pharmacological properties of AL-8810 have been characterized in various in vitro systems. The following tables summarize the key quantitative data for its antagonist and partial agonist activities.

Table 1: Antagonist Potency of AL-8810 at the FP Receptor

ParameterCell Line/TissueAgonist UsedValueReference
Ki A7r5 rat thoracic aorta smooth muscle cellsFluprostenol426 ± 63 nM[1]
Ki Swiss mouse 3T3 fibroblastsNot specified0.2 ± 0.06 µM[6][7]
Ki Rat A7r5 cellsNot specified0.4 ± 0.1 µM[6][7]
Ki Human cloned ciliary body-derived FP receptorVarious FP agonists1.9 ± 0.3 µM[4]
Ki Human trabecular meshwork cellsVarious FP agonists2.6 ± 0.5 µM[4]
Ki Human ciliary muscle cellsVarious FP agonists5.7 µM[4]
pA2 A7r5 cellsFluprostenol6.68 ± 0.23[1]
pA2 3T3 cellsFluprostenol6.34 ± 0.09[1]

Table 2: Partial Agonist Activity of AL-8810 at the FP Receptor

ParameterCell LineFull Agonist for ComparisonValueReference
EC50 A7r5 cellsCloprostenol261 ± 44 nM[1]
Emax A7r5 cellsCloprostenol19%[1]
EC50 Swiss mouse 3T3 fibroblastsCloprostenol186 ± 63 nM[1]
Emax Swiss mouse 3T3 fibroblastsCloprostenol23%[1]

Signaling Pathways and Experimental Workflows

FP Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the prostaglandin F2α (FP) receptor and the inhibitory effect of AL-8810.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α (Agonist) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds & Activates AL8810 AL-8810 (Antagonist) AL8810->FP_Receptor Binds & Blocks Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Releases Ca²⁺ Physiological_Response Physiological Response (e.g., Muscle Contraction) Ca_release->Physiological_Response Initiates PKC->Physiological_Response Modulates

Caption: FP Receptor Signaling and AL-8810 Inhibition.

Experimental Workflow: Functional Antagonist Assay

The following diagram outlines a typical experimental workflow for determining the antagonist potency of AL-8810 using an intracellular calcium mobilization assay.

Antagonist_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis arrow arrow cell_culture 1. Culture FP Receptor- Expressing Cells (e.g., A7r5) cell_plating 2. Plate Cells in 96-well Plates cell_culture->cell_plating dye_loading 3. Load Cells with Calcium-sensitive Dye (e.g., Fura-2 AM) cell_plating->dye_loading antagonist_incubation 4. Pre-incubate with Varying Concentrations of AL-8810 dye_loading->antagonist_incubation agonist_addition 5. Add FP Receptor Agonist (e.g., Fluprostenol) antagonist_incubation->agonist_addition measurement 6. Measure Intracellular Calcium Mobilization agonist_addition->measurement dose_response 7. Generate Agonist Dose-Response Curves measurement->dose_response schild_analysis 8. Perform Schild Analysis dose_response->schild_analysis pA2_determination 9. Determine pA₂ Value schild_analysis->pA2_determination

Caption: Workflow for AL-8810 Antagonist Potency Determination.

Detailed Experimental Protocols

Protocol for Intracellular Calcium Mobilization Assay and Schild Analysis

This protocol describes how to determine the antagonist potency (pA₂) of AL-8810 at the FP receptor expressed in A7r5 cells.

4.1.1. Materials and Reagents

  • A7r5 cells (rat thoracic aorta smooth muscle)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • AL-8810 isopropyl ester

  • Fluprostenol (FP receptor agonist)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

4.1.2. Cell Culture and Plating

  • Culture A7r5 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • When cells reach 80-90% confluency, wash with PBS, detach with trypsin-EDTA, and resuspend in fresh culture medium.

  • Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10⁴ cells per well.

  • Incubate for 24 hours to allow for cell attachment.

4.1.3. Dye Loading

  • Prepare a Fura-2 AM loading solution: 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

  • Aspirate the culture medium from the wells and wash once with HBS.

  • Add 100 µL of the Fura-2 AM loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • After incubation, wash the cells twice with HBS to remove extracellular dye.

  • Add 100 µL of HBS to each well.

4.1.4. Antagonist and Agonist Addition

  • Prepare serial dilutions of AL-8810 in HBS at 2x the final desired concentrations.

  • Add 100 µL of the AL-8810 dilutions to the respective wells and incubate for 15-20 minutes at room temperature. Include vehicle control wells.

  • Prepare serial dilutions of fluprostenol in HBS at 10x the final desired concentrations.

  • Place the plate in the fluorescence plate reader.

  • Set the plate reader to measure fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.

  • Establish a baseline fluorescence reading for 30-60 seconds.

  • Use the automated injector to add 25 µL of the fluprostenol dilutions to the wells.

  • Continue to measure the fluorescence ratio (340/380 nm) for at least 3 minutes to capture the peak calcium response.

4.1.5. Data Analysis (Schild Analysis)

  • For each concentration of AL-8810, generate a concentration-response curve for fluprostenol by plotting the peak fluorescence ratio against the log of the fluprostenol concentration.

  • Determine the EC₅₀ value for fluprostenol in the absence and presence of each concentration of AL-8810.

  • Calculate the dose ratio (DR) for each concentration of AL-8810 using the formula: DR = (EC₅₀ in the presence of antagonist) / (EC₅₀ in the absence of antagonist).

  • Create a Schild plot by plotting log(DR - 1) on the y-axis against the log of the molar concentration of AL-8810 on the x-axis.

  • Perform a linear regression on the Schild plot. The pA₂ value is the x-intercept, and the slope should be close to 1 for competitive antagonism.

Protocol for Competitive Radioligand Binding Assay

This protocol describes how to determine the binding affinity (Kᵢ) of AL-8810 for the FP receptor.

4.2.1. Materials and Reagents

  • Cell membranes prepared from cells or tissues expressing the FP receptor (e.g., A7r5 cells, bovine corpus luteum)

  • [³H]-PGF2α (radioligand)

  • AL-8810 isopropyl ester

  • Unlabeled PGF2α (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Filtration manifold

4.2.2. Assay Procedure

  • Prepare serial dilutions of AL-8810 in binding buffer.

  • In a 96-well plate or microcentrifuge tubes, add the following in order:

    • Binding buffer

    • Cell membranes (e.g., 50 µg protein per well)

    • AL-8810 dilution or vehicle

    • [³H]-PGF2α at a concentration near its Kd (e.g., 1-5 nM)

  • For total binding, omit AL-8810.

  • For non-specific binding, add a high concentration of unlabeled PGF2α (e.g., 10 µM) instead of AL-8810.

  • Incubate the reaction mixture at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4.2.3. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log of the AL-8810 concentration to generate a competition curve.

  • Determine the IC₅₀ value of AL-8810 from the competition curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the FP receptor.

Conclusion

AL-8810 isopropyl ester is an indispensable tool for researchers studying the physiological and pathological roles of the prostaglandin F2α receptor. Its well-characterized mechanism as a selective, competitive FP receptor antagonist, coupled with its weak partial agonist properties, allows for the precise dissection of FP receptor-mediated signaling pathways. The detailed protocols provided in this guide offer a robust framework for the in vitro characterization of AL-8810 and other potential FP receptor modulators. A thorough understanding of its pharmacology is essential for the accurate interpretation of experimental results and for advancing the development of novel therapeutics targeting the FP receptor.

References

An In-depth Technical Guide to AL 8810 Isopropyl Ester: A Selective FP Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 isopropyl ester is a pivotal pharmacological tool in the study of prostanoid signaling. As a lipid-soluble, esterified prodrug, it readily permeates cell membranes where it is hydrolyzed by intracellular esterases to its active form, AL 8810.[1][2] AL 8810, an 11β-fluoro analog of prostaglandin (B15479496) F2α (PGF2α), is distinguished as a potent and selective competitive antagonist of the PGF2α receptor, more commonly known as the FP receptor.[1][3][4][5] Its utility is underscored by its ability to elucidate the physiological and pathological roles of the FP receptor, making it an invaluable asset in drug discovery and development, particularly in ophthalmology and reproductive medicine. This guide provides a comprehensive overview of AL 8810, its mechanism of action, pharmacological properties, and the experimental protocols used for its characterization.

Mechanism of Action

AL 8810 functions as a competitive antagonist at the FP receptor.[1][6] This means it binds to the same site as the endogenous ligand, PGF2α, and other FP receptor agonists, but without eliciting a significant downstream signal. By occupying the receptor, it prevents agonists from binding and initiating the signaling cascade. Schild analysis has confirmed this competitive mechanism, demonstrating that AL 8810 produces a parallel rightward shift in the concentration-response curves of FP receptor agonists without suppressing the maximum response.[1][6]

Interestingly, AL 8810 is not a pure antagonist but rather a very weak partial agonist, exhibiting low intrinsic efficacy.[1][6][7] In cellular assays, it can weakly stimulate the FP receptor to a small fraction of the maximal response induced by full agonists like fluprostenol.[1]

Pharmacological Properties of AL 8810

The pharmacological profile of AL 8810 is defined by its potency as an antagonist and its selectivity for the FP receptor over other prostanoid receptors.

Potency and Efficacy

The potency of AL 8810 has been characterized in various cell-based functional assays. The following tables summarize the key quantitative data.

Parameter Cell Line Value Description
EC₅₀ (Agonist Activity) A7r5 rat aorta smooth muscle cells261 ± 44 nMConcentration for 50% of its maximal effect.[1]
Swiss 3T3 fibroblasts186 ± 63 nMConcentration for 50% of its maximal effect.[1]
Eₘₐₓ (Relative Efficacy) A7r5 rat aorta smooth muscle cells19%Maximal effect relative to the full agonist cloprostenol.[1]
Swiss 3T3 fibroblasts23%Maximal effect relative to the full agonist cloprostenol.[1]
pA₂ (Antagonist Potency) A7r5 rat aorta smooth muscle cells6.68 ± 0.23Negative log of the molar concentration of antagonist that produces a 2-fold shift in the agonist's concentration-response curve.[1]
Swiss 3T3 fibroblasts6.34 ± 0.09Negative log of the molar concentration of antagonist that produces a 2-fold shift in the agonist's concentration-response curve.[1]
Kᵢ (Inhibition Constant) A7r5 rat aorta smooth muscle cells426 ± 63 nMInhibition constant determined against the agonist fluprostenol.[1]
Swiss 3T3 fibroblasts0.2 ± 0.06 µMInhibition constant.[8]
Cloned human ciliary body FP receptor1-2 µMInhibition constant against several potent agonists.[4]
Selectivity

A critical feature of AL 8810 is its high selectivity for the FP receptor. Even at concentrations up to 10 µM, AL 8810 does not significantly inhibit the functional responses of other prostanoid receptor subtypes, including TP, DP, EP₂, and EP₄ receptors.[1] It also shows no activity at the phospholipase C-coupled V₁-vasopressin receptor, highlighting its specific pharmacological profile.[1] This ≥2 log unit selectivity makes it a reliable tool for isolating FP receptor-mediated effects.[6][7]

Signaling Pathways

The FP receptor, a G-protein-coupled receptor (GPCR), primarily signals through the Gq protein pathway. However, studies with AL 8810 have revealed potential for biased signaling.

Canonical Gq/PLC Pathway

Upon activation by an agonist like PGF2α, the FP receptor couples to Gαq, which in turn activates phospholipase C (PLC).[9][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][11] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[9][12] This rise in intracellular Ca²⁺, along with DAG's activation of protein kinase C (PKC), mediates many of the physiological responses associated with FP receptor activation, such as smooth muscle contraction.[9][10]

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α (Agonist) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response Ca2_release->Response PKC->Response

Caption: Canonical FP receptor signaling pathway via Gq/PLC.

Alternative AL 8810-Mediated Signaling

While AL 8810 primarily acts as an antagonist of the Gq/PLC pathway, it has been shown to activate ERK1/2 (Extracellular signal-regulated kinases 1/2) through a distinct mechanism. This involves FP receptor-dependent transactivation of the Epidermal Growth Factor Receptor (EGFR). This pathway is initiated via Src kinase and matrix metalloproteases, leading to a rapid and transient activation of ERK1/2 in the nucleus. This suggests that AL 8810 can act as a biased agonist, selectively activating certain signaling arms while blocking others.

AL8810_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling AL8810 AL 8810 FP_Receptor FP Receptor AL8810->FP_Receptor Binds Src Src Kinase FP_Receptor->Src Activates MMP MMP Src->MMP Activates EGF_ligand EGF Ligand (pro-form) MMP->EGF_ligand Cleaves EGFR EGFR EGF_ligand->EGFR Activates ERK ERK1/2 Activation EGFR->ERK

Caption: Alternative signaling by AL 8810 via EGFR transactivation.

Experimental Protocols

Characterizing the activity of AL 8810 involves a suite of in vitro functional assays. Below are detailed methodologies for key experiments.

General Experimental Workflow

The characterization of a compound like AL 8810 typically follows a logical progression from binding affinity determination to functional antagonism assays.

Experimental_Workflow A 1. Radioligand Binding Assay B Determine Binding Affinity (Ki) to FP Receptor A->B E 3. Functional Antagonist Assay (Schild Analysis) A->E C 2. Functional Agonist Assay (e.g., Ca²⁺ Mobilization) D Determine Intrinsic Activity (EC₅₀, Eₘₐₓ) C->D C->E F Determine Antagonist Potency (pA₂) and Mechanism (Competitive?) E->F G 4. Selectivity Screening H Assess Activity at Other Prostanoid Receptors G->H

Caption: Workflow for characterizing an FP receptor antagonist.

Phospholipase C (PLC) Activity Assay (Inositol Phosphate Accumulation)

This assay directly measures the functional consequence of Gq activation by quantifying the accumulation of [³H]-inositol phosphates ([³H]-IPs).

  • Cell Culture and Labeling:

    • Culture cells expressing the FP receptor (e.g., A7r5 or Swiss 3T3 cells) in appropriate growth medium.

    • Seed cells in multi-well plates and grow to near confluence.

    • Label the cells by incubating overnight (18-24 hours) in inositol-free medium supplemented with myo-[³H]-inositol (e.g., 20 µCi/ml) to incorporate the radiolabel into membrane phosphoinositides.[13]

  • Antagonist Pre-treatment and Agonist Stimulation:

    • Wash the cells with a suitable assay buffer (e.g., HBSS) containing lithium chloride (LiCl, typically 10 mM). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Pre-incubate the cells with varying concentrations of AL 8810 (or vehicle control) for a defined period (e.g., 15-30 minutes) at 37°C.[6]

    • Stimulate the cells by adding a sub-maximal concentration of a selective FP receptor agonist (e.g., 100 nM fluprostenol) for 60 minutes at 37°C.[6]

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the reaction by aspirating the medium and adding ice-cold stop solution (e.g., 0.5 M trichloroacetic acid or methanol/HCl).[14]

    • Isolate the total water-soluble [³H]-IPs from the cell lysate using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • Elute the [³H]-IPs and quantify the radioactivity using liquid scintillation spectroscopy.[6]

  • Data Analysis:

    • Calculate the inhibition of the agonist-induced response at each concentration of AL 8810.

    • Determine the IC₅₀ value and subsequently the Kᵢ value for AL 8810.

Intracellular Calcium [Ca²⁺]ᵢ Mobilization Assay

This high-throughput assay measures the IP₃-mediated release of intracellular calcium using fluorescent dyes.

  • Cell Preparation and Dye Loading:

    • Seed cells (e.g., HEK293 transiently or stably expressing the FP receptor) into black-walled, clear-bottom 96- or 384-well plates and culture overnight.[7]

    • Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in the presence of an organic anion transport inhibitor like probenecid, which prevents dye leakage.[8] Incubate for 45-60 minutes at 37°C, followed by a brief incubation at room temperature.[15]

  • Assay Performance:

    • Place the cell plate into a fluorometric imaging plate reader (FLIPR) or a FlexStation.

    • To test for antagonist activity, add varying concentrations of AL 8810 to the wells and incubate for a specified time.

    • Establish a baseline fluorescence reading.

    • Add the FP receptor agonist (e.g., PGF2α) and monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity or the area under the curve.

    • Generate concentration-response curves for the agonist in the absence and presence of different concentrations of AL 8810.

    • Use these curves for Schild analysis.

Schild Analysis for Competitive Antagonism

Schild analysis is the gold standard for quantifying the potency of a competitive antagonist and confirming its mechanism.

  • Experimental Setup:

    • Generate a full concentration-response curve for a potent FP receptor agonist (e.g., fluprostenol) using a functional assay like the calcium mobilization or PLC assay.

    • Repeat the agonist concentration-response curve in the presence of several fixed concentrations of AL 8810.[7] A competitive antagonist will cause a parallel rightward shift of the curve with no change in the maximal response.[3][16]

  • Data Analysis:

    • Determine the EC₅₀ value for the agonist from each curve (control and in the presence of AL 8810).

    • For each concentration of AL 8810, calculate the dose ratio (DR). The dose ratio is the EC₅₀ of the agonist in the presence of the antagonist divided by the EC₅₀ of the agonist alone.[17]

    • Create a Schild plot by graphing log(DR - 1) on the y-axis versus the log of the molar concentration of AL 8810 on the x-axis.[16][17]

  • Interpretation:

    • Perform linear regression on the plotted data.

    • Slope: For a true competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0.[16]

    • pA₂ Value: The x-intercept of the regression line is the pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to achieve the same response. The pA₂ is a measure of the antagonist's potency.[16]

Conclusion

This compound, and its active form AL 8810, is a well-characterized and indispensable pharmacological agent. Its high potency and selectivity as a competitive FP receptor antagonist have been firmly established through rigorous in vitro assays. The detailed experimental protocols and understanding of the underlying signaling pathways presented in this guide provide researchers with the necessary framework to effectively utilize AL 8810 in their investigations. The discovery of its biased signaling capabilities further opens new avenues for research into the nuanced roles of the FP receptor in health and disease, solidifying AL 8810's position as a cornerstone tool in prostanoid pharmacology.

References

Synthesis and Purification of AL-8810 Isopropyl Ester: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of AL-8810 and its isopropyl ester is presented below.

PropertyAL-8810AL-8810 Isopropyl Ester
Chemical Name (5Z,13E)-(9S,11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester[1]
Molecular Formula C₂₄H₃₁FO₄C₂₇H₃₇FO₄[1]
Molecular Weight 402.5 g/mol 444.58 g/mol [1]
CAS Number 246246-19-5208114-93-6[1]

Synthesis of AL-8810 Isopropyl Ester: A Generalized Approach

Detailed, step-by-step synthetic protocols for AL-8810 isopropyl ester are not publicly available. However, based on the synthesis of other prostaglandin (B15479496) F2α analogs, a plausible synthetic strategy can be outlined. The synthesis would likely involve a convergent approach, starting from a chiral building block such as the Corey lactone, followed by the introduction of the α- and ω-side chains, and finally, esterification.

A generalized workflow for the synthesis is depicted below.

G Generalized Synthetic Workflow for AL-8810 Isopropyl Ester cluster_0 Corey Lactone Modification cluster_1 Omega Chain Addition cluster_2 Stereoselective Reduction & Alpha Chain Addition cluster_3 Final Modification and Esterification Corey_Lactone Corey Lactone Derivative Aldehyde Aldehyde Intermediate Corey_Lactone->Aldehyde Oxidation Enone Enone Intermediate Aldehyde->Enone Horner-Wadsworth-Emmons Reaction Phosphonate Omega Chain Phosphonate Phosphonate->Enone Allylic_Alcohol Allylic Alcohol Enone->Allylic_Alcohol Reduction Prostaglandin_Core Prostaglandin Core Structure Allylic_Alcohol->Prostaglandin_Core Wittig Reaction AL_8810_Acid AL-8810 (Free Acid) Prostaglandin_Core->AL_8810_Acid Deprotection AL_8810_Ester AL-8810 Isopropyl Ester AL_8810_Acid->AL_8810_Ester Esterification

Caption: A generalized synthetic workflow for AL-8810 isopropyl ester.

Purification of AL-8810 Isopropyl Ester

The purification of prostaglandin analogs is crucial to remove diastereomers and other impurities. Given the lack of a specific protocol for AL-8810 isopropyl ester, common techniques employed for similar compounds are presented.

Typical Purification Techniques:

  • Column Chromatography: Silica gel chromatography is a standard method for the purification of organic compounds. A gradient of solvents, such as ethyl acetate (B1210297) in hexanes, would likely be used to separate the desired product from less polar and more polar impurities.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is a powerful technique. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid like trifluoroacetic acid, would be a suitable system.

  • Supercritical Fluid Chromatography (SFC): SFC is an emerging green purification technology that can be effective for the separation of chiral compounds and isomers.

A logical workflow for the purification and analysis process is outlined below.

G Purification and Analysis Workflow Crude_Product Crude AL-8810 Isopropyl Ester Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Initial Purification HPLC_Purification Preparative HPLC Column_Chromatography->HPLC_Purification High-Purity Separation Purity_Analysis Purity Assessment (Analytical HPLC) HPLC_Purification->Purity_Analysis Quality Control Structure_Verification Structural Characterization (NMR, MS) Purity_Analysis->Structure_Verification Final_Product Pure AL-8810 Isopropyl Ester Structure_Verification->Final_Product

Caption: A typical purification and analysis workflow for prostaglandin analogs.

Mechanism of Action: FP Receptor Antagonism

AL-8810 functions as a selective antagonist at the prostaglandin F2α (FP) receptor. The binding of PGF2α to its G-protein coupled receptor typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC). AL-8810 competitively blocks this binding, thereby inhibiting the downstream signaling events.

The signaling pathway antagonized by AL-8810 is illustrated below.

G AL-8810 Mechanism of Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Binds and Activates AL8810 AL-8810 AL8810->FP_Receptor Competitively Inhibits Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP₂ IP3 IP₃ PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Signaling pathway of the FP receptor and the inhibitory action of AL-8810.

Conclusion

This technical guide provides a consolidated overview of the available information on the synthesis and purification of AL-8810 isopropyl ester. While specific, detailed experimental protocols remain proprietary or unpublished, the generalized workflows and methodologies presented here, based on established prostaglandin chemistry, offer a valuable framework for researchers in the field. Further investigation into specialized chemical literature and patent databases may be required to uncover more explicit synthetic details. The provided diagrams of the synthetic workflow, purification process, and mechanism of action serve to visually summarize the key concepts for drug development professionals.

References

An In-Depth Technical Guide to AL-8810 Isopropyl Ester and its Active Form for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AL-8810 is a highly selective and potent antagonist of the Prostaglandin (B15479496) F2α (FP) receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including intraocular pressure regulation, smooth muscle contraction, and luteolysis.[1][2] This technical guide provides a comprehensive comparison between the AL-8810 isopropyl ester, a prodrug formulation, and its pharmacologically active carboxylic acid form. The guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into their mechanisms of action, quantitative pharmacological data, and relevant experimental protocols.

The AL-8810 isopropyl ester is a lipid-soluble prodrug designed to enhance corneal penetration upon topical administration.[3] Following administration, it undergoes rapid hydrolysis by esterases present in ocular tissues to release the active form, the AL-8810 carboxylic acid.[3][4][5][6] This active metabolite is responsible for the observed pharmacological effects at the FP receptor. The vast majority of published research focuses on the characterization of this active acid form.

Chemical Structures

CompoundChemical NameMolecular FormulaMolecular Weight
AL-8810 Isopropyl Ester 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl esterC₂₇H₃₇FO₄444.58 g/mol
AL-8810 Active Form (Acid) (5Z,13E)-(9S,11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acidC₂₄H₃₁FO₄402.5 g/mol

Pharmacological Profile: A Comparative Overview

While direct comparative in vitro studies on the binding affinity and functional potency of the AL-8810 isopropyl ester are limited due to its nature as a prodrug, the pharmacological profile of its active acid form is well-characterized. The isopropyl ester is designed to be pharmacologically inactive or significantly less active than the acid form, ensuring that the therapeutic effect is localized to the target tissue following enzymatic conversion.

Quantitative Data for AL-8810 Active Form (Acid)

The following tables summarize the key pharmacological parameters for the active carboxylic acid form of AL-8810.

Table 1: Receptor Binding Affinity

ParameterCell Line/TissueValueReference
Kᵢ (nM) A7r5 rat thoracic aorta smooth muscle cells426 ± 63[2]

Table 2: Functional Antagonist Potency

ParameterCell LineAgonist UsedValueReference
pA₂ A7r5 cellsFluprostenol6.68 ± 0.23[2]
pA₂ Swiss 3T3 fibroblastsFluprostenol6.34 ± 0.09[2]

Table 3: Partial Agonist Activity

ParameterCell LineFull Agonist for ComparisonValueReference
EC₅₀ (nM) A7r5 cellsCloprostenol261 ± 44[2]
Eₘₐₓ (%) A7r5 cellsCloprostenol19[2]
EC₅₀ (nM) Swiss 3T3 fibroblastsCloprostenol186 ± 63[2]
Eₘₐₓ (%) Swiss 3T3 fibroblastsCloprostenol23[2]

Mechanism of Action and Signaling Pathway

The active form of AL-8810 acts as a competitive antagonist at the FP receptor. The FP receptor is coupled to the Gq family of G proteins. Upon activation by an agonist like prostaglandin F2α (PGF2α), the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG trigger various downstream cellular responses. AL-8810 competitively blocks the binding of agonists to the FP receptor, thereby inhibiting this signaling cascade.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular Extracellular Intracellular Intracellular PGF2a PGF2α (Agonist) FP_Receptor FP Receptor PGF2a->FP_Receptor AL8810_acid AL-8810 (Active Form) Antagonist AL8810_acid->FP_Receptor Blocks Gq Gq Protein FP_Receptor->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca2 Ca²⁺ Release ER->Ca2 Ca2->Cellular_Response

FP Receptor Signaling Pathway

Experimental Protocols

Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a general method for determining the binding affinity (Kᵢ) of the active form of AL-8810 for the FP receptor.

Materials:

  • Cell membranes prepared from cells expressing the FP receptor (e.g., A7r5 cells).

  • Radiolabeled FP receptor agonist (e.g., [³H]-PGF2α).

  • AL-8810 active form (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the AL-8810 active form in binding buffer.

  • In a 96-well plate, add a fixed concentration of radiolabeled agonist, cell membranes, and varying concentrations of the AL-8810 active form.

  • For determining non-specific binding, add a high concentration of a non-radiolabeled agonist (e.g., 10 µM PGF2α) instead of the AL-8810 active form.

  • For determining total binding, add only the radiolabeled agonist and cell membranes.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the AL-8810 active form by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of AL-8810 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.

Functional Assay: Phosphatidylinositol (PI) Turnover

This assay measures the ability of the AL-8810 active form to antagonize agonist-induced stimulation of phospholipase C activity.

Materials:

  • Cells expressing the FP receptor (e.g., Swiss 3T3 fibroblasts or A7r5 cells).

  • [³H]-myo-inositol.

  • Cell culture medium.

  • Agonist (e.g., fluprostenol).

  • AL-8810 active form.

  • LiCl solution.

  • Trichloroacetic acid (TCA).

  • Dowex anion-exchange resin.

  • Scintillation cocktail and counter.

Procedure:

  • Seed cells in multi-well plates and grow to near confluence.

  • Label the cells by incubating them with [³H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Wash the cells with a suitable buffer.

  • Pre-incubate the cells with LiCl solution for a short period. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Add varying concentrations of the AL-8810 active form (as the antagonist) to the cells and incubate for a defined period.

  • Stimulate the cells with a fixed concentration of the agonist (e.g., EC₈₀ of fluprostenol) for a specific time.

  • Terminate the reaction by adding ice-cold TCA.

  • Extract the soluble inositol phosphates.

  • Separate the total inositol phosphates from free [³H]-myo-inositol using Dowex anion-exchange chromatography.

  • Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.

  • Plot the agonist-induced inositol phosphate (B84403) accumulation against the concentration of the AL-8810 active form to determine the IC₅₀ for antagonism.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of the AL-8810 active form to block agonist-induced increases in intracellular calcium concentration.

Materials:

  • Cells expressing the FP receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer.

  • Agonist (e.g., PGF2α).

  • AL-8810 active form.

  • A fluorescence plate reader or microscope capable of measuring intracellular calcium.

Procedure:

  • Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates).

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in the dark at 37°C for 30-60 minutes.

  • Wash the cells with buffer to remove excess dye.

  • Pre-incubate the cells with varying concentrations of the AL-8810 active form.

  • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

  • Inject a fixed concentration of the agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Analyze the data by measuring the peak fluorescence response or the area under the curve.

  • Plot the agonist-induced calcium response against the concentration of the AL-8810 active form to determine the IC₅₀ for antagonism.

Experimental Workflow and Prodrug Activation

The following diagram illustrates the general workflow for characterizing a prostaglandin isopropyl ester prodrug and its active form.

Experimental_Workflow cluster_prodrug Prodrug Characterization (AL-8810 Isopropyl Ester) cluster_active_form Active Form Characterization (AL-8810 Acid) Prodrug_Synthesis Chemical Synthesis Corneal_Permeability In Vitro Corneal Permeability Assay Prodrug_Synthesis->Corneal_Permeability Hydrolysis_Assay Hydrolysis Assay (Ocular Tissue Homogenates) Prodrug_Synthesis->Hydrolysis_Assay In_Vivo_Studies In Vivo Efficacy Studies (e.g., IOP reduction) Corneal_Permeability->In_Vivo_Studies Informs Dosing Binding_Assay Receptor Binding Assay (Determine Ki) Hydrolysis_Assay->Binding_Assay Generated Active Form Functional_Assay_PI Functional Assay (PI Turnover) Hydrolysis_Assay->Functional_Assay_PI Functional_Assay_Ca Functional Assay (Calcium Mobilization) Hydrolysis_Assay->Functional_Assay_Ca Binding_Assay->In_Vivo_Studies Functional_Assay_PI->In_Vivo_Studies Functional_Assay_Ca->In_Vivo_Studies

Prodrug and Active Form Characterization Workflow

Conclusion

AL-8810 is a valuable pharmacological tool for studying the roles of the FP receptor. Its isopropyl ester form serves as an effective prodrug, enhancing its delivery to intraocular tissues. Upon hydrolysis, the active carboxylic acid form of AL-8810 potently and selectively antagonizes the FP receptor, inhibiting the downstream signaling cascade. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this important compound. Future research could focus on directly quantifying the in vitro activity of the isopropyl ester to further elucidate its prodrug characteristics and the kinetics of its conversion to the active form in various biological systems.

References

The Prodrug Nature of AL-8810 Isopropyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of AL-8810 isopropyl ester, focusing on its classification and function as a prodrug. AL-8810 is widely recognized in research as a potent and selective antagonist for the prostaglandin (B15479496) F2α (FP) receptor. However, its common formulation as an isopropyl ester is critical for its practical application, particularly in ophthalmic research. This document elucidates the conversion of the inactive ester prodrug to its biologically active carboxylic acid form, AL-8810, and details the pharmacological and experimental basis for its characterization.

The Prodrug Concept: Enhancing Ocular Bioavailability

Many ophthalmic drugs, particularly those with carboxylic acid moieties like prostaglandins, exhibit poor penetration across the lipophilic corneal epithelium. To overcome this barrier, a common and effective strategy is the use of ester prodrugs. By masking the polar carboxyl group with a lipophilic ester, such as an isopropyl ester, the molecule's overall lipophilicity is increased, facilitating its passage through the cornea.[1]

Once inside the eye, ubiquitous esterase enzymes present in ocular tissues rapidly hydrolyze the ester bond.[1][2] This enzymatic cleavage unmasks the carboxylic acid, releasing the biologically active drug at the target site. This mechanism is well-established for several clinically used prostaglandin analogs, such as latanoprost (B1674536) and travoprost, which are also isopropyl ester prodrugs.[1][2][3] AL-8810 isopropyl ester is designed to function on this same principle, delivering the active antagonist, AL-8810 acid, to intraocular tissues. Studies on PGF2α-1-isopropyl ester show that this prodrug approach significantly enhances the penetration of the active moiety into the eye, with esterases in the cornea effectively converting the prodrug to the active free acid.[4][5][6]

Below is a diagram illustrating the activation workflow of AL-8810 isopropyl ester.

G cluster_outside Outside the Eye cluster_cornea Cornea cluster_inside Aqueous Humor Prodrug AL-8810 Isopropyl Ester (Lipophilic, Inactive) Hydrolysis Esterase Hydrolysis Prodrug->Hydrolysis Corneal Penetration ActiveDrug AL-8810 Acid (Active Antagonist) Hydrolysis->ActiveDrug Bioactivation

Prodrug activation workflow of AL-8810 isopropyl ester.

Mechanism of Action: FP Receptor Antagonism

The active form, AL-8810 acid, is a selective and competitive antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[2][4] The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.

Upon binding of an agonist like PGF2α or fluprostenol, the FP receptor activates Phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2] This signaling cascade mediates various physiological responses, including smooth muscle contraction.[7]

AL-8810 acid competitively blocks the binding of PGF2α and other FP agonists to the receptor, thereby inhibiting this downstream signaling cascade.[2] It is characterized as a competitive antagonist because it produces parallel rightward shifts in the concentration-response curves of FP agonists without suppressing the maximum response.[2][4]

The diagram below outlines the FP receptor signaling pathway and the site of action for AL-8810.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm FP_receptor FP Receptor (GPCR) Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates PGF2a PGF2α (Agonist) PGF2a->FP_receptor Binds & Activates AL8810 AL-8810 Acid (Antagonist) AL8810->FP_receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Physiological Response Ca_release->Response PKC->Response

FP receptor signaling pathway and site of AL-8810 antagonism.

Quantitative Pharmacological Data

The biological activity resides almost entirely in the free acid form of AL-8810, not the isopropyl ester prodrug. The following table summarizes the quantitative data for AL-8810 acid, demonstrating its antagonist potency and weak partial agonist properties.

ParameterCell LineValueDescriptionReference
Antagonist Potency
KiA7r5 Rat Smooth Muscle426 ± 63 nMAntagonist inhibition constant against fluprostenol.[4]
KiSwiss 3T3 Fibroblasts~400-500 nMMean antagonist potency.[2]
KiMouse 3T3 Fibroblasts0.2 ± 0.06 µMAntagonist inhibition constant.[5][6]
KiRat A7r5 Cells0.4 ± 0.1 µMAntagonist inhibition constant.[5][6]
KiCloned Human Ciliary Body FP Receptor1.9 ± 0.3 µMAntagonist inhibition constant.[6]
pA2A7r5 Rat Smooth Muscle6.68 ± 0.23A measure of competitive antagonist potency.[4]
pA2Swiss 3T3 Fibroblasts6.34 ± 0.09A measure of competitive antagonist potency.[4]
Partial Agonist Activity
EC50A7r5 Rat Smooth Muscle261 ± 44 nMPotency as a weak partial agonist.[4]
EC50Swiss 3T3 Fibroblasts186 ± 63 nMPotency as a weak partial agonist.[4]
EmaxA7r5 Rat Smooth Muscle19%Maximum response relative to full agonist cloprostenol.[4]
EmaxSwiss 3T3 Fibroblasts23%Maximum response relative to full agonist cloprostenol.[4]

Ki (Inhibition Constant): Concentration of antagonist required to occupy 50% of the receptors. A lower Ki indicates higher binding affinity.[8] pA2: The negative logarithm of the antagonist concentration that necessitates a two-fold increase in agonist concentration to produce the original response. EC50 (Half-maximal Effective Concentration): Concentration of a drug that gives half of the maximal response.[8] Emax (Maximum Effect): The maximum response achievable by a drug.

Experimental Protocols

The characterization of AL-8810 as a prodrug and an FP receptor antagonist relies on several key experimental methodologies.

Prodrug Hydrolysis Assay (Analogous to Latanoprost)

This assay determines the rate of conversion of the isopropyl ester prodrug to its active acid form in ocular tissues.

Objective: To quantify the enzymatic hydrolysis of the prodrug in various ocular tissues.

Methodology:

  • Tissue Preparation: Obtain whole human or animal (e.g., rabbit) eyes and dissect them into individual tissues (cornea, iris-ciliary body, aqueous humor, conjunctiva, retina, choroid).[9]

  • Homogenization: Tissues are weighed and homogenized in a suitable buffer (e.g., Glutathione-bicarbonated Ringer's buffer, pH 7.4).[9]

  • Incubation: The tissue homogenates are incubated at 37°C. The reaction is initiated by adding a known concentration of the isopropyl ester prodrug (e.g., 20 µM latanoprost).[9]

  • Sampling: Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[9] The enzymatic reaction is stopped, typically by adding an organic solvent like acetonitrile.

  • Analysis: The concentrations of the remaining prodrug and the newly formed active acid in each sample are quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9]

  • Data Calculation: The rate of hydrolysis is calculated from the disappearance of the parent prodrug and the formation of the active metabolite over time, often normalized for tissue weight.[9]

Functional Antagonism Assay: Phosphatidylinositol (PI) Turnover

This assay measures the ability of an antagonist to block agonist-stimulated production of inositol phosphates, a key step in the FP receptor signaling cascade.

Objective: To determine the functional potency (Ki) of AL-8810 acid as an antagonist.

Methodology:

  • Cell Culture: Culture cells endogenously expressing FP receptors (e.g., Swiss 3T3 fibroblasts or A7r5 smooth muscle cells) in appropriate media.[2]

  • Radiolabeling: Pre-label the cells by incubating them overnight with a radioactive precursor, such as [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

  • Antagonist Pre-incubation: Wash the cells and pre-incubate them for a set period (e.g., 15-30 minutes) with varying concentrations of the antagonist (AL-8810 acid).[2]

  • Agonist Stimulation: Add a fixed concentration of a potent FP agonist (e.g., 100 nM fluprostenol) to stimulate the FP receptor and initiate PI turnover.[2]

  • Reaction Termination & Extraction: After a specific incubation time, terminate the reaction by adding an acid (e.g., trichloroacetic acid). Extract the water-soluble inositol phosphates (IPs).

  • Quantification: Separate the total [3H]-IPs using anion-exchange chromatography and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the agonist-induced [3H]-IP production against the concentration of the antagonist. Calculate the IC50 (concentration of antagonist that inhibits 50% of the agonist response) and subsequently the Ki value using the Cheng-Prusoff equation.

The workflow for a functional antagonism assay is depicted below.

G start Culture FP Receptor- Expressing Cells radiolabel Radiolabel cells with [³H]-myo-inositol start->radiolabel preincubate Pre-incubate with varying [AL-8810 Acid] radiolabel->preincubate stimulate Stimulate with FP Agonist (e.g., Fluprostenol) preincubate->stimulate terminate Terminate Reaction & Extract IPs stimulate->terminate quantify Separate & Quantify [³H]-Inositol Phosphates terminate->quantify analyze Calculate IC₅₀ and Kᵢ quantify->analyze

Workflow for a Phosphatidylinositol (PI) Turnover Assay.
Functional Antagonism Assay: Intracellular Calcium Mobilization

This is a common high-throughput method to assess GPCR function by measuring changes in intracellular calcium concentration.

Objective: To measure the ability of AL-8810 acid to inhibit agonist-induced calcium release.

Methodology:

  • Cell Preparation: Plate cells expressing the FP receptor (e.g., HEK-293 cells transfected with the human FP receptor) in multi-well plates (e.g., 96-well or 384-well).[10]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4 AM).[10][11] These dyes are cell-permeable and become fluorescent upon binding to free calcium in the cytoplasm.

  • Assay Procedure: Place the plate into a specialized fluorescence plate reader (e.g., a FLIPR or FlexStation).[10][11][12]

  • Antagonist Addition: The instrument's integrated fluidics system adds varying concentrations of the antagonist (AL-8810 acid) to the wells.

  • Agonist Addition: After a brief incubation, a fixed concentration of an FP agonist is added, and the instrument continuously monitors the fluorescence intensity in each well in real-time.

  • Data Analysis: An increase in fluorescence corresponds to a rise in intracellular calcium. The inhibitory effect of AL-8810 acid is quantified by measuring the reduction in the agonist-induced fluorescence signal. Dose-response curves are generated to determine the IC50 value of the antagonist.[11]

Conclusion

AL-8810 isopropyl ester serves as a classic example of an effective prodrug strategy in ophthalmic drug delivery. Its enhanced lipophilicity allows it to penetrate the cornea, where it is efficiently converted by local esterases into its active form, AL-8810 acid. The active acid is a potent and selective competitive antagonist of the FP receptor, making it an invaluable pharmacological tool for studying PGF2α-mediated physiological and pathological processes. The combination of its well-defined prodrug mechanism and the specific antagonist action of its active metabolite underscores its utility and importance in scientific research.

References

AL 8810 Isopropyl Ester: An In-Depth Technical Guide for Prostaglandin F2α Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL 8810 isopropyl ester is a pivotal pharmacological tool in the study of prostaglandin (B15479496) F2α (PGF2α) signaling. As a potent and selective antagonist of the PGF2α receptor, designated as the FP receptor, AL 8810 has been instrumental in elucidating the physiological and pathological roles of the PGF2α signaling axis. This technical guide provides a comprehensive overview of AL 8810, including its chemical properties, mechanism of action, and its application in various in vitro and in vivo experimental models. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate its use in research and drug development.

Introduction

Prostaglandin F2α (PGF2α) is a bioactive lipid mediator that plays a crucial role in a wide array of physiological processes, including smooth muscle contraction, luteolysis, and intraocular pressure regulation.[1] Its effects are mediated through the G protein-coupled FP receptor.[2][3] The development of selective antagonists for the FP receptor has been crucial for dissecting the specific contributions of PGF2α signaling in complex biological systems.

AL 8810 is a fluorinated PGF2α analogue that acts as a competitive antagonist at the FP receptor.[4][5] It exhibits sub-micromolar in vitro potency and high selectivity against other prostanoid receptors.[5][6] The isopropyl ester form of AL 8810 is a more lipophilic prodrug, designed to enhance its penetration across biological membranes, such as the cornea.[4] This guide details the technical aspects of this compound for its effective application in PGF2α research.

Chemical Properties and Data

This compound is the isopropyl ester prodrug of AL 8810.[3] The ester linkage is hydrolyzed by endogenous esterases to release the active antagonist, AL 8810.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name (5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19, 20-pentanor-5,13-prostadienoic acid, isopropyl ester[3]
Alternate Names 9α, 15R- dihydroxy- 11β- fluoro- 15- (2, 3- dihydro- 1H- inden- 2- yl)- 16, 17, 18, 19, 20- pentanor- prosta- 5Z, 13E- dien- 1- oic acid, isopropyl ester[3]
CAS Number 208114-93-6[3]
Molecular Formula C₂₇H₃₇FO₄[3]
Molecular Weight 444.58 g/mol [3]

Mechanism of Action

AL 8810 functions as a selective and competitive antagonist of the PGF2α (FP) receptor.[4] This means it binds to the same site on the FP receptor as the endogenous ligand, PGF2α, but does not activate the receptor. By occupying the binding site, it prevents PGF2α from binding and initiating downstream signaling cascades. While primarily an antagonist, AL 8810 has been observed to possess very weak partial agonist activity in some systems.[6][7]

Signaling Pathways

The FP receptor is a Gq protein-coupled receptor.[3] Activation of the FP receptor by an agonist like PGF2α initiates a canonical signaling pathway involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is central to many of the physiological effects of PGF2α.

Interestingly, studies have shown that AL 8810, while antagonizing the canonical Gq/PLC pathway, can induce biased signaling. It has been reported to activate the MAPK/ERK pathway through a mechanism involving the transactivation of the epidermal growth factor receptor (EGFR).[8][9] This highlights the complexity of FP receptor pharmacology and the potential for ligands to selectively activate certain downstream pathways.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Agonist AL8810 AL 8810 AL8810->FP_receptor Antagonist Gq Gq FP_receptor->Gq Activates Src Src FP_receptor->Src Biased Signaling (AL 8810) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes EGFR EGFR MAPK_pathway MAPK/ERK Pathway EGFR->MAPK_pathway IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Cellular_Response_Gq Cellular Response (e.g., Contraction) Ca2->Cellular_Response_Gq PKC->Cellular_Response_Gq Src->EGFR Transactivates Cellular_Response_EGFR Cellular Response (e.g., Proliferation) MAPK_pathway->Cellular_Response_EGFR

PGF2α/FP Receptor Signaling Pathways

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for AL 8810 in various in vitro assays. These values are essential for designing experiments and interpreting results.

Table 2: In Vitro Antagonist and Agonist Activity of AL 8810

ParameterCell LineAgonistValueReference(s)
Ki Mouse 3T3 fibroblastsFluprostenol0.2 ± 0.06 µM
Rat A7r5 smooth muscle cellsFluprostenol0.4 ± 0.1 µM
HEK293 cells (cloned human FP receptor)Fluprostenol497 ± 63.3 nM[10]
pA₂ Rat A7r5 smooth muscle cellsFluprostenol6.68 ± 0.23
Swiss mouse 3T3 fibroblastsFluprostenol6.34 ± 0.09
EC₅₀ (Agonist) Rat A7r5 smooth muscle cells-261 ± 44 nM
Swiss mouse 3T3 fibroblasts-186 ± 63 nM

Table 3: Selectivity of AL 8810

ReceptorAssayActivityReference(s)
TP, DP, EP₂, EP₄ Functional AssaysNo significant inhibition at 10 µM
V₁-vasopressin Phospholipase C AssayNo antagonism

Experimental Protocols

The following are detailed methodologies for key experiments involving AL 8810. These protocols are compiled from various published studies and are intended to serve as a comprehensive guide.

In Vitro: FP Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of AL 8810 for the FP receptor.

Binding_Assay_Workflow start Start prep_cells Prepare HEK293 cells stably expressing the FP receptor start->prep_cells incubation Incubate cell membranes with [³H]PGF2α and varying concentrations of AL 8810 prep_cells->incubation separation Separate bound and free radioligand by filtration incubation->separation quantification Quantify radioactivity of bound [³H]PGF2α separation->quantification analysis Data analysis to determine Ki value quantification->analysis end End analysis->end

FP Receptor Binding Assay Workflow

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]PGF2α (radioligand)

  • This compound (or its active acid form, AL 8810)

  • Unlabeled PGF2α (for determining non-specific binding)

  • GF/B glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293-FP cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine protein concentration using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Binding buffer

      • Varying concentrations of AL 8810 or unlabeled PGF2α.

      • A fixed concentration of [³H]PGF2α.

      • Cell membrane preparation (e.g., 100 µg of protein).

    • Incubate at room temperature for 1 hour with gentle agitation.[10]

  • Filtration:

    • Rapidly filter the incubation mixture through GF/B filters pre-soaked in binding buffer.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro: Intracellular Calcium Mobilization Assay

This protocol measures the ability of AL 8810 to antagonize PGF2α-induced increases in intracellular calcium in A7r5 rat aortic smooth muscle cells.

Calcium_Assay_Workflow start Start plate_cells Plate A7r5 cells in a 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye pre_incubate Pre-incubate cells with varying concentrations of AL 8810 load_dye->pre_incubate stimulate Stimulate cells with a fixed concentration of PGF2α pre_incubate->stimulate measure_fluorescence Measure fluorescence intensity over time stimulate->measure_fluorescence analysis Analyze data to determine the inhibitory effect of AL 8810 measure_fluorescence->analysis end End analysis->end

Calcium Mobilization Assay Workflow

Materials:

  • A7r5 rat aortic smooth muscle cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM or a similar calcium-sensitive dye

  • Pluronic F-127

  • This compound

  • PGF2α

  • Fluorescence microplate reader with automated injection

Procedure:

  • Cell Culture:

    • Plate A7r5 cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Antagonist Pre-incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add assay buffer containing varying concentrations of AL 8810 to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Stimulation and Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of PGF2α into the wells.

    • Immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of AL 8810.

    • Plot the PGF2α response as a function of AL 8810 concentration to determine the IC₅₀ for inhibition.

In Vivo: Mouse Model of Traumatic Brain Injury (TBI)

This protocol outlines the use of AL 8810 in a controlled cortical impact (CCI) model of TBI in mice to assess its neuroprotective effects.

TBI_Model_Workflow start Start anesthetize Anesthetize mouse and secure in a stereotaxic frame start->anesthetize craniotomy Perform a craniotomy to expose the dura mater anesthetize->craniotomy induce_injury Induce TBI using a controlled cortical impactor craniotomy->induce_injury administer_drug Administer AL 8810 (e.g., 10 mg/kg, i.p.) post-injury induce_injury->administer_drug assess_outcome Assess neurological deficits and perform histological analysis administer_drug->assess_outcome end End assess_outcome->end

In Vivo TBI Model Workflow

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • Isoflurane (B1672236) anesthesia system

  • Stereotaxic frame

  • Controlled cortical impact (CCI) device

  • Surgical tools for craniotomy

  • This compound

  • Vehicle (e.g., saline or DMSO/saline mixture)

  • Neurological deficit scoring (NDS) system

  • Histology equipment and reagents

Procedure:

  • Surgical Preparation:

    • Anesthetize the mouse with isoflurane and place it in a stereotaxic frame.

    • Make a midline scalp incision and expose the skull.

  • Craniotomy:

    • Perform a craniotomy (e.g., 5 mm diameter) over the desired cortical region (e.g., right parietal cortex), leaving the dura mater intact.

  • Controlled Cortical Impact:

    • Position the CCI device over the exposed dura.

    • Induce a cortical impact with defined parameters (e.g., 3 mm tip diameter, 6 m/s velocity, 100 ms (B15284909) duration, 0.6 mm depth).

  • Drug Administration:

    • Following the injury, administer AL 8810 (e.g., 1 to 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[2]

  • Post-operative Care and Assessment:

    • Suture the scalp incision and allow the mouse to recover on a heating pad.

    • Evaluate neurological deficits at various time points (e.g., 24 and 48 hours) using a neurological deficit score (NDS) and grip strength tests.[2]

  • Histological Analysis:

    • At the end of the experiment, perfuse the animals and collect the brains.

    • Perform histological staining (e.g., H&E, markers for gliosis and microglial activation) to assess lesion volume and cellular responses.[2]

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of PGF2α and its receptor. Its high selectivity and potency as an FP receptor antagonist allow for the precise interrogation of PGF2α-mediated signaling pathways in a variety of experimental contexts. This technical guide provides the essential information and detailed protocols to empower researchers, scientists, and drug development professionals to effectively utilize AL 8810 in their pursuit of new scientific discoveries and therapeutic interventions. The continued application of this valuable pharmacological agent will undoubtedly contribute to a deeper understanding of the complex biology of prostanoids.

References

Foundational Research on AL-8810 Isopropyl Ester: A Technical Guide for Glaucoma Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. The primary modifiable risk factor for glaucoma is elevated intraocular pressure (IOP). Prostaglandin F2α (PGF2α) analogs are a first-line therapy for lowering IOP. These drugs act primarily on the prostanoid FP receptor to increase the outflow of aqueous humor from the eye. AL-8810 isopropyl ester is a selective and competitive antagonist of the FP receptor. Its utility in foundational glaucoma research lies in its ability to elucidate the specific signaling pathways and physiological effects mediated by FP receptor activation. This technical guide provides an in-depth overview of the core research on AL-8810, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways.

Mechanism of Action of PGF2α Analogs and the Role of AL-8810

PGF2α analogs, such as latanoprost (B1674536) and travoprost, are ester prodrugs that are hydrolyzed to their active acid forms in the eye. These active molecules bind to the FP receptor, a G-protein coupled receptor, initiating a signaling cascade that ultimately leads to a reduction in IOP. The primary mechanism for this IOP reduction is an increase in the uveoscleral outflow of aqueous humor, with some evidence also suggesting an effect on the trabecular meshwork outflow pathway.

AL-8810 acts as a pharmacological tool to block the effects of PGF2α analogs at the FP receptor. By competitively inhibiting the binding of these agonists, AL-8810 allows researchers to confirm that the observed physiological effects, such as IOP reduction and changes in aqueous humor dynamics, are indeed mediated by the FP receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational in vitro and in vivo studies of AL-8810.

Table 1: In Vitro Antagonist Activity of AL-8810

ParameterCell LineAgonistValueReference
pA2 A7r5 rat thoracic aorta smooth muscle cellsFluprostenol6.68 ± 0.23[1]
Swiss mouse 3T3 fibroblastsFluprostenol6.34 ± 0.09[1]
Ki (nM) A7r5 cellsFluprostenol426 ± 63[1]
EC50 (nM) (Weak Agonist Activity) A7r5 cells-261 ± 44[1]
Swiss mouse 3T3 fibroblasts-186 ± 63[1]
Emax (% of cloprostenol) A7r5 cells-19%[1]
Swiss mouse 3T3 fibroblasts-23%[1]

Table 2: In Vivo Effect of AL-8810 on Intraocular Pressure in a Mouse Model

TreatmentAnimal ModelDosageEffect on IOPReference
AL-8810 alone Wild-type mice10 mMMinimal effect
Latanoprost Free Acid (LFA) + AL-8810 Wild-type miceLFA (10⁻⁴ M) + AL-8810 (10 mM)Minimal effect on IOP

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following are detailed protocols for key experiments involving AL-8810.

Protocol 1: In Vitro FP Receptor Antagonist Assay via Phosphoinositide Turnover

This assay measures the ability of AL-8810 to inhibit the production of inositol (B14025) phosphates (IPs) stimulated by an FP receptor agonist.

1. Cell Culture and Preparation:

  • Culture A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts in appropriate media (e.g., DMEM with 10% FBS).
  • Seed cells in 24-well plates and grow to near confluence.
  • Label the cells by incubating with myo-[³H]inositol (1 µCi/mL) in inositol-free medium for 24-48 hours to incorporate the radiolabel into cellular phosphoinositides.

2. Antagonist and Agonist Treatment:

  • Wash the cells with a balanced salt solution.
  • Pre-incubate the cells with various concentrations of AL-8810 or vehicle for 15-30 minutes.
  • Stimulate the cells with a submaximal concentration of a potent FP receptor agonist (e.g., 100 nM fluprostenol) for 30-60 minutes.

3. Inositol Phosphate Extraction and Quantification:

  • Terminate the reaction by adding ice-cold perchloric acid.
  • Neutralize the cell lysates.
  • Separate the total inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
  • Quantify the radioactivity of the eluted inositol phosphates using liquid scintillation counting.

4. Data Analysis:

  • Calculate the inhibition of agonist-stimulated IP production at each concentration of AL-8810.
  • Determine the IC50 value of AL-8810.
  • Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.

Protocol 2: In Vitro FP Receptor Antagonist Assay via Intracellular Calcium Mobilization

This assay measures the ability of AL-8810 to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an FP receptor agonist.

1. Cell Culture and Preparation:

  • Culture cells expressing the FP receptor (e.g., HEK-293 cells transfected with the human FP receptor) in appropriate media.
  • Seed cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

2. Fluorescent Calcium Indicator Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C.
  • Wash the cells to remove excess dye.

3. Antagonist and Agonist Treatment:

  • Use a fluorescence plate reader with an integrated fluidics system (e.g., FLIPR or FlexStation).
  • Add various concentrations of AL-8810 to the wells and incubate for a short period.
  • Inject a submaximal concentration of an FP receptor agonist (e.g., PGF2α) into the wells.

4. Real-time Fluorescence Measurement:

  • Measure the fluorescence intensity before and after the addition of the agonist in real-time. The increase in fluorescence corresponds to the increase in [Ca²⁺]i.

5. Data Analysis:

  • Calculate the percentage of inhibition of the agonist-induced calcium response by AL-8810.
  • Determine the IC50 value of AL-8810.

Protocol 3: In Vivo Intraocular Pressure Measurement in a Glaucoma Animal Model

This protocol describes the measurement of IOP in an animal model to assess the in vivo efficacy of AL-8810.

1. Animal Model:

  • Use a suitable animal model of glaucoma or ocular hypertension. Common models include mice, rats, rabbits, and non-human primates. Ocular hypertension can be induced by methods such as laser photocoagulation of the trabecular meshwork or injection of hypertonic saline into an episcleral vein.

2. Drug Administration:

  • Administer AL-8810 topically to the eye. The formulation (e.g., solution, suspension) and concentration should be optimized.
  • In antagonist studies, AL-8810 is typically administered prior to the administration of an FP receptor agonist.

3. Intraocular Pressure Measurement:

  • Measure IOP at baseline and at various time points after drug administration.
  • Use a calibrated tonometer suitable for the animal species (e.g., TonoLab for rodents, Tono-Pen for larger animals).
  • Anesthesia may be required for IOP measurements, and its potential effect on IOP should be considered.

4. Data Analysis:

  • Calculate the change in IOP from baseline for each treatment group.
  • Compare the IOP-lowering effect of the FP agonist in the presence and absence of AL-8810 to determine the in vivo antagonist activity.
  • Statistical analysis (e.g., ANOVA, t-test) should be used to determine the significance of the observed effects.

Visualizing the Molecular and Physiological Pathways

The following diagrams, created using the DOT language, illustrate the key signaling pathways and logical relationships involved in the action of PGF2α analogs and their antagonism by AL-8810.

PGF2α/FP Receptor Signaling Pathway

PGF2a_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGF2a PGF2α Analog (e.g., Latanoprost Acid) FP_Receptor FP Receptor PGF2a->FP_Receptor AL8810 AL-8810 AL8810->FP_Receptor Antagonizes Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Experimental_Workflow start Start: FP Receptor- Expressing Cells label_cells Label cells with myo-[³H]inositol or Fluo-4 AM start->label_cells pre_incubate Pre-incubate with AL-8810 (or vehicle) label_cells->pre_incubate stimulate Stimulate with FP Receptor Agonist pre_incubate->stimulate measure Measure IP Production or Ca²⁺ Mobilization stimulate->measure analyze Data Analysis: IC50, pA2 Determination measure->analyze end End: Quantify Antagonist Potency analyze->end Outflow_Pathway cluster_uveoscleral Uveoscleral Outflow Pathway cluster_trabecular Trabecular Meshwork Outflow Pathway PGF2a_Agonist PGF2α Analog FP_Receptor_Activation FP Receptor Activation (Ciliary Muscle & Trabecular Meshwork) PGF2a_Agonist->FP_Receptor_Activation MMP_Upregulation ↑ Matrix Metalloproteinase (MMP) Expression FP_Receptor_Activation->MMP_Upregulation Cell_Shape_Change Changes in Cell Shape & Cytoskeleton FP_Receptor_Activation->Cell_Shape_Change ECM_Remodeling_Uveo Extracellular Matrix (ECM) Remodeling in Ciliary Muscle MMP_Upregulation->ECM_Remodeling_Uveo Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Remodeling_Uveo->Uveoscleral_Outflow IOP_Reduction ↓ Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction ECM_Remodeling_TM ECM Remodeling in Trabecular Meshwork Cell_Shape_Change->ECM_Remodeling_TM Trabecular_Outflow ↑ Trabecular Outflow Facility ECM_Remodeling_TM->Trabecular_Outflow Trabecular_Outflow->IOP_Reduction

References

Unveiling the Off-Target Profile of AL 8810 Isopropyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 isopropyl ester is a widely utilized pharmacological tool, valued for its activity at the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. As a prodrug, it is rapidly hydrolyzed by endogenous esterases to its active form, AL 8810 (free acid). While primarily characterized as a selective FP receptor antagonist, a thorough understanding of its potential off-target effects is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential and safety profile. This technical guide provides an in-depth exploration of the known off-target effects of AL 8810, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

On-Target and Off-Target Receptor Selectivity

AL 8810 is notable for its high selectivity for the FP receptor over other prostanoid receptor subtypes. However, it is not a pure antagonist, exhibiting weak partial agonist activity at the FP receptor.[1] This intrinsic activity is an important consideration in experimental design.

Studies have shown that even at a concentration of 10 μM, AL 8810 does not significantly inhibit the functional responses of several other receptors, indicating a clean profile within the tested families.[1]

Table 1: Receptor Binding and Functional Activity of AL 8810
TargetCell LineAssay TypeParameterValueReference
Primary Target
FP ReceptorA7r5 (rat aorta smooth muscle)Phospholipase C ActivationEC50 (agonist)261 ± 44 nM[1]
Phospholipase C ActivationEmax (agonist)19% (relative to cloprostenol)[1]
Antagonism of FluprostenolKi426 ± 63 nM[1]
Antagonism of FluprostenolpA26.68 ± 0.23[1]
FP ReceptorSwiss 3T3 (mouse fibroblasts)Phospholipase C ActivationEC50 (agonist)186 ± 63 nM[1]
Phospholipase C ActivationEmax (agonist)23% (relative to cloprostenol)[1]
Antagonism of FluprostenolpA26.34 ± 0.09[1]
Off-Target Screening
TP ReceptorVarious cell linesFunctional ResponseInhibitionNot significant at 10 µM[1]
DP ReceptorVarious cell linesFunctional ResponseInhibitionNot significant at 10 µM[1]
EP2 ReceptorVarious cell linesFunctional ResponseInhibitionNot significant at 10 µM[1]
EP4 ReceptorVarious cell linesFunctional ResponseInhibitionNot significant at 10 µM[1]
V1-Vasopressin ReceptorA7r5 cellsPhospholipase C ActivationAntagonismNot significant[1]

Note: The majority of published studies focus on the selectivity of AL 8810 against other prostanoid receptors. There is a notable lack of publicly available data from broad safety pharmacology panels (e.g., CEREP or Eurofins SafetyScreen), which would assess activity against a wider range of GPCRs, ion channels, enzymes, and transporters. The absence of such data represents a significant gap in the comprehensive off-target profile of this compound.

Off-Target Signaling: Biased Agonism and EGFR Transactivation

While AL 8810 acts as an antagonist at the canonical Gq/11-protein-coupled pathway activated by PGF2α, it has been shown to induce phosphorylation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This demonstrates a form of biased signaling, where the ligand antagonizes one pathway while activating another downstream of the same receptor.

This activation of ERK1/2 by AL 8810 is independent of the Gq/11-PLC-PKC pathway and instead proceeds through a mechanism involving the transactivation of the Epidermal Growth Factor Receptor (EGFR). This off-target signaling cascade is a critical consideration for researchers, as it can lead to cellular effects distinct from the blockade of the canonical FP receptor pathway.

G_Protein_and_EGFR_Transactivation_Pathways cluster_0 Canonical FP Receptor Signaling cluster_1 AL 8810 Off-Target Signaling PGF2a PGF2α (Agonist) FP_Receptor FP Receptor PGF2a->FP_Receptor Gq11 Gq/11 FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC AL8810 AL 8810 FP_Receptor_2 FP Receptor AL8810->FP_Receptor_2 AL8810_block AL8810->AL8810_block Src Src Kinase FP_Receptor_2->Src Activates MMPs MMPs Src->MMPs pro_EGF pro-EGF Ligand MMPs->pro_EGF Cleaves EGF_Ligand EGF Ligand pro_EGF->EGF_Ligand EGFR EGFR EGF_Ligand->EGFR Activates ERK ERK1/2 Phosphorylation EGFR->ERK AL8810_block->Gq11 Antagonizes

Figure 1: Dual effects of AL 8810 on FP receptor signaling pathways.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the on- and off-target effects of AL 8810. These are generalized protocols based on standard practices in the field.

Phospholipase C (PLC) Activity Assay

This assay is fundamental for assessing the canonical Gq/11-mediated signaling of the FP receptor. It measures the production of inositol (B14025) phosphates (IPs), a downstream product of PLC activation.

Principle: Cells expressing the FP receptor are pre-labeled with [³H]-myo-inositol, which is incorporated into phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane. Activation of the Gq/11 pathway by an agonist stimulates PLC to hydrolyze PIP2 into diacylglycerol (DAG) and [³H]-inositol 1,4,5-trisphosphate (IP3). The total accumulated [³H]-IPs are then isolated and quantified by scintillation counting.

Methodology:

  • Cell Culture and Labeling: Plate cells (e.g., A7r5 or Swiss 3T3) in 24-well plates. Once confluent, incubate cells for 18-24 hours in inositol-free medium supplemented with [³H]-myo-inositol (e.g., 1 µCi/mL).

  • Pre-incubation: Wash the cells with a suitable buffer (e.g., HEPES-buffered saline). Pre-incubate the cells for 15-30 minutes in the buffer containing lithium chloride (LiCl, typically 10 mM). LiCl inhibits inositol monophosphatase, leading to the accumulation of total IPs.

  • Compound Treatment: For antagonist studies, add various concentrations of this compound and incubate for a defined period (e.g., 30 minutes). Then, add the FP receptor agonist (e.g., fluprostenol) and incubate for an additional period (e.g., 60 minutes). For agonist studies, add AL 8810 alone.

  • Extraction of Inositol Phosphates: Terminate the reaction by aspirating the medium and adding ice-cold formic acid (e.g., 0.5 M).

  • Purification: Transfer the cell lysates to columns containing anion-exchange resin (e.g., Dowex AG1-X8). Wash the columns with water to remove free inositol. Elute the total [³H]-IPs with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

  • Quantification: Add the eluate to scintillation cocktail and quantify the radioactivity using a liquid scintillation counter. Data are typically expressed as a percentage of the response to a maximal concentration of a full agonist.

PLC_Assay_Workflow start Plate and Culture Cells (e.g., A7r5) label Label with [3H]-myo-inositol (18-24h) start->label wash Wash with Buffer label->wash preincubate Pre-incubate with LiCl (15-30 min) wash->preincubate treat Add AL 8810 (Antagonist) +/- Agonist (e.g., Fluprostenol) preincubate->treat terminate Terminate with Formic Acid treat->terminate extract Extract Inositol Phosphates terminate->extract purify Purify on Anion-Exchange Column extract->purify quantify Quantify with Scintillation Counter purify->quantify

Figure 2: Workflow for the Phospholipase C (PLC) activity assay.
Intracellular Calcium Mobilization Assay

This assay provides a real-time measurement of changes in intracellular calcium concentration ([Ca²⁺]i), a direct consequence of IP3-mediated release from the endoplasmic reticulum.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a change in their fluorescent properties upon binding to free Ca²⁺. The change in fluorescence intensity is monitored using a fluorescence plate reader or microscope, providing a kinetic readout of receptor activation.

Methodology:

  • Cell Plating: Seed cells expressing the FP receptor onto black-walled, clear-bottom 96- or 384-well microplates.

  • Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate the cells with the fluorescent calcium indicator dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.

  • Compound Addition: Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

  • Data Acquisition: Establish a stable baseline fluorescence reading. For antagonist mode, inject this compound, incubate for a short period, and then inject the agonist. For agonist mode, inject AL 8810 alone.

  • Measurement: Record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4). The response is typically quantified as the peak fluorescence intensity change from baseline.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to detect the activation of the MAPK/ERK signaling pathway, a key off-target signaling effect of AL 8810.

Principle: Activation of the ERK pathway results in the dual phosphorylation of ERK1 (p44) and ERK2 (p42) on threonine and tyrosine residues. This phosphorylation event is detected using an antibody specific to the phosphorylated form of ERK1/2. Total ERK1/2 levels are also measured as a loading control.

Methodology:

  • Cell Culture and Serum Starvation: Culture cells (e.g., HEK293 expressing the FP receptor) to near confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to the experiment.

  • Ligand Stimulation: Treat the cells with this compound or a control ligand for various time points (e.g., 5, 10, 30 minutes).

  • Cell Lysis: Terminate the stimulation by placing the plates on ice and lysing the cells with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody that recognizes total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. The phospho-ERK1/2 signal is normalized to the total ERK1/2 signal.

Conclusion and Future Directions

The available evidence indicates that AL 8810 is a highly selective antagonist for the FP receptor relative to other prostanoid receptors. Its primary off-target characteristic identified to date is not at the receptor binding level, but rather in its ability to induce biased signaling. While it effectively blocks the canonical Gq/11-PLC pathway, it simultaneously promotes ERK1/2 activation through EGFR transactivation. This dual activity is a critical consideration for researchers using AL 8810 to probe FP receptor function.

The most significant gap in our understanding of AL 8810's off-target profile is the lack of publicly available data from comprehensive safety pharmacology screening panels. Such studies, which assess activity against a broad range of targets including other GPCRs, ion channels (such as hERG), and metabolic enzymes (such as cytochrome P450s), are essential for a complete risk assessment. Future investigations should aim to generate this data to provide a more complete picture of the pharmacological profile of AL 8810 and its isopropyl ester prodrug. This will enable a more nuanced interpretation of experimental data and better inform its potential for therapeutic development.

References

Methodological & Application

Application Notes and Protocols: AL-8810 Isopropyl Ester In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[1][2] It is a valuable pharmacological tool for investigating FP receptor-mediated physiological and pathological processes.[3] AL-8810 is a prostaglandin F2α analog that competitively blocks the FP receptor, thereby inhibiting the downstream signaling cascade initiated by natural ligands like prostaglandin F2α (PGF2α).[3] This document provides detailed protocols for in vitro assays to characterize the activity of AL-8810 isopropyl ester, the prodrug form which is readily hydrolyzed to the active acid form, AL-8810.

Mechanism of Action

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[4] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC).[5][6][7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[9] The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers various cellular responses. AL-8810 acts by competitively binding to the FP receptor, thereby preventing agonist-induced activation of this signaling pathway.[3]

Signaling Pathway Diagram

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α (Agonist) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds AL8810 AL-8810 (Antagonist) AL8810->FP_receptor Blocks Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Induces Cellular_Response Cellular Response Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Prostaglandin F2α (FP) Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for AL-8810 from various studies.

Table 1: Agonist and Antagonist Potency of AL-8810

Cell LineAssay TypeAgonistParameterValueReference
A7r5 rat thoracic aorta smooth muscle cellsPhospholipase C activityAL-8810EC50261 ± 44 nM[3]
Swiss mouse 3T3 fibroblastsPhospholipase C activityAL-8810EC50186 ± 63 nM[3]
A7r5 rat thoracic aorta smooth muscle cellsPhospholipase C activityAL-8810Emax (relative to cloprostenol)19%[3]
Swiss mouse 3T3 fibroblastsPhospholipase C activityAL-8810Emax (relative to cloprostenol)23%[3]
A7r5 cellsPhospholipase C activityFluprostenolpA2 (for AL-8810)6.68 ± 0.23[3]
3T3 cellsPhospholipase C activityFluprostenolpA2 (for AL-8810)6.34 ± 0.09[3]
A7r5 cellsPhospholipase C activityFluprostenolKi426 ± 63 nM[3]
Mouse 3T3 cellsNot specifiedNot specifiedKi0.2 ± 0.06 µM[2]
Rat A7r5 cellsNot specifiedNot specifiedKi0.4 ± 0.1 µM[2]

Experimental Protocols

Phospholipase C (PLC) Activity Assay (Inositol Phosphate Accumulation)

This assay measures the agonist-induced production of inositol phosphates (IPs), a direct downstream product of PLC activation, and the antagonistic effect of AL-8810.

Materials:

  • Cell line expressing the FP receptor (e.g., A7r5, Swiss 3T3)

  • Cell culture medium (e.g., DMEM) with supplements

  • myo-[³H]inositol

  • Agonist (e.g., PGF2α, fluprostenol)

  • AL-8810 isopropyl ester

  • Lithium chloride (LiCl) solution

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Protocol:

  • Cell Culture and Labeling:

    • Plate cells in multi-well plates and grow to near confluency.

    • Incubate the cells in medium containing myo-[³H]inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a LiCl solution. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • For antagonist studies, pre-incubate the cells with varying concentrations of AL-8810 for a defined period before adding the agonist.

  • Stimulation:

    • Add the FP receptor agonist (e.g., fluprostenol) at various concentrations to the wells and incubate for an appropriate time (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates:

    • Terminate the incubation by adding a stop solution (e.g., ice-cold perchloric acid).

    • Neutralize the cell extracts.

  • Separation and Quantification:

    • Apply the neutralized extracts to Dowex AG1-X8 columns to separate the [³H]inositol phosphates from free [³H]inositol.

    • Elute the total [³H]inositol phosphates.

    • Quantify the radioactivity in the eluates using a scintillation counter.

  • Data Analysis:

    • Generate concentration-response curves for the agonist in the absence and presence of AL-8810.

    • Determine EC50 values for the agonist and pA2 or Ki values for AL-8810 to quantify its antagonist potency.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following FP receptor activation.[9][10][11]

Experimental Workflow Diagram

Calcium_Assay_Workflow start Start cell_culture Culture FP Receptor-Expressing Cells in 96-well plates start->cell_culture dye_loading Load Cells with a Calcium-Sensitive Fluorescent Dye (e.g., Fluo-4 AM) cell_culture->dye_loading wash Wash Cells to Remove Excess Dye dye_loading->wash pre_incubation Pre-incubate with AL-8810 (for antagonist mode) wash->pre_incubation readout_start Place Plate in a Fluorescence Plate Reader (e.g., FLIPR) pre_incubation->readout_start agonist_addition Add Agonist (e.g., PGF2α) and Simultaneously Measure Fluorescence readout_start->agonist_addition data_analysis Analyze Fluorescence Data to Determine [Ca²⁺]i Changes agonist_addition->data_analysis end End data_analysis->end

Caption: General workflow for an intracellular calcium mobilization assay.

Materials:

  • Cell line expressing the FP receptor

  • Cell culture medium and black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Probenecid (to prevent dye leakage)

  • Agonist (e.g., PGF2α, bimatoprost)

  • AL-8810 isopropyl ester

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating:

    • Seed cells into black-walled, clear-bottom 96-well plates and allow them to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid.

    • Remove the culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.

  • Washing:

    • Gently wash the cells with an assay buffer to remove any extracellular dye.

  • Pre-incubation (for Antagonist Assay):

    • Add varying concentrations of AL-8810 to the wells and incubate for a defined period.

  • Measurement of Calcium Flux:

    • Place the plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Use the instrument's automated injector to add the agonist to the wells.

    • Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (peak response minus baseline).

    • Plot the response against the agonist concentration to generate dose-response curves.

    • In antagonist experiments, analyze the shift in the agonist dose-response curve caused by AL-8810 to determine its inhibitory potency.

Competitive Radioligand Binding Assay

This assay directly measures the ability of AL-8810 to displace a radiolabeled ligand from the FP receptor.

Materials:

  • Cell membranes prepared from cells or tissues expressing the FP receptor

  • Radiolabeled FP receptor agonist or antagonist (e.g., [³H]PGF2α)

  • AL-8810 isopropyl ester

  • Assay buffer

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and cocktail

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the FP receptor in a suitable buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a multi-well plate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled AL-8810.

    • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled FP receptor ligand).

    • Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through glass fiber filters using a vacuum filtration manifold. The filters will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of AL-8810.

    • Determine the IC50 value (the concentration of AL-8810 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions (e.g., cell densities, reagent concentrations, incubation times) for their particular experimental setup and cell line.

References

Application Notes and Protocols for the Use of AL 8810 Isopropyl Ester in Trabecular Meshwork Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trabecular meshwork (TM) is a critical tissue in the anterior segment of the eye responsible for regulating aqueous humor outflow and maintaining normal intraocular pressure (IOP). Dysfunction of the TM is a primary contributor to the development of glaucoma, a leading cause of irreversible blindness worldwide. Prostaglandin (B15479496) F2α (PGF2α) analogs are a first-line treatment for glaucoma, acting primarily by increasing uveoscleral outflow, though effects on the conventional (trabecular) outflow pathway have also been demonstrated.[1] These analogs exert their effects through the prostaglandin F (FP) receptor, a G-protein coupled receptor that, upon activation, stimulates the phosphoinositide signaling pathway.[2]

AL 8810 is a selective FP receptor antagonist.[1] Its isopropyl ester form is a prodrug designed for enhanced corneal penetration. In the study of trabecular meshwork cell biology and the development of novel glaucoma therapeutics, AL 8810 isopropyl ester serves as an invaluable tool to investigate the specific roles of FP receptor activation in TM cells. By competitively blocking the effects of PGF2α analogs, AL 8810 allows for the elucidation of downstream signaling events and cellular responses mediated by the FP receptor. These application notes provide detailed protocols for the use of this compound in human trabecular meshwork (hTM) cell culture to study FP receptor signaling and its effects on the extracellular matrix.

Mechanism of Action

AL 8810 acts as a competitive antagonist at the prostanoid FP receptor.[1] In trabecular meshwork cells, the activation of the FP receptor by agonists such as PGF2α or its therapeutic analogs leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[2] AL 8810 blocks the initial step of this cascade by preventing agonist binding to the FP receptor, thereby inhibiting downstream signaling events.

cluster_membrane Cell Membrane cluster_cytosol Cytosol PGA PGF2α Analog (Agonist) FP_receptor FP Receptor PGA->FP_receptor Activates AL8810 AL 8810 (Antagonist) AL8810->FP_receptor Blocks Gq Gq FP_receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates

Figure 1: FP Receptor Signaling Pathway and AL 8810 Antagonism.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the antagonist potency of AL 8810 and the effects of FP receptor agonists on trabecular meshwork cells.

Table 1: Antagonist Potency (Ki) of AL 8810 in Human Trabecular Meshwork (hTM) Cells

Agonist AntagonizedKi (µM)
(±)-fluprostenol2.56 ± 0.62
Bimatoprost1.0
Travoprost acid2.5
Latanoprost (B1674536) acid4.3
Unoprostone2.4

Table 2: Effects of Prostaglandin F2α Analogs on Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs) in Human Trabecular Meshwork (hTM) Cells [1][3]

CompoundMMP-1MMP-3MMP-9TIMP-2
Bimatoprost
Latanoprost
Unoprostone--
↑ indicates an increase in protein expression or activity; - indicates an indeterminate effect.

Experimental Protocols

Human Trabecular Meshwork (hTM) Cell Culture

This protocol outlines the basic steps for culturing hTM cells, a prerequisite for the subsequent experiments. For a comprehensive guide, refer to consensus recommendations on TM cell isolation and culture.[4][5]

Materials:

  • Human donor eyes (from an accredited eye bank)

  • Dulbecco's Modified Eagle's Medium (DMEM), low glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Collagen- or gelatin-coated culture flasks/plates

Procedure:

  • Isolation: Aseptically dissect the trabecular meshwork tissue from human donor eyes.

  • Explant Culture: Place small explants of the TM tissue onto a collagen- or gelatin-coated culture dish. Add a minimal amount of culture medium (DMEM with 10% FBS and 1% Penicillin/Streptomycin) to allow the tissue to adhere.

  • Incubation: Incubate the culture dish at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Migration: TM cells will begin to migrate out from the explants within 1-2 weeks.

  • Expansion: Once a sufficient number of cells have migrated, remove the tissue explants. Culture the cells until they reach 80-90% confluency.

  • Passaging: To passage the cells, wash with PBS, detach using Trypsin-EDTA, neutralize with culture medium, centrifuge, and resuspend the cell pellet in fresh medium for seeding into new culture vessels.

start Start dissect Dissect TM Tissue start->dissect explant Plate Explants on Coated Dish dissect->explant incubate Incubate (37°C, 5% CO2) explant->incubate migrate Cells Migrate from Explants incubate->migrate expand Expand to 80-90% Confluency migrate->expand passage Passage Cells expand->passage end End passage->end

Figure 2: Workflow for Human Trabecular Meshwork Cell Culture.

Phosphoinositide (PI) Turnover Assay

This assay measures the accumulation of inositol phosphates (IPs), a direct downstream product of FP receptor activation, and is used to quantify the antagonistic effect of AL 8810.

Materials:

  • hTM cells cultured in 24-well plates

  • [³H]-myo-inositol

  • Serum-free culture medium

  • LiCl solution

  • PGF2α analog (e.g., latanoprost acid)

  • This compound

  • Perchloric acid

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Labeling: Incubate confluent hTM cells with [³H]-myo-inositol in serum-free medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate with a LiCl solution for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Antagonist Treatment: Add varying concentrations of this compound to the designated wells and incubate for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of the PGF2α analog to stimulate the FP receptor and incubate for 30-60 minutes.

  • Extraction: Terminate the reaction by adding ice-cold perchloric acid.

  • Separation: Neutralize the extracts and separate the [³H]-inositol phosphates from free [³H]-myo-inositol using Dowex anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted [³H]-IPs using a scintillation counter.

  • Data Analysis: Plot the concentration of AL 8810 against the inhibition of agonist-induced IP accumulation to determine the IC50 and subsequently calculate the Ki value.

Intracellular Calcium ([Ca2+]i) Mobilization Assay

This assay provides a real-time measurement of changes in intracellular calcium concentration following FP receptor stimulation and its inhibition by AL 8810.

Materials:

  • hTM cells cultured on black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • HEPES-buffered saline

  • PGF2α analog

  • This compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed hTM cells in 96-well plates and grow to 80-90% confluency.[6]

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in HEPES-buffered saline for 30-60 minutes at 37°C.[6]

  • Washing: Gently wash the cells with HEPES-buffered saline to remove extracellular dye.

  • Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Antagonist Pre-treatment: In designated wells, add varying concentrations of AL 8810 and incubate for a few minutes.

  • Agonist Injection and Measurement: Use the plate reader's injector to add the PGF2α analog and immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, measure emission at 510 nm with excitation alternating between 340 nm and 380 nm.[6]

  • Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths reflects the change in intracellular calcium concentration. Compare the response in the presence and absence of AL 8810.

Analysis of MMP and TIMP Expression and Activity

Prostaglandin analogs can modulate the expression of MMPs and TIMPs, which are involved in extracellular matrix remodeling in the TM. Zymography and Western blotting are common techniques to assess these changes.

a) Gelatin Zymography (for MMP-2 and MMP-9 activity)

Materials:

  • Conditioned media from treated hTM cells

  • Polyacrylamide gels containing gelatin

  • Non-reducing sample buffer

  • Electrophoresis apparatus

  • Incubation buffer (containing CaCl2 and ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Cell Treatment: Culture hTM cells to near confluency and then switch to serum-free medium. Treat the cells with the PGF2α analog in the presence or absence of AL 8810 for 24-48 hours.

  • Sample Preparation: Collect the conditioned media and concentrate it. Determine the protein concentration.

  • Electrophoresis: Mix the samples with non-reducing sample buffer and run them on a gelatin-containing polyacrylamide gel.

  • Renaturation and Development: After electrophoresis, wash the gel to remove SDS and allow the MMPs to renature. Incubate the gel in a development buffer overnight at 37°C to allow the gelatinases to digest the gelatin in the gel.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of MMP activity will appear as clear bands against a blue background.

  • Quantification: The intensity of the clear bands can be quantified using densitometry.

b) Western Blotting (for MMP and TIMP protein expression)

Materials:

  • Cell lysates or conditioned media from treated hTM cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Primary antibodies specific for the MMPs or TIMPs of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare cell lysates or conditioned media from hTM cells treated as described above.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against the specific MMP or TIMP. Follow this with incubation with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: The intensity of the bands corresponds to the amount of the target protein.

cluster_zymo Gelatin Zymography cluster_wb Western Blotting start Start: hTM Cell Culture treatment Treat with PGA ± AL 8810 start->treatment collect Collect Conditioned Media & Cell Lysates treatment->collect zymo_electro Non-reducing SDS-PAGE collect->zymo_electro wb_electro SDS-PAGE & Transfer collect->wb_electro zymo_incubate Incubate (37°C) zymo_electro->zymo_incubate zymo_stain Stain & Destain zymo_incubate->zymo_stain zymo_analyze Analyze Activity (Clear Bands) zymo_stain->zymo_analyze wb_probe Probe with Antibodies wb_electro->wb_probe wb_detect Chemiluminescent Detection wb_probe->wb_detect wb_analyze Analyze Expression (Band Intensity) wb_detect->wb_analyze

Figure 3: Workflow for Analyzing MMP/TIMP Expression and Activity.

Conclusion

This compound is a critical pharmacological tool for dissecting the role of the FP receptor in trabecular meshwork cell physiology and pathophysiology. The protocols outlined in these application notes provide a framework for investigating FP receptor-mediated signaling and its influence on extracellular matrix dynamics in hTM cells. By utilizing AL 8810 as a selective antagonist, researchers can gain valuable insights into the mechanisms underlying the therapeutic effects of PGF2α analogs and identify potential new targets for glaucoma treatment. Careful adherence to these protocols and appropriate data analysis will ensure reproducible and meaningful results, advancing our understanding of aqueous humor outflow regulation.

References

Application Notes and Protocols for Studying Uveoscleral Outflow in Animal Models Using AL-8810 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2] Prostaglandin analogs, such as latanoprost (B1674536), are a first-line therapy for glaucoma, primarily lowering intraocular pressure (IOP) by increasing the unconventional or uveoscleral outflow of aqueous humor.[1] AL-8810 isopropyl ester, a prodrug form of AL-8810, is a valuable pharmacological tool to investigate the specific role of the FP receptor in mediating these effects in animal models of glaucoma. By selectively blocking the FP receptor, researchers can elucidate the signaling pathways and cellular mechanisms underlying prostaglandin-induced changes in uveoscleral outflow.

The primary mechanism by which prostaglandin agonists increase uveoscleral outflow involves the relaxation of the ciliary muscle and the remodeling of the extracellular matrix within the ciliary muscle and sclera.[3][4] This process is believed to be initiated by the binding of the agonists to FP receptors on ciliary muscle cells, triggering a signaling cascade that leads to the increased expression and activity of matrix metalloproteinases (MMPs).[3] These enzymes degrade components of the extracellular matrix, such as collagens, creating wider spaces between ciliary muscle bundles and reducing hydraulic resistance to aqueous humor outflow.[3][4]

These application notes provide detailed protocols for utilizing AL-8810 isopropyl ester to study its antagonistic effects on prostaglandin-induced uveoscleral outflow in non-human primate models, a well-established model for glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes.[5]

Data Presentation

Table 1: Pharmacological Profile of AL-8810

ParameterValueCell Line/TissueReference
FP Receptor Antagonist Potency (Ki) 426 ± 63 nMA7r5 rat thoracic aorta smooth muscle cells[2]
FP Receptor Agonist Potency (EC50) 261 ± 44 nM (weak partial agonist)A7r5 rat thoracic aorta smooth muscle cells[2]
FP Receptor Agonist Efficacy (Emax) 19% (relative to cloprostenol)A7r5 rat thoracic aorta smooth muscle cells[2]

Table 2: Effect of Latanoprost on Intraocular Pressure (IOP) in Cynomolgus Monkeys

TreatmentDurationMean IOP Reduction (mmHg)Animal ModelReference
Latanoprost Ophthalmic Solution5 days6.6 ± 1.3Glaucomatous Cynomolgus Monkeys[6]
Low-Dose Latanoprost Contact Lens8 days6.7 ± 0.3Glaucomatous Cynomolgus Monkeys[6]
High-Dose Latanoprost Contact Lens8 days10.0 ± 2.5Glaucomatous Cynomolgus Monkeys[6]

Table 3: Uveoscleral Outflow Rates in Cynomolgus Monkeys

ConditionUveoscleral Outflow (µL/min)MethodReference
Control Eyes0.34 ± 0.10Fluorescent Tracer (FITC-Dextran)[7]
Eyes with Cyclodialysis1.40 ± 0.17Fluorescent Tracer (FITC-Dextran)[7]

Experimental Protocols

Protocol 1: Evaluating the Antagonistic Effect of AL-8810 Isopropyl Ester on Latanoprost-Induced IOP Reduction in Cynomolgus Monkeys

This protocol is designed to determine the efficacy of AL-8810 isopropyl ester in blocking the IOP-lowering effect of latanoprost, a potent FP receptor agonist.

Materials:

  • Healthy, adult cynomolgus monkeys (Macaca fascicularis) with normal IOP

  • AL-8810 isopropyl ester solution (e.g., 0.1% in a suitable vehicle)

  • Latanoprost ophthalmic solution (0.005%)

  • Vehicle control solution

  • Tonometer for measuring IOP

  • Anesthetic agents (e.g., ketamine)

Procedure:

  • Animal Acclimatization and Baseline Measurements:

    • Acclimatize monkeys to the experimental procedures to minimize stress-related IOP fluctuations.

    • Establish baseline IOP measurements for each animal over several days at the same time of day.

  • Treatment Groups:

    • Divide the animals into the following treatment groups (n ≥ 5 per group), using a crossover design if feasible:

      • Group A (Vehicle Control): Receive vehicle in one eye.

      • Group B (Latanoprost): Receive one drop of 0.005% latanoprost in one eye.

      • Group C (AL-8810 + Latanoprost): Receive one drop of AL-8810 isopropyl ester solution 30 minutes prior to the administration of one drop of 0.005% latanoprost in the same eye.

      • Group D (AL-8810 alone): Receive one drop of AL-8810 isopropyl ester solution in one eye.

  • Drug Administration:

    • Administer the eye drops topically to the designated eye of each monkey.

  • IOP Measurement:

    • Measure IOP at baseline (before treatment) and at regular intervals post-treatment (e.g., 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the change in IOP from baseline for each treatment group at each time point.

    • Compare the IOP reduction in the Latanoprost group (Group B) to the AL-8810 + Latanoprost group (Group C) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the IOP-lowering effect of latanoprost in the presence of AL-8810 indicates successful FP receptor antagonism.

Protocol 2: Quantifying the Effect of AL-8810 Isopropyl Ester on Prostaglandin-Induced Uveoscleral Outflow Using a Fluorescent Tracer

This protocol provides a method to directly measure the impact of AL-8810 isopropyl ester on the increase in uveoscleral outflow induced by a prostaglandin agonist.

Materials:

  • Cynomolgus monkeys

  • AL-8810 isopropyl ester solution

  • Prostaglandin F2α isopropyl ester (or another suitable FP agonist)

  • Vehicle control solution

  • Fluorescein-isothiocyanate (FITC)-dextran (70,000 MW), 10-4 M solution

  • Anesthetic agents

  • Perfusion apparatus for the anterior chamber

  • Dissection tools

  • Homogenizer

  • Centrifuge

  • Fluorometer

Procedure:

  • Animal Preparation and Treatment:

    • Anesthetize the monkeys.

    • Divide the animals into treatment groups similar to Protocol 1, with a focus on a prostaglandin agonist group and a co-administration group with AL-8810.

    • Administer the respective treatments topically. Allow sufficient time for the drugs to take effect (e.g., based on IOP response from Protocol 1).

  • Anterior Chamber Perfusion:

    • Perform a perfusion of the anterior chamber of each eye with the 10-4 M FITC-dextran solution for 30 minutes at a constant pressure.[8]

  • Tissue Dissection and Sample Preparation:

    • Euthanize the animals and enucleate the eyes.

    • Dissect the eyes into the following tissues: sclera, choroid, retina, iris, and ocular fluid.[7]

    • Homogenize each tissue sample and then centrifuge to obtain a clear supernatant.[7]

  • Fluorescence Measurement:

    • Measure the fluorescence of the supernatant from each tissue sample using a fluorometer.

  • Calculation of Uveoscleral Outflow:

    • Calculate the amount of tracer in each tissue.

    • Express the uveoscleral outflow as the equivalent volume of aqueous humor that would contain the measured amount of tracer. The rate of uveoscleral outflow is calculated in microliters per minute (µL/min).[7]

  • Data Analysis:

    • Compare the uveoscleral outflow rates between the treatment groups. A significant inhibition of the prostaglandin-induced increase in uveoscleral outflow in the AL-8810 co-treatment group will confirm the role of the FP receptor in this pathway.

Visualizations

G cluster_0 Prostaglandin Agonist Signaling Pathway Prostaglandin Agonist\n(e.g., Latanoprost) Prostaglandin Agonist (e.g., Latanoprost) FP Receptor FP Receptor Prostaglandin Agonist\n(e.g., Latanoprost)->FP Receptor Binds to Gq/11 Protein Activation Gq/11 Protein Activation FP Receptor->Gq/11 Protein Activation Phospholipase C Activation Phospholipase C Activation Gq/11 Protein Activation->Phospholipase C Activation IP3 and DAG Production IP3 and DAG Production Phospholipase C Activation->IP3 and DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 and DAG Production->Increased Intracellular Ca2+ MMP Gene Expression MMP Gene Expression Increased Intracellular Ca2+->MMP Gene Expression MMP Synthesis and Secretion MMP Synthesis and Secretion MMP Gene Expression->MMP Synthesis and Secretion ECM Degradation in\nCiliary Muscle ECM Degradation in Ciliary Muscle MMP Synthesis and Secretion->ECM Degradation in\nCiliary Muscle Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM Degradation in\nCiliary Muscle->Increased Uveoscleral Outflow AL-8810 AL-8810 AL-8810->FP Receptor Blocks

Caption: Signaling pathway of prostaglandin agonists leading to increased uveoscleral outflow and the antagonistic action of AL-8810.

G start Start: Select Animal Model (e.g., Cynomolgus Monkey) baseline Establish Baseline IOP start->baseline groups Divide into Treatment Groups: - Vehicle - PG Agonist - AL-8810 + PG Agonist - AL-8810 alone baseline->groups treatment Topical Drug Administration groups->treatment iop_measurement Measure IOP at Multiple Time Points treatment->iop_measurement uveoscleral_measurement Measure Uveoscleral Outflow (Tracer Perfusion) treatment->uveoscleral_measurement Parallel Experiment data_analysis_iop Analyze Change in IOP iop_measurement->data_analysis_iop end End: Determine Antagonistic Effect data_analysis_iop->end dissection Tissue Dissection and Sample Preparation uveoscleral_measurement->dissection fluorescence Fluorescence Measurement dissection->fluorescence data_analysis_outflow Calculate and Analyze Uveoscleral Outflow Rate fluorescence->data_analysis_outflow data_analysis_outflow->end

Caption: Experimental workflow for studying the effect of AL-8810 on prostaglandin-induced changes in IOP and uveoscleral outflow.

References

Application Notes and Protocols: AL-8810 Isopropyl Ester in Mouse Models of Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, leading to optic nerve damage. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). Prostaglandin F2α (PGF2α) analogs are a first-line treatment for glaucoma, effectively lowering IOP by increasing the uveoscleral outflow of aqueous humor. These analogs act as agonists, primarily targeting the Prostaglandin F receptor (FP receptor).

AL-8810 is a selective FP receptor antagonist. As such, it is a valuable pharmacological tool for elucidating the role of the FP receptor in aqueous humor dynamics and for studying the mechanism of action of PGF2α agonists. In the context of glaucoma research, AL-8810 can be used to investigate the consequences of blocking the primary target of the most common glaucoma medications. While PGF2α agonists lower IOP, AL-8810 would be expected to competitively inhibit this effect. These notes provide an overview of the known effects of AL-8810 in mice and detailed protocols for its administration and the subsequent evaluation of its effects in a mouse model of glaucoma.

Mechanism of Action: FP Receptor Antagonism

AL-8810 isopropyl ester is a prodrug that is hydrolyzed in the eye to its active form, AL-8810 acid. AL-8810 acid is a selective antagonist of the FP receptor. The activation of the FP receptor by agonists like PGF2α and its analogs (e.g., latanoprost) initiates a signaling cascade through the Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. This signaling pathway in the ciliary muscle and trabecular meshwork is believed to lead to alterations in the extracellular matrix and changes in cell shape, ultimately increasing the outflow of aqueous humor and lowering IOP.

By binding to the FP receptor without activating it, AL-8810 competitively blocks the binding of PGF2α and its analogs, thereby inhibiting this signaling cascade and preventing the associated increase in aqueous humor outflow.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular FP_receptor FP Receptor Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PGF2a PGF2α Analog (e.g., Latanoprost) PGF2a->FP_receptor Activates AL8810 AL-8810 AL8810->FP_receptor Blocks IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Outflow ↑ Uveoscleral Aqueous Outflow Ca_release->Outflow IOP ↓ IOP Outflow->IOP

Figure 1. Signaling pathway of FP receptor activation by PGF2α analogs and its blockade by AL-8810.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of AL-8810 and the microbead-induced glaucoma model in mice. It is important to note that the data for AL-8810 administration is from studies in normotensive mice, as there is a lack of published data on its administration in mouse models of glaucoma.

Table 1: Effect of Topical AL-8810 Administration on Intraocular Pressure in Normotensive Mice

Treatment GroupConcentrationVehicleDuration of TreatmentChange in IOP (mmHg)Species/StrainReference
AL-881010 mMNot Specified5 daysMinimal effectC57BL/6J[1]
Latanoprost + AL-8810Not Specified + 10 mMNot Specified5 daysNo significant changeC57BL/6J[1]

Table 2: Representative Intraocular Pressure Elevation in a Microbead-Induced Mouse Model of Glaucoma

Time Post-InductionIOP in Microbead-Injected Eye (mmHg ± SEM)IOP in Control Eye (mmHg ± SEM)% Increase in IOPSpecies/StrainReference
Baseline~11~110%C57BL/6[2]
1-12 Weeks~15.3~10.8~41.7%C57BL/6[2]

Table 3: Representative Retinal Ganglion Cell Loss in a Microbead-Induced Mouse Model of Glaucoma

Time Post-InductionRGC Loss in Microbead-Injected Eye (%)Species/StrainReference
4 weeks~32.4% (midperiphery) to ~64.1% (periphery)C57BL/6J[3]

Experimental Protocols

The following protocols provide detailed methodologies for inducing a mouse model of glaucoma, administering AL-8810 isopropyl ester topically, and assessing the primary outcomes of IOP, RGC survival, and optic nerve damage.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Glaucoma Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis A Acclimatize Mice (e.g., C57BL/6J) B Baseline IOP Measurement A->B C Induce Ocular Hypertension (Microbead Injection) B->C D Topical Administration (AL-8810 or Vehicle) C->D E Monitor IOP Weekly D->E Begin 24h post-injection F Assess RGC Survival (Retinal Flat-Mounts) E->F At study endpoint G Assess Optic Nerve Damage (PPD Staining) F->G

Figure 2. General experimental workflow for studying AL-8810 in a mouse model of glaucoma.

Protocol 1: Induction of Ocular Hypertension via Microbead Injection

This protocol describes a commonly used method to induce a sustained elevation of IOP in mice, mimicking a key risk factor for glaucoma.

Materials:

  • C57BL/6J mice (8-12 weeks old)

  • Anesthesia: Ketamine (100 mg/kg) and Xylazine (10 mg/kg), administered intraperitoneally

  • Proparacaine (B1679620) hydrochloride (0.5%) ophthalmic solution

  • Sterile polystyrene microbeads (e.g., 15 µm diameter)

  • Sterile Phosphate Buffered Saline (PBS)

  • Viscoelastic solution (e.g., 1% sodium hyaluronate)

  • 33-gauge Hamilton syringe with a beveled needle

  • Surgical microscope

  • Topical antibiotic ointment

Procedure:

  • Anesthetize the mouse via intraperitoneal injection of ketamine/xylazine. Confirm proper anesthetic depth by lack of pedal reflex.

  • Place the mouse under a surgical microscope.

  • Apply one drop of proparacaine hydrochloride to the operative eye.

  • Prepare the microbead suspension by mixing sterile microbeads with a viscoelastic solution and sterile PBS to achieve the desired concentration.

  • Using the 33-gauge Hamilton syringe, carefully create a paracentesis through the cornea into the anterior chamber, avoiding the lens and iris.

  • Slowly inject 2 µL of the microbead suspension into the anterior chamber.

  • Withdraw the needle slowly to prevent reflux.

  • Apply a small amount of topical antibiotic ointment to the eye to prevent infection.

  • Allow the mouse to recover on a warming pad. The contralateral eye can be injected with sterile saline or vehicle as a control.

Protocol 2: Topical Administration of AL-8810 Isopropyl Ester

This protocol outlines the procedure for delivering the drug to the ocular surface.

Materials:

  • AL-8810 isopropyl ester

  • Vehicle (e.g., sterile saline with 0.02% benzalkonium chloride or a custom formulation)

  • Calibrated micropipette (e.g., P10) with sterile tips

  • Animal restraint device (optional)

Procedure:

  • Gently restrain the mouse.

  • Using a calibrated micropipette, instill a 2-5 µL drop of the AL-8810 solution or vehicle into the lower conjunctival sac of the eye.

  • Avoid touching the cornea with the pipette tip.

  • Hold the mouse's head steady for a few moments to allow for drug distribution and minimize loss from blinking.

  • Treatment can be administered once or twice daily, depending on the experimental design.

Protocol 3: Measurement of Intraocular Pressure (IOP)

This protocol describes the use of a rebound tonometer for non-invasive IOP measurement.

Materials:

  • Rebound tonometer (e.g., TonoLab or Icare TONOVET)

  • Anesthesia: Isoflurane (for brief anesthesia) or ketamine/xylazine

  • Animal positioning stage

Procedure:

  • Lightly anesthetize the mouse. Measurements should be taken quickly after induction to minimize the effect of anesthesia on IOP.

  • Position the mouse so that the eye is facing directly upwards.

  • Position the tonometer probe perpendicular to the central cornea, approximately 2-3 mm away.

  • Activate the tonometer to take a measurement. The device will take several readings and provide an averaged value.

  • Record at least three separate averaged readings and calculate the mean for the final IOP value for that time point.

  • Repeat the procedure for the contralateral eye.

Protocol 4: Assessment of Retinal Ganglion Cell (RGC) Survival

This protocol details the preparation of retinal flat-mounts and immunostaining for RGC counting.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody: anti-Brn3a (a specific marker for RGCs)

  • Secondary antibody: fluorescently-conjugated goat anti-mouse IgG

  • Mounting medium with DAPI

  • Microscope slides and coverslips

  • Dissecting microscope and fine surgical tools

  • Fluorescence microscope

Procedure:

  • At the study endpoint, euthanize the mouse and enucleate the eyes.

  • Fix the eyes in 4% PFA for 1-2 hours at 4°C.

  • Under a dissecting microscope, carefully dissect the retina from the eyecup.

  • Make four radial cuts in the retina to allow it to be flattened (like a four-leaf clover).

  • Permeabilize and block the retinas in blocking buffer for 1-2 hours at room temperature.

  • Incubate the retinas in primary antibody (anti-Brn3a) overnight at 4°C.

  • Wash the retinas extensively in PBS.

  • Incubate in the fluorescently-conjugated secondary antibody for 2 hours at room temperature.

  • Wash the retinas in PBS.

  • Carefully mount the retinas on a microscope slide with the ganglion cell layer facing up, and coverslip with mounting medium.

  • Image the entire retinal flat-mount using a fluorescence microscope.

  • Count the Brn3a-positive cells either manually using image analysis software (like ImageJ) or with an automated counting script.[2] RGC survival is typically expressed as the number of RGCs in the treated eye relative to the control eye.

Protocol 5: Assessment of Optic Nerve Damage

This protocol describes the staining of optic nerve cross-sections to evaluate axonal degeneration.

Materials:

  • Glutaraldehyde/paraformaldehyde fixative

  • 1% Osmium tetroxide

  • p-Phenylenediamine (PPD) staining solution

  • Resin for embedding (e.g., Epon)

  • Ultramicrotome

  • Microscope slides

  • Light microscope

Procedure:

  • Following euthanasia, carefully dissect the optic nerve from the back of the eye to the optic chiasm.

  • Fix the optic nerve overnight in glutaraldehyde/paraformaldehyde fixative at 4°C.

  • Post-fix in 1% osmium tetroxide.

  • Dehydrate the tissue through a graded series of ethanol.

  • Embed the optic nerve in resin.

  • Using an ultramicrotome, cut 1 µm thick cross-sections of the optic nerve, approximately 1 mm behind the globe.

  • Stain the sections with PPD. PPD stains the myelin sheath of healthy axons lightly, while the axoplasm of degenerating axons appears dark.[4]

  • Image the entire optic nerve cross-section under a light microscope.

  • Quantify the number of healthy and degenerating axons. The extent of optic nerve damage can be expressed as the percentage of degenerated axons.

References

Application Notes and Protocols for Assessing AL-8810 Isopropyl Ester Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2] As a competitive antagonist, AL-8810 blocks the binding of PGF2α and other FP receptor agonists, thereby inhibiting the initiation of the associated intracellular signaling cascade.[1][2] The activation of the FP receptor, a Gq protein-coupled receptor, typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger in many physiological processes.

AL-8810 isopropyl ester is a more lipid-soluble prodrug of AL-8810, designed to enhance its penetration across biological membranes.[3] Once inside the target tissue, it is hydrolyzed by endogenous esterases to the active form, AL-8810. This application note provides detailed experimental protocols for assessing the in vitro and in vivo efficacy of AL-8810 isopropyl ester, enabling researchers to characterize its antagonist properties and evaluate its therapeutic potential in various disease models.

Data Presentation

In Vitro Efficacy Data Summary
ParameterCell LineAgonistValueReference
Ki A7r5 (rat aortic smooth muscle)Fluprostenol (B1673476)426 ± 63 nM[1][2]
Swiss 3T3 (mouse fibroblast)Fluprostenol~200 nM[4]
pA2 A7r5Fluprostenol6.68 ± 0.23[1][2]
Swiss 3T3Fluprostenol6.34 ± 0.09[1][2]
IC50 (Partial Agonist Activity)A7r5-261 ± 44 nM[1][2]
Swiss 3T3-186 ± 63 nM[1][2]
In Vivo Efficacy Data Summary (Example: Endometriosis Mouse Model)
Animal ModelTreatmentDosageAdministration RouteKey FindingsReference
Nude mice with human endometrial tissue xenograftsAL-8810Not specifiedNot specifiedReduction in the number and size of endometriotic lesions[1]

Experimental Protocols

Preparation of AL-8810 Isopropyl Ester Stock Solutions

AL-8810 isopropyl ester is sparingly soluble in aqueous buffers.[3] For in vitro experiments, it is recommended to first dissolve the compound in an organic solvent such as ethanol (B145695), DMSO, or dimethyl formamide (B127407) (DMF).[3]

  • For In Vitro Assays:

    • Dissolve AL-8810 isopropyl ester in 100% ethanol to create a high-concentration stock solution (e.g., 10 mM). The solubility in ethanol is approximately 30 mg/ml.[3]

    • For the final assay, dilute the stock solution with the appropriate aqueous buffer. A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.1 mg/ml.[3] It is not recommended to store the aqueous solution for more than one day.[3]

  • For In Vivo Administration:

    • For intraperitoneal or intravenous injections in animal models, AL-8810 can be formulated. The specific vehicle will depend on the experimental design and animal model. A common approach is to dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with saline or a suitable vehicle to the final desired concentration.

In Vitro Efficacy Assessment

a) Cell Culture

  • A7r5 (rat aortic smooth muscle) cells or Swiss 3T3 (mouse fibroblast) cells: These cell lines endogenously express the FP receptor.[1][2]

  • HEK293 cells stably expressing the human FP receptor: This allows for the study of the human receptor specifically.[5]

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

b) Inositol Phosphate (B84403) (IP) Accumulation Assay

This assay directly measures the functional consequence of FP receptor activation via the Gq/PLC pathway.

  • Principle: Activation of the FP receptor leads to the production of inositol phosphates. The assay quantifies the accumulation of IP1, a stable downstream metabolite of IP3, using a competitive immunoassay (e.g., IP-One Gq assay kit).[4]

  • Protocol:

    • Seed cells (e.g., A7r5 or HEK293-hFP) into 96-well plates and grow to confluency.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of AL-8810 isopropyl ester (or vehicle control) for 15-30 minutes at 37°C.

    • Stimulate the cells with a known FP receptor agonist (e.g., fluprostenol at a concentration that gives a submaximal response, such as its EC80) for 60 minutes at 37°C.

    • Lyse the cells and measure IP1 accumulation according to the manufacturer's instructions of the assay kit.

    • Data Analysis: Plot the IP1 concentration against the log concentration of AL-8810. The concentration of AL-8810 that inhibits 50% of the agonist-induced IP1 accumulation is the IC50 value.

c) Intracellular Calcium Mobilization Assay

This is a real-time functional assay to measure the antagonist effect of AL-8810.

  • Principle: FP receptor activation leads to a rapid increase in intracellular calcium concentration. This can be measured using a fluorescent calcium indicator dye.[6][7]

  • Protocol:

    • Seed cells into a 96-well black, clear-bottom plate and allow them to attach overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

    • Wash the cells to remove excess dye.

    • Using a fluorescence plate reader with an integrated liquid handling system, measure the baseline fluorescence.

    • Add varying concentrations of AL-8810 isopropyl ester and incubate for a short period (e.g., 5-15 minutes).

    • Add a fixed concentration of an FP receptor agonist (e.g., fluprostenol) and immediately measure the change in fluorescence over time.

    • Data Analysis: The peak fluorescence intensity following agonist addition is a measure of the calcium response. Plot the peak response against the log concentration of AL-8810 to determine the IC50.

d) Schild Analysis for Competitive Antagonism

This analysis is used to determine if AL-8810 is a competitive antagonist and to calculate its pA2 value, a measure of its potency.[8][9][10]

  • Principle: A competitive antagonist will cause a parallel rightward shift in the concentration-response curve of an agonist without affecting the maximum response.[11]

  • Protocol:

    • Perform a full concentration-response curve for an FP receptor agonist (e.g., fluprostenol) in the absence of AL-8810 using one of the functional assays described above (IP accumulation or calcium mobilization).

    • Repeat the agonist concentration-response curve in the presence of several fixed concentrations of AL-8810 isopropyl ester.

    • Data Analysis:

      • Calculate the EC50 of the agonist in the absence and presence of each concentration of AL-8810.

      • Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist).

      • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of AL-8810 on the x-axis.

      • The x-intercept of the linear regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[11]

In Vivo Efficacy Assessment (Example: Mouse Model of Endometriosis)

This protocol provides a framework for assessing the efficacy of AL-8810 in a surgically induced endometriosis mouse model.[1][12][13]

  • Animal Model:

    • Use immunocompromised mice (e.g., nude or SCID mice) to allow for the transplantation of human endometrial tissue.[1][14]

  • Induction of Endometriosis:

    • Obtain human endometrial tissue from biopsies (with appropriate ethical approval).

    • Surgically implant small fragments of the endometrial tissue into the peritoneal cavity of the mice.[15]

  • Treatment Protocol:

    • Allow the endometriotic lesions to establish for a period of time (e.g., 1-2 weeks).

    • Divide the mice into treatment and control groups.

    • Administer AL-8810 isopropyl ester (e.g., via intraperitoneal injection) to the treatment group daily for a specified duration (e.g., 2-4 weeks). The control group should receive the vehicle alone.

  • Efficacy Endpoints:

    • At the end of the treatment period, euthanize the mice.

    • Surgically expose the peritoneal cavity and carefully identify and count the number of endometriotic lesions.

    • Measure the size (e.g., diameter or volume) of each lesion.

    • Collect the lesions for further analysis, such as histology to confirm the presence of endometrial glands and stroma, and immunohistochemistry for markers of proliferation (e.g., Ki67) or angiogenesis (e.g., CD31).

  • Data Analysis:

    • Compare the average number and size of lesions between the AL-8810 treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

G cluster_0 PGF2α Signaling Pathway PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream AL8810 AL-8810 AL8810->FP_Receptor Blocks

Caption: PGF2α signaling pathway and the antagonistic action of AL-8810.

G cluster_1 In Vitro Efficacy Workflow start Start cell_culture Cell Culture (e.g., A7r5, HEK293-hFP) start->cell_culture assay_prep Assay Preparation (Seeding, Dye Loading) cell_culture->assay_prep compound_add Add AL-8810 (Varying Concentrations) assay_prep->compound_add agonist_add Add FP Agonist (e.g., Fluprostenol) compound_add->agonist_add measurement Measure Response (IP1 or Ca²⁺) agonist_add->measurement analysis Data Analysis (IC50, pA2) measurement->analysis end End analysis->end G cluster_2 Schild Analysis Logical Relationship agonist_curve Generate Agonist Concentration-Response Curve calc_ec50 Calculate EC50 Values agonist_curve->calc_ec50 antagonist_curves Generate Agonist Curves with Fixed [AL-8810] antagonist_curves->calc_ec50 calc_dr Calculate Dose Ratios (DR) calc_ec50->calc_dr plot_schild Plot log(DR-1) vs -log[AL-8810] calc_dr->plot_schild determine_pa2 Determine pA2 and Slope plot_schild->determine_pa2

References

Preparation of AL 8810 Isopropyl Ester Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of AL 8810 isopropyl ester in dimethyl sulfoxide (B87167) (DMSO). AL 8810 is a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor and is utilized in various pharmacological studies.[1] Its isopropyl ester form is a lipid-soluble prodrug.[2][3] Proper preparation of the stock solution is critical for accurate and reproducible experimental results.

Compound Information and Properties

A thorough understanding of the physicochemical properties of this compound is essential before preparing the stock solution.

PropertyValueSource
Molecular Weight 444.58 g/mol [2]
Solubility in DMSO 25 mg/mL[4][5]
Appearance Crystalline solid[4][5]
Storage Temperature -20°C[4][5]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution:

    • Calculate the required mass:

      • Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

      • Mass (mg) = 10 mmol/L x 444.58 g/mol x 0.001 L = 4.4458 mg

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.[4][5] It is generally not recommended to store the solution for long periods; it is best to use it soon after preparation.[4]

Workflow and Signaling Pathway Diagrams

Workflow for Stock Solution Preparation:

G cluster_prep Preparation cluster_storage Storage A Acclimatize AL 8810 isopropyl ester vial B Weigh desired amount of compound A->B C Add anhydrous DMSO B->C D Vortex until fully dissolved C->D E Aliquot into single-use tubes D->E F Store at -20°C E->F

Caption: Workflow for preparing this compound stock solution.

Simplified Signaling Pathway of AL 8810 Action:

G PGF2a Prostaglandin F2α (PGF2α) FP_receptor FP Receptor PGF2a->FP_receptor Agonist Signaling Downstream Signaling Cascade FP_receptor->Signaling AL8810 AL 8810 AL8810->FP_receptor Antagonist Biological_Response Biological Response Signaling->Biological_Response

Caption: AL 8810 acts as an antagonist at the FP receptor.

Quality Control

To ensure the quality and accuracy of the prepared stock solution, it is recommended to:

  • Verify Concentration: If equipment is available (e.g., HPLC), periodically verify the concentration of the stock solution.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitation is observed, gently warm and vortex the solution to redissolve the compound.

  • Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots to maintain the integrity of the compound.

By following these detailed protocols and guidelines, researchers can confidently prepare this compound stock solutions for their experimental needs, contributing to the reliability and reproducibility of their scientific findings.

References

Application Notes and Protocols: AL 8810 Isopropyl Ester in Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 isopropyl ester is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[1][2] As an analogue of prostaglandin F2α, it competitively blocks the binding of PGF2α and other FP receptor agonists, thereby inhibiting their physiological effects.[1][3] This makes AL 8810 an invaluable pharmacological tool for investigating the role of the PGF2α-FP receptor system in various physiological and pathophysiological processes, particularly in smooth muscle contraction. Organ bath experiments provide a robust in vitro method to study the effects of compounds on isolated tissues, allowing for the characterization of agonist and antagonist activities in a controlled environment.[4][5][6] These application notes provide detailed protocols for the use of this compound in organ bath experiments to study its antagonist properties on smooth muscle contractility.

Mechanism of Action and Signaling Pathway

The Prostaglandin F2α (FP) receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist like PGF2α or fluprostenol, the FP receptor couples to Gαq, which in turn activates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. AL 8810, as a competitive antagonist, binds to the FP receptor but does not elicit a significant downstream signaling cascade, thereby preventing agonist-induced smooth muscle contraction.[1][3]

FP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a_Agonist PGF2α or FP Agonist FP_Receptor FP Receptor (GPCR) PGF2a_Agonist->FP_Receptor Binds & Activates AL8810 AL 8810 AL8810->FP_Receptor Binds & Blocks Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Activates Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca2+]i SR->Ca2 Releases Ca2+ Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: Prostaglandin F2α (FP) Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the pharmacological parameters of AL 8810, including its partial agonist and antagonist activities.

Table 1: Partial Agonist Activity of AL 8810 in Cell-Based Assays

Cell LineParameterValueRelative to Full AgonistReference
A7r5 Rat Thoracic Aorta Smooth Muscle CellsEC50261 ± 44 nM19% (vs. Cloprostenol)[1]
Swiss Mouse 3T3 FibroblastsEC50186 ± 63 nM23% (vs. Cloprostenol)[1]

Table 2: Antagonist Activity of AL 8810

PreparationAgonistParameterValueReference
A7r5 CellsFluprostenolpA26.68 ± 0.23[1]
3T3 CellsFluprostenolpA26.34 ± 0.09[1]
A7r5 CellsFluprostenol (100 nM)Ki426 ± 63 nM[1]
Porcine Ciliary ArteriesLatanoprost, TravoprostAntagonismEffective[2]
Porcine Retinal ArteriolesPGF2αAntagonismEffective[2]
Rat UterusPGF2α, Latanoprost, CloprostenolAntagonismFull[2]

Experimental Protocols

Materials and Reagents
  • Isolated Tissue: Smooth muscle tissue such as rat thoracic aorta, guinea pig ileum, or porcine uterine strips.

  • This compound: Prepare stock solutions in a suitable solvent like DMSO or ethanol.[2]

  • FP Receptor Agonist: Prostaglandin F2α (PGF2α) or a selective agonist like Fluprostenol.

  • Physiological Salt Solution (PSS): For example, Krebs-Henseleit solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.

  • Carbogen (B8564812) Gas: 95% O2 / 5% CO2.

  • Organ Bath Apparatus: Including tissue holders, force-displacement transducers, amplifiers, and a data acquisition system.[7][8]

  • Standard laboratory equipment: Dissection tools, beakers, pipettes, etc.

Experimental Workflow Diagram

Organ_Bath_Workflow cluster_prep Preparation cluster_setup Experiment Setup cluster_exp Experiment Execution cluster_analysis Data Analysis A Dissect & Prepare Smooth Muscle Tissue D Mount Tissue in Organ Bath A->D B Prepare Stock Solutions (AL 8810, Agonist) H Incubate with AL 8810 or Vehicle (e.g., 30 min) B->H I Cumulative Addition of FP Receptor Agonist B->I C Prepare & Warm Physiological Salt Solution C->D E Equilibrate Tissue (e.g., 60-90 min) D->E F Set Baseline Tension E->F G Test Tissue Viability (e.g., with KCl) F->G G->H H->I J Record Contractile Response I->J K Generate Concentration- Response Curves J->K L Perform Schild Analysis K->L M Calculate pA2 and other parameters L->M

Caption: General workflow for an organ bath experiment with AL 8810.
Detailed Protocol: Schild Analysis of AL 8810

This protocol is designed to determine the pA2 value of AL 8810, a measure of its antagonist potency, using Schild analysis.

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in cold, oxygenated PSS.

    • Clean the tissue of excess connective and adipose tissue.

    • Cut the tissue into rings or strips of appropriate size (e.g., 2-4 mm wide aortic rings).

  • Organ Bath Setup:

    • Fill the organ bath chambers with PSS and maintain the temperature at 37°C.

    • Continuously bubble the PSS with carbogen gas (95% O2 / 5% CO2) to maintain oxygenation and a physiological pH.[7]

    • Mount the tissue strips in the organ bath chambers under a resting tension (e.g., 1-2 grams, depending on the tissue).[7]

    • Allow the tissue to equilibrate for at least 60-90 minutes, with periodic washing with fresh PSS every 15-20 minutes.[7]

  • Viability Test:

    • After equilibration, contract the tissue with a high concentration of potassium chloride (KCl, e.g., 60-80 mM) to ensure tissue viability.

    • Wash the tissue thoroughly with PSS and allow it to return to the baseline tension.

  • Antagonist Incubation:

    • Prepare a range of concentrations of AL 8810.

    • Add a single concentration of AL 8810 (or its vehicle for the control group) to each organ bath chamber.

    • Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30 minutes) to ensure equilibrium is reached.

  • Agonist Concentration-Response Curve:

    • In the presence of the antagonist (or vehicle), cumulatively add increasing concentrations of the FP receptor agonist (e.g., Fluprostenol) to the organ bath.

    • Allow the tissue to reach a stable contractile response at each agonist concentration before adding the next.

    • Record the contractile force generated at each concentration.

  • Data Analysis:

    • For each concentration of AL 8810, plot the agonist concentration versus the contractile response (expressed as a percentage of the maximum response in the control condition).

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each curve.

    • Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

    • Construct a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of AL 8810 on the x-axis.

    • The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Conclusion

This compound is a critical tool for elucidating the physiological roles of the PGF2α-FP receptor system. The protocols outlined above provide a framework for conducting robust and reproducible organ bath experiments to characterize the antagonist properties of AL 8810 on smooth muscle tissues. Careful adherence to these methodologies will enable researchers to generate high-quality data for advancing our understanding of prostaglandin pharmacology and developing novel therapeutics.

References

Application Notes and Protocols for Measuring the Effect of AL 8810 Isopropyl Ester on Aqueous Humor Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AL 8810 isopropyl ester is a potent prostaglandin (B15479496) F2α (PGF2α) analog that is a valuable tool in ophthalmic research, particularly for studying aqueous humor dynamics and developing novel glaucoma therapies.[1] As a selective FP receptor agonist, it is known to lower intraocular pressure (IOP) primarily by increasing the uveoscleral outflow of aqueous humor.[2][3][4] Understanding the precise effects of this compound on the various parameters of aqueous humor dynamics is crucial for elucidating the mechanisms of IOP regulation and for the preclinical evaluation of new ocular hypotensive agents.

These application notes provide detailed protocols for key experiments designed to measure the effects of this compound on aqueous humor dynamics, including the measurement of intraocular pressure, aqueous humor flow, and outflow facility.

Key Experimental Protocols

A comprehensive assessment of the impact of this compound on aqueous humor dynamics involves the following key measurements:

  • Tonometry: To measure intraocular pressure (IOP).

  • Fluorophotometry: To determine the rate of aqueous humor formation (flow).

  • Tonography: To assess the facility of aqueous humor outflow through the conventional (trabecular) pathway.

By combining these measurements, researchers can calculate the uveoscleral outflow, which is the primary pathway affected by this compound.

Protocol 1: Measurement of Intraocular Pressure (IOP) by Tonometry

Objective: To determine the effect of this compound on intraocular pressure.

Principle: Tonometry measures the pressure inside the eye. Several methods exist, with Goldmann applanation tonometry being the gold standard for accuracy.[5][6] Other methods like pneumatonometry or rebound tonometry can also be used, especially in preclinical animal studies.[6][7]

Materials:

  • This compound solution at desired concentrations.

  • Vehicle control solution.

  • Tonometer (e.g., Goldmann applanation tonometer, pneumatonometer, Tono-Pen).[6][8]

  • Topical anesthetic (e.g., proparacaine (B1679620) 0.5%).

  • Fluorescein (B123965) strips (for Goldmann tonometry).

  • Slit lamp (for Goldmann tonometry).

Procedure (Example using Pneumatonometry in human volunteers):

  • Baseline Measurement: Measure the baseline IOP of both eyes of each subject before any treatment.

  • Treatment Administration: In a randomized, double-masked, placebo-controlled manner, topically administer a single drop of this compound solution to one eye and a vehicle solution to the contralateral eye.[2]

  • Post-Treatment Measurements: Measure IOP at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration.[9]

  • Data Analysis: Compare the IOP in the treated eye to the baseline and to the vehicle-treated contralateral eye. Statistical analysis (e.g., paired t-test or ANOVA) should be used to determine the significance of any observed IOP reduction.

Data Presentation:

Time PointMean IOP (mmHg) in Treated Eye ± SEMMean IOP (mmHg) in Control Eye ± SEMMean IOP Reduction (mmHg) ± SEMp-value
Baseline25.9 ± 1.326.0 ± 1.2N/AN/A
24 hours21.4 ± 0.625.5 ± 1.14.5 ± 0.6<0.001
Day 720.1 ± 0.825.3 ± 1.05.2 ± 0.7<0.001

Note: Data is illustrative and based on findings for PGF2α-isopropyl ester in open-angle glaucoma patients.[10]

Protocol 2: Measurement of Aqueous Humor Flow by Fluorophotometry

Objective: To determine if this compound affects the rate of aqueous humor formation.

Principle: Fluorophotometry is a non-invasive technique that measures the rate at which a topically applied fluorescent dye (fluorescein) disappears from the anterior chamber.[11][12][13] The rate of disappearance is directly related to the rate of aqueous humor flow.

Materials:

  • Scanning ocular fluorophotometer.

  • Fluorescein sodium solution (e.g., 0.25% or 2%).

  • This compound solution.

  • Vehicle control solution.

  • Topical anesthetic.

Procedure:

  • Fluorescein Instillation: Instill fluorescein into the subject's eyes. A common method is to apply 0.25% fluorescein every 5 minutes for 30 minutes, several hours before measurements begin, to allow for dye equilibration.[11][12]

  • Baseline Flow Measurement: After the equilibration period, perform baseline measurements of fluorescein concentration in the cornea and anterior chamber using the fluorophotometer over several hours to establish the baseline aqueous flow rate.

  • Treatment Administration: Administer this compound to one eye and vehicle to the contralateral eye.

  • Post-Treatment Flow Measurement: Repeat the fluorophotometry measurements at a predetermined time after treatment to determine the post-treatment aqueous flow rate.

  • Calculation: The rate of aqueous flow (F) is calculated from the rate of decay of fluorescein concentration in the anterior chamber.

Data Presentation:

Treatment GroupAqueous Flow (μL/min) ± SEMChange from Baseline (%)p-value
Baseline2.5 ± 0.2N/AN/A
Vehicle Control2.4 ± 0.3-4%>0.05
This compound2.6 ± 0.2+4%>0.05

Note: Prostaglandin F2α analogs like this compound are generally not expected to significantly alter aqueous humor flow.[2][3][4]

Protocol 3: Measurement of Outflow Facility by Tonography

Objective: To assess the effect of this compound on the conventional (trabecular) outflow pathway.

Principle: Tonography is a non-invasive method that measures the rate at which aqueous humor is forced out of the eye when a constant pressure is applied to the cornea.[14] This provides a measure of the facility of outflow through the trabecular meshwork and Schlemm's canal.

Materials:

  • Pneumatonometer with tonography capability or a digital Schiøtz tonometer.[14]

  • Topical anesthetic.

  • This compound solution.

  • Vehicle control solution.

Procedure:

  • Baseline Measurement: Perform baseline tonography on both eyes to determine the initial outflow facility.

  • Treatment Administration: Administer this compound to one eye and vehicle to the contralateral eye.

  • Post-Treatment Measurement: At a specified time after treatment, perform tonography again. The procedure involves placing the tonometer probe on the anesthetized cornea for a set period (e.g., 2-4 minutes) while recording the intraocular pressure decay.[14]

  • Calculation: The outflow facility (C) is calculated from the change in intraocular pressure and the volume of aqueous humor displaced during the measurement.

Data Presentation:

Treatment GroupTonographic Outflow Facility (μL/min/mmHg) ± SEMChange from Baseline (%)p-value
Baseline0.28 ± 0.04N/AN/A
Vehicle Control0.27 ± 0.05-3.6%>0.05
This compound0.29 ± 0.04+3.6%>0.05

Note: PGF2α analogs primarily affect uveoscleral outflow, and their effect on tonographic outflow facility is generally not significant.[2]

Calculation of Uveoscleral Outflow

Once IOP, aqueous flow (F), and tonographic outflow facility (C) are measured, the uveoscleral outflow (U) can be calculated using the Goldmann equation:

IOP = (F / C) + EVP

Where EVP is the episcleral venous pressure (typically assumed to be around 9 mmHg in humans). The total outflow is F. The trabecular outflow is C * (IOP - EVP). Therefore, uveoscleral outflow is:

U = F - [C * (IOP - EVP)]

Data Presentation for Calculated Uveoscleral Outflow:

Treatment GroupUveoscleral Outflow (μL/min) ± SEM
Baseline0.39 ± 0.20
Vehicle Control0.14 ± 0.30
This compound0.87 ± 0.22

Note: Data is illustrative and based on findings for a similar PGF2α analog, PhXA41.[2] A significant increase in uveoscleral outflow is the expected primary mechanism of action for this compound.[2][15]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

This compound, as a PGF2α analog, exerts its effects by binding to the prostaglandin F (FP) receptor, a G-protein coupled receptor.[15] This interaction initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle and trabecular meshwork, ultimately increasing the uveoscleral outflow of aqueous humor.[15][16][17]

AL8810_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space AL8810 This compound FP_Receptor FP Receptor AL8810->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates MMPs Matrix Metalloproteinases (MMPs) Upregulation MAPK->MMPs Leads to ECM Extracellular Matrix Remodeling MMPs->ECM Causes Outflow Increased Uveoscleral Outflow ECM->Outflow Results in Experimental_Workflow Start Start: Hypothesis Formulation Subject_Selection Subject Selection (e.g., Animal Model, Human Volunteers) Start->Subject_Selection Baseline_Measurements Baseline Measurements - IOP (Tonometry) - Aqueous Flow (Fluorophotometry) - Outflow Facility (Tonography) Subject_Selection->Baseline_Measurements Treatment Randomized, Controlled Treatment - this compound - Vehicle Control Baseline_Measurements->Treatment Post_Treatment_Measurements Post-Treatment Measurements (at various time points) Treatment->Post_Treatment_Measurements Data_Collection Data Collection and Analysis - IOP Reduction - Change in Aqueous Flow - Change in Outflow Facility Post_Treatment_Measurements->Data_Collection Calculate_Uveoscleral Calculate Uveoscleral Outflow (using Goldmann Equation) Data_Collection->Calculate_Uveoscleral Conclusion Conclusion and Interpretation of Results Calculate_Uveoscleral->Conclusion

References

Troubleshooting & Optimization

AL 8810 isopropyl ester solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with AL 8810 isopropyl ester in aqueous media during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous media?

A1: this compound is a lipid-soluble, esterified prodrug form of AL 8810.[1][2] AL 8810 is a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[3][4] Like other prostaglandin analogues, this compound is a lipophilic compound, meaning it has poor water solubility.[5][6] This inherent hydrophobicity makes it challenging to dissolve in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).

Q2: I observed a precipitate immediately after adding my this compound stock solution to my aqueous experimental medium. What is happening?

A2: This is a common issue known as "crashing out." It occurs when a compound that is dissolved in a high-concentration organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous medium where it has low solubility.[7] The organic solvent disperses, leaving the hydrophobic compound to aggregate and precipitate.

Q3: My solution of this compound was initially clear, but a precipitate formed after some time in the incubator. What could be the cause?

A3: Delayed precipitation can be caused by several factors:

  • Temperature Changes: Fluctuations in temperature can decrease the solubility of a compound.[8]

  • Evaporation: Over time, evaporation of water from the culture medium can increase the concentration of the compound beyond its solubility limit.[8][9]

  • pH Shifts: Changes in the pH of the medium during cell growth can affect the solubility of the compound.

  • Interactions with Media Components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[7]

Q4: Can I heat or sonicate my aqueous solution to dissolve this compound?

A4: Gentle warming to 37°C and brief sonication can aid in dissolving many compounds.[10] However, prolonged or excessive heating can degrade the compound. It is recommended to try these methods cautiously and for short durations.

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution
Potential Cause Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit.
Troubleshooting Steps: 1. Reduce the final working concentration of the compound.2. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated stock directly to a large volume of aqueous medium causes rapid solvent exchange and precipitation.
Troubleshooting Steps: 1. Perform serial dilutions. First, dilute the high-concentration stock into a smaller volume of pre-warmed (37°C) medium, then add this intermediate dilution to the final volume.2. Add the stock solution dropwise while gently vortexing or swirling the medium.[7]
Low Temperature of Medium Adding the compound to cold media can decrease its solubility.
Troubleshooting Steps: Always use pre-warmed (37°C) cell culture media or buffers for dilutions.[7]
Issue 2: Delayed Precipitation in Culture
Potential Cause Recommended Solution
Media Evaporation Evaporation from culture plates increases the compound's effective concentration.
Troubleshooting Steps: 1. Ensure proper humidification in the incubator.2. Use culture plates with low-evaporation lids or seal plates with a gas-permeable membrane for long-term experiments.[7]
Interaction with Media Components The compound may be forming insoluble complexes with media components.
Troubleshooting Steps: 1. Test the solubility in a simpler buffered solution like PBS to see if media components are the issue.2. Consider using a different basal media formulation.[7]
Temperature Fluctuations Repeatedly moving culture vessels in and out of the incubator can cause temperature cycling, affecting solubility.
Troubleshooting Steps: Minimize the time that culture vessels are outside the stable environment of the incubator.

Data Presentation: Solubility of Related Compounds

Table 1: Solubility of AL 8810

SolventApproximate Solubility
DMF30 mg/mL
DMSO25 mg/mL
Ethanol (B145695)Miscible
PBS (pH 7.2)0.05 mg/mL

(Data sourced from Cayman Chemical)[4]

Table 2: Solubility of AL 8810 Methyl Ester

SolventApproximate Solubility
Ethanol~50 mg/mL
DMSO~25 mg/mL
Dimethyl Formamide~30 mg/mL
PBS (pH 7.2)~0.5 mg/mL

(Data sourced from Cayman Chemical)[11]

Experimental Protocols

Protocol 1: Preparation of a Solubilized Working Solution of this compound

This protocol outlines a general procedure for preparing a working solution of this compound in aqueous media for cell culture experiments.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the this compound in 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, briefly sonicate the solution in a water bath.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Pre-warm your complete cell culture medium or desired aqueous buffer to 37°C.

    • To minimize precipitation, create an intermediate dilution by adding a small volume of the high-concentration stock to a small volume of the pre-warmed medium.

  • Prepare the Final Working Solution:

    • While gently vortexing or swirling the pre-warmed medium, add the high-concentration stock or the intermediate dilution dropwise to achieve the final desired concentration.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the concentration is too high.

Protocol 2: General Methodologies for Enhancing Aqueous Solubility

For particularly challenging experiments, consider these established techniques for enhancing the solubility of lipophilic drugs:

  • Co-solvents: The use of a water-miscible solvent in which the drug is highly soluble can significantly increase its aqueous solubility.[12] For this compound, DMSO and ethanol are common choices.[3]

  • Surfactants: Surfactants reduce surface tension and can form micelles that encapsulate hydrophobic drug molecules, increasing their solubility in aqueous solutions.[13][14]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with lipophilic drugs, effectively increasing their water solubility.[6][13]

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions for Precipitation stock Dissolve this compound in 100% DMSO or Ethanol prewarm Pre-warm Aqueous Medium to 37°C dilute Add Stock to Medium Dropwise while Gently Vortexing prewarm->dilute check Visually Inspect for Precipitation dilute->check precipitate Precipitate Forms check->precipitate Yes clear Solution is Clear check->clear No lower_conc Lower Final Concentration precipitate->lower_conc serial_dilute Use Serial Dilution precipitate->serial_dilute co_solvent Optimize Co-solvent Percentage precipitate->co_solvent experiment experiment clear->experiment Proceed to Experiment

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway Signaling Pathways for FP Receptor Antagonist AL-8810 cluster_PGF2a PGF2α Pathway cluster_AL8810 AL-8810 Pathway PGF2a PGF2α FP_receptor_PGF2a FP Receptor PGF2a->FP_receptor_PGF2a Activates Gq11 Gq/11 FP_receptor_PGF2a->Gq11 PKC PKC Gq11->PKC ERK12_PGF2a ERK1/2 PKC->ERK12_PGF2a AL8810 AL-8810 FP_receptor_AL8810 FP Receptor AL8810->FP_receptor_AL8810 Antagonizes/ Modulates Src Src Kinase FP_receptor_AL8810->Src Transactivates via MMPs MMPs Src->MMPs EGF_shedding EGF Shedding MMPs->EGF_shedding EGFR EGFR EGF_shedding->EGFR ERK12_AL8810 ERK1/2 EGFR->ERK12_AL8810

Caption: AL-8810's distinct signaling pathway compared to PGF2α.[15][16]

References

improving the stability of AL 8810 isopropyl ester in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of AL 8810 isopropyl ester in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a lipid-soluble, esterified prodrug form of AL 8810.[1][2] AL 8810 is a selective and potent antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[3][4][5] The isopropyl ester formulation enhances its penetration across biological membranes, such as the cornea, making it a valuable tool for in vitro and in vivo studies of FP receptor-mediated processes, particularly in ophthalmology research.[6][7][8] Once it crosses the cell membrane, cellular enzymes (esterases) hydrolyze the ester to release the active compound, AL 8810.

Q2: What are the primary causes of this compound degradation in experimental buffers?

The primary cause of degradation for this compound in aqueous buffers is hydrolysis.[9][10] The ester bond is susceptible to cleavage by water, a reaction that is significantly influenced by the pH of the solution.[11][12] This hydrolysis results in the formation of the active carboxylic acid, AL 8810, and isopropanol. The rate of hydrolysis is accelerated in both strongly acidic and alkaline conditions.[11][12]

Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

While the optimal pH is specific to the molecule, most esters, including prostaglandin analogs, exhibit the greatest stability in a slightly acidic to neutral pH range, typically between pH 4 and 8.[11] For other prostaglandin isopropyl ester analogs like latanoprost (B1674536) and travoprost, maximum stability is observed at a pH between 5.5 and 6.7.[7] It is highly recommended to perform a pH-rate profile study to determine the exact pH of maximum stability for your specific experimental conditions.

Q4: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in an organic solvent and store it at low temperatures. The methyl ester analog of AL 8810 is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide.[13] The isopropyl ester is expected to have similar solubility. The stock solution should be purged with an inert gas to minimize oxidation. When preparing working solutions, the stock solution should be diluted into the aqueous buffer immediately before use.[13] It is advised not to store aqueous solutions for more than one day.[13]

Q5: Which buffers are recommended for experiments with this compound?

The choice of buffer can impact the stability of the compound. For ophthalmic research, common buffer systems include citrate (B86180), phosphate (B84403), Tris-HCl, and borate.[14][15][16] Given that many prostaglandin formulations use phosphate buffers, this is a common choice.[14] However, it is crucial to maintain the pH within the optimal stability range (see Q3). Citrate buffers can also be effective in maintaining a slightly acidic pH. Borate buffers are another option, particularly for their antimicrobial properties.[17]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results or loss of compound activity. Hydrolysis of the isopropyl ester: The compound may be degrading in the aqueous buffer due to non-optimal pH or prolonged storage.- Prepare fresh working solutions for each experiment from a frozen organic stock. - Ensure the pH of your experimental buffer is within the optimal range for ester stability (ideally pH 5.5-6.7). - Minimize the time the compound spends in aqueous buffer before use.
Precipitation of the compound in the experimental buffer. Low aqueous solubility: this compound is lipophilic and has limited solubility in aqueous solutions. The final concentration of the organic solvent from the stock solution may be too high, or the compound concentration may exceed its solubility limit in the buffer.- Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your working solution is low and does not affect the experimental system.[13] - Prepare a more dilute stock solution or decrease the final concentration of the compound in the working solution. - Consider the use of a solubilizing agent, but verify its compatibility with your experimental model.
Variability between different batches of prepared solutions. Inconsistent solution preparation: Differences in pH adjustment, storage time, or temperature can lead to varying rates of degradation.- Standardize your solution preparation protocol. - Always verify the final pH of your buffer after all components have been added. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Inert gas (e.g., Argon or Nitrogen)

  • Sterile microcentrifuge tubes

Methodology:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex briefly to dissolve the compound completely.

  • Purge the headspace of the tube with an inert gas to displace oxygen.

  • Seal the tube tightly.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: pH-Rate Profile Study for this compound

Objective: To determine the optimal pH for the stability of this compound in a specific buffer.

Materials:

  • This compound stock solution

  • A series of buffers at different pH values (e.g., citrate buffer at pH 4, 5, 6; phosphate buffer at pH 6, 7, 8)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Methodology:

  • Prepare working solutions of this compound at a fixed concentration in each of the different pH buffers.

  • Immediately after preparation (t=0), analyze an aliquot of each solution by HPLC to determine the initial concentration of the intact ester.

  • Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze by HPLC.

  • Quantify the peak area of the intact this compound at each time point.

  • Plot the concentration of the intact ester versus time for each pH.

  • Calculate the degradation rate constant (k) for each pH.

  • The pH with the lowest degradation rate is the optimal pH for stability.

Visualizations

AL_8810_Signaling_Pathway cluster_membrane Cell Membrane AL_8810_Ester AL 8810 Isopropyl Ester Esterases Esterases AL_8810_Active AL 8810 (Active Form) AL_8810_Ester->AL_8810_Active Hydrolysis FP_Receptor FP Receptor Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Downstream_Effects Inhibition of Downstream Signaling (e.g., Ca2+ mobilization) PLC->Downstream_Effects Blocked by AL 8810 Gq->PLC Activates AL_8810_Active->FP_Receptor Antagonizes PGF2a Prostaglandin F2α (PGF2α) PGF2a->FP_Receptor Activates

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: Solid This compound Stock_Prep Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) Start->Stock_Prep Storage Store at -20°C to -80°C (Aliquot to avoid freeze-thaw) Stock_Prep->Storage Working_Sol Prepare Fresh Working Solution (Dilute stock into buffer) Storage->Working_Sol Buffer_Prep Prepare Experimental Buffer (e.g., Phosphate or Citrate) pH_Check Verify Buffer pH (Optimal range: 5.5-6.7) Buffer_Prep->pH_Check pH_Check->Working_Sol Experiment Perform Experiment (Immediately after preparation) Working_Sol->Experiment End End of Experiment Experiment->End

Caption: Recommended workflow for preparing this compound solutions.

Troubleshooting_Logic Problem Inconsistent Results or Precipitation Observed? Check_Age Is the working solution fresh? Problem->Check_Age Yes Check_pH Is the buffer pH within the optimal range (5.5-6.7)? Check_Age->Check_pH Yes Solution_Fresh Action: Prepare fresh working solution for each experiment. Check_Age->Solution_Fresh No Check_Solvent Is the final organic solvent concentration low? Check_pH->Check_Solvent Yes Solution_pH Action: Adjust buffer pH. Perform a pH-rate study. Check_pH->Solution_pH No Solution_Solvent Action: Decrease final compound concentration or use a more dilute stock. Check_Solvent->Solution_Solvent No Success Problem Resolved Check_Solvent->Success Yes Solution_Fresh->Success Solution_pH->Success Solution_Solvent->Success

Caption: Troubleshooting flowchart for this compound experiments.

References

troubleshooting inconsistent results with AL 8810 isopropyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AL 8810 isopropyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common questions related to the use of this compound.

Troubleshooting Guide

This guide addresses specific issues that may lead to inconsistent results during experiments with this compound and its active form, AL 8810.

Issue 1: Higher than Expected Agonist Activity Observed

  • Question: I am using this compound as a prostaglandin (B15479496) F2α (FP) receptor antagonist, but I am observing some agonist effects. Why is this happening?

  • Answer: AL 8810, the active form of the isopropyl ester, is a selective FP receptor antagonist but also exhibits weak partial agonist activity.[1][2] In some systems, particularly at higher concentrations, this intrinsic agonist activity can become apparent. The maximum efficacy (Emax) of AL 8810 as an agonist is relatively low compared to full FP receptor agonists like fluprostenol.[3]

    • Troubleshooting Steps:

      • Concentration Optimization: Perform a dose-response curve to determine the optimal concentration range where antagonist effects are maximized and partial agonist effects are minimized.

      • Use a Full Agonist as a Positive Control: Always include a potent, full FP receptor agonist (e.g., fluprostenol) in your experiments to quantify the relative agonist activity of AL 8810.

      • Schild Analysis: To confirm competitive antagonism, perform a Schild analysis. This involves generating agonist concentration-response curves in the presence of increasing concentrations of AL 8810. A parallel rightward shift of the agonist curve without a reduction in the maximum response is indicative of competitive antagonism.[1][2]

Issue 2: Inconsistent Antagonist Potency (Variable IC50/pA2 Values)

  • Question: My calculated IC50 or pA2 values for AL 8810 vary significantly between experiments. What could be the cause?

  • Answer: Inconsistent antagonist potency can stem from several factors related to the nature of this compound as a prodrug and its experimental handling.

    • Troubleshooting Steps:

      • Ensure Complete Hydrolysis of the Isopropyl Ester: this compound is a lipid-soluble prodrug that must be hydrolyzed by cellular esterases to its active free acid form, AL 8810, to bind to the FP receptor.[1] Inconsistent hydrolysis can lead to variable concentrations of the active compound.

        • Pre-incubation: Consider a pre-incubation step with your cells or tissue preparation to allow for sufficient time for the ester to be converted to the active acid. The optimal pre-incubation time should be determined empirically for your specific experimental system.

      • Solvent and Dilution: Ensure the compound is fully dissolved in a suitable solvent like DMSO or ethanol (B145695) before preparing aqueous dilutions.[4] Poor solubility can lead to inaccurate concentrations. Prepare fresh dilutions for each experiment from a stock solution stored under recommended conditions.

      • Storage and Stability: Prostaglandins (B1171923) can be sensitive to temperature fluctuations.[5] Store the stock solution at -20°C or as recommended by the supplier.[4] Avoid repeated freeze-thaw cycles.

Issue 3: Lack of Antagonist Effect in In Vivo Studies

  • Question: I observed potent antagonism in my in vitro assays, but the effect is weak or absent in my animal model. What should I consider?

  • Answer: The discrepancy between in vitro and in vivo results is a common challenge in pharmacology.[2] Several factors can contribute to this when working with this compound.

    • Troubleshooting Steps:

      • Bioavailability and Delivery: While the isopropyl ester form is designed to improve lipophilicity and tissue penetration, factors like route of administration, metabolism, and clearance can limit the concentration of the active compound at the target tissue.[1][2] Consider optimizing the dose and delivery method.

      • Dosing Regimen: Review the dosing regimen used in published in vivo studies. For example, in a traumatic brain injury model in mice, AL 8810 was administered via intraperitoneal injection at doses of 1 to 10 mg/kg.[6][7]

      • Animal Model Specifics: The expression and function of FP receptors can vary between different species and tissues. Confirm the presence and functionality of FP receptors in your specific animal model.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of AL 8810?

    • A1: AL 8810 is a selective and competitive antagonist of the prostaglandin F2α (FP) receptor.[3][8] It also possesses weak partial agonist activity.[1][2]

  • Q2: What is the difference between AL 8810 and this compound?

    • A2: AL 8810 is the active free acid form of the drug. This compound is a more lipid-soluble prodrug that is hydrolyzed by cellular esterases to the active AL 8810.[1][9] This esterified form is often used to enhance penetration across biological membranes.[1]

  • Q3: What are the recommended storage conditions for AL 8810 and its esters?

    • A3: For the analogous AL 8810 methyl ester, storage at -20°C is recommended, with a stability of at least 4 years at this temperature.[4] Always refer to the supplier's certificate of analysis for specific storage instructions for the isopropyl ester.

  • Q4: In which solvents is this compound soluble?

    • A4: While specific solubility data for the isopropyl ester is not detailed in the provided results, the analogous AL 8810 methyl ester is soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and ethanol (50 mg/ml).[4] It has limited solubility in aqueous buffers like PBS.[4]

  • Q5: What is the selectivity profile of AL 8810?

    • A5: AL 8810 is highly selective for the FP receptor, with at least a 100-fold (2 log unit) selectivity against most other prostanoid receptors (TP, DP, EP2, EP4).[2][3][8]

Quantitative Data Summary

ParameterCell LineValueReference
Agonist Activity (EC50) A7r5 rat aorta smooth muscle261 ± 44 nM[3]
Swiss mouse 3T3 fibroblasts186 ± 63 nM[3]
Maximum Efficacy (Emax) A7r5 rat aorta smooth muscle19% (relative to cloprostenol)[3]
Swiss mouse 3T3 fibroblasts23% (relative to cloprostenol)[3]
Antagonist Activity (pA2) A7r5 rat aorta smooth muscle6.68 ± 0.23[3]
Swiss mouse 3T3 fibroblasts6.34 ± 0.09[3]
Inhibition Constant (Ki) A7r5 rat aorta smooth muscle426 ± 63 nM (vs. 100 nM fluprostenol)[3]

Key Experimental Protocols

Protocol 1: In Vitro Assessment of FP Receptor Antagonism (Schild Analysis)

This protocol is based on the methodology used to characterize AL 8810's antagonist properties in A7r5 cells.[1][3]

  • Cell Culture: Culture A7r5 rat thoracic aorta smooth muscle cells in appropriate media and conditions until they reach the desired confluency.

  • Cell Preparation: Seed cells in multi-well plates and grow to near confluence. Prior to the experiment, serum-starve the cells for a defined period (e.g., 24 hours).

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound (e.g., 1-30 µM) or vehicle control for a sufficient time to allow for hydrolysis to the active AL 8810.

  • Agonist Stimulation: Add a potent FP receptor agonist (e.g., fluprostenol) at a range of concentrations to the wells containing the different concentrations of AL 8810.

  • Functional Readout: Measure the functional response mediated by FP receptor activation. A common method is to quantify the production of inositol (B14025) phosphates ([³H]-IPs) or the mobilization of intracellular calcium ([Ca²⁺]i).[1][2]

  • Data Analysis:

    • Plot the concentration-response curves for the agonist in the presence and absence of the antagonist.

    • A competitive antagonist like AL 8810 should produce a parallel rightward shift in the agonist's concentration-response curve with no change in the maximal response.[3]

    • Perform a Schild regression analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift in the agonist's EC50 value.

Visualizations

Caption: Workflow for Schild Analysis of AL 8810.

signaling_pathway cluster_membrane Cell Membrane FP_receptor FP Receptor PLC Phospholipase C (PLC) FP_receptor->PLC Activates PGF2a PGF2α (Agonist) PGF2a->FP_receptor Activates AL8810 AL 8810 (Antagonist) AL8810->FP_receptor Competitively Blocks IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

Caption: AL 8810 Mechanism of Action at the FP Receptor.

References

Technical Support Center: AL-8810 Isopropyl Ester In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AL-8810 isopropyl ester in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is AL-8810 and how does its isopropyl ester form work?

AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1][2] It is characterized as a weak partial agonist, meaning it can weakly activate the receptor in the absence of a full agonist.[1][3] The isopropyl ester form is a more lipid-soluble prodrug of AL-8810. This esterification enhances its ability to cross biological membranes, such as the cornea. Once in the target tissue, cellular enzymes (esterases) are expected to hydrolyze the isopropyl ester to the active free acid, AL-8810, which then antagonizes the FP receptor. This prodrug approach is a common strategy for improving the bioavailability of prostaglandin analogs.[4]

Q2: What is the primary application of AL-8810 in in vivo research?

AL-8810 is a valuable pharmacological tool for investigating the role of the FP receptor in various physiological and pathological processes.[1] It has been used in animal models to study conditions such as ocular hypertension, stroke, traumatic brain injury, multiple sclerosis, allodynia, and endometriosis.[2] By blocking the FP receptor, researchers can elucidate the downstream effects of prostaglandin F2α signaling in these disease models.

Q3: How should I prepare AL-8810 isopropyl ester for in vivo administration?

For the closely related AL-8810 methyl ester , the following solubility data is available and can serve as a starting point:

After initial dissolution, the stock solution should be diluted in a suitable aqueous buffer or isotonic saline for the final formulation. It is crucial to ensure that the final concentration of the organic solvent is insignificant to avoid physiological effects. For aqueous solutions, it is not recommended to store them for more than one day.

Q4: What are the potential off-target effects of AL-8810?

AL-8810 has been shown to be a selective antagonist for the FP receptor with significantly lower activity at other prostanoid receptors such as TP, DP, EP2, and EP4.[1] However, as with any pharmacological agent, the possibility of off-target effects, particularly at higher concentrations, cannot be entirely ruled out. It is essential to include appropriate controls in your experimental design to account for any potential non-specific effects.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Lack of in vivo efficacy despite in vitro activity Poor Bioavailability: The compound may not be reaching the target tissue at an effective concentration.[5] This could be due to inefficient absorption, rapid metabolism, or poor distribution.- Optimize the vehicle formulation to enhance solubility and absorption. Consider using solubility enhancers like cyclodextrins or formulating a microemulsion. - Adjust the administration route to deliver the compound more directly to the target tissue (e.g., topical application for ocular studies, local injection). - Increase the dose, but monitor for potential off-target effects and toxicity.
Compound Instability: Prostaglandin analogs can be unstable in aqueous solutions, especially at neutral pH.[6]- Prepare fresh formulations immediately before each experiment. - For prostaglandin E1, stability is higher in slightly acidic solutions (pH 4.5-4.7).[6] Investigate the pH stability profile of AL-8810 isopropyl ester for your specific formulation.
Local Irritation or Inflammation at the Injection Site Vehicle Effects: The organic solvent used to dissolve the compound or other components of the vehicle may be causing irritation.- Minimize the concentration of the organic solvent in the final formulation. - Test the vehicle alone as a control to determine if it is the source of the irritation. - Consider alternative, less irritating vehicles.
Compound-Related Effects: Prostaglandin analogs themselves can sometimes cause local side effects like hyperemia (redness).- Titrate the dose to find the lowest effective concentration that minimizes local side effects.
Variability in Experimental Results Inconsistent Formulation: The compound may not be fully dissolved or may be precipitating out of solution.- Ensure the compound is completely dissolved in the organic solvent before diluting in the aqueous phase. - Visually inspect the final formulation for any precipitates before administration. - Prepare a fresh batch of the formulation for each experiment to ensure consistency.
Inconsistent Dosing: Inaccurate administration of the intended dose.- Use calibrated equipment for all measurements and injections. - For topical applications, ensure a consistent drop size and application technique.

Data Summary

Table 1: Solubility of AL-8810 Methyl Ester

SolventApproximate Solubility
Ethanol50 mg/mL
DMSO25 mg/mL
Dimethyl Formamide (DMF)30 mg/mL
PBS (pH 7.2)0.5 mg/mL

Note: This data is for the methyl ester and should be used as a guideline. The solubility of the isopropyl ester may differ.

Experimental Protocols

Generalized Protocol for Topical Ocular Administration in a Rabbit Model

This protocol is a general guideline and should be adapted and optimized for specific experimental needs.

  • Preparation of AL-8810 Isopropyl Ester Formulation:

    • Prepare a stock solution of AL-8810 isopropyl ester in a suitable organic solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 50 mg/mL).

    • On the day of the experiment, dilute the stock solution in sterile isotonic saline or PBS to the desired final concentration (e.g., 0.005%). The final concentration of the organic solvent should be kept to a minimum (ideally <1%).

    • Ensure the final solution is clear and free of any precipitate.

  • Animal Handling and Dosing:

    • House the animals in accordance with institutional guidelines.

    • Gently restrain the rabbit and administer a single drop (typically 30-50 µL) of the AL-8810 isopropyl ester formulation onto the cornea of one eye.

    • Administer a single drop of the vehicle control (saline/PBS with the same low concentration of organic solvent) to the contralateral eye.

  • Post-Dosing Monitoring and Measurements:

    • At predetermined time points (e.g., 1, 2, 4, 6, and 24 hours post-dosing), measure the intraocular pressure (IOP) in both eyes using a calibrated tonometer.

    • Observe and score any signs of ocular irritation, such as redness, swelling, or discharge.

  • Data Analysis:

    • Calculate the change in IOP from baseline for both the treated and control eyes at each time point.

    • Compare the IOP changes between the treated and control groups using appropriate statistical methods.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_monitor Monitoring & Data Collection cluster_analysis Data Analysis prep1 Dissolve AL-8810 Isopropyl Ester in Organic Solvent (Stock Solution) prep2 Dilute Stock Solution in Aqueous Vehicle (Working Solution) prep1->prep2 admin1 Topical Administration to Animal Model (e.g., Rabbit Eye) prep2->admin1 admin2 Administer Vehicle Control to Contralateral Eye prep2->admin2 monitor1 Measure Intraocular Pressure (IOP) at Timed Intervals admin1->monitor1 monitor2 Assess for Local Irritation admin1->monitor2 admin2->monitor1 analysis1 Compare IOP Changes Between Treated and Control Groups monitor1->analysis1 monitor2->analysis1 analysis2 Statistical Analysis analysis1->analysis2

Caption: Experimental workflow for in vivo studies of AL-8810 isopropyl ester.

signaling_pathway PGF2a Prostaglandin F2α (PGF2α) FP_receptor FP Receptor PGF2a->FP_receptor Agonist AL8810 AL-8810 (Active Form) AL8810->FP_receptor Antagonist (Blocks PGF2α binding) Gq_protein Gq Protein Activation FP_receptor->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Cellular_response Downstream Cellular Responses (e.g., Smooth Muscle Contraction) Ca_release->Cellular_response

Caption: Simplified signaling pathway of the FP receptor and the antagonistic action of AL-8810.

References

addressing cytotoxicity of AL 8810 isopropyl ester at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides troubleshooting guidance and frequently asked questions for researchers encountering cytotoxicity with AL-8810 isopropyl ester, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is AL-8810 and what is its primary mechanism of action?

AL-8810 is a selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[1] At its target, it competitively blocks the binding of PGF2α and other FP receptor agonists. However, it's important to note that AL-8810 can also exhibit weak partial agonist activity, meaning it can slightly activate the FP receptor on its own, especially at higher concentrations.[1] This partial agonism can lead to the activation of downstream signaling pathways, such as the ERK1/2 pathway.

Q2: I am observing significant cell death in my cultures at high concentrations of AL-8810 isopropyl ester. Is this expected?

While AL-8810 is designed to be a selective antagonist, high concentrations can lead to off-target effects and subsequent cytotoxicity. This is a phenomenon observed with many pharmacological agents where at high enough concentrations, the compound may interact with unintended molecular targets, leading to cellular stress and death. The isopropyl ester formulation, which enhances lipophilicity for better cell permeability, can also contribute to cytotoxicity if not properly solubilized.

Q3: What are the potential causes of cytotoxicity associated with AL-8810 isopropyl ester?

Several factors could be contributing to the observed cytotoxicity:

  • High Concentration & Off-Target Effects: At concentrations significantly above the Ki for the FP receptor (in the micromolar range), AL-8810 may bind to other receptors or cellular components, triggering unintended and potentially toxic signaling cascades.

  • Solvent Toxicity: AL-8810 isopropyl ester is lipophilic and typically requires an organic solvent like DMSO or ethanol (B145695) for solubilization. High final concentrations of these solvents in the cell culture medium can be cytotoxic.[2]

  • Compound Precipitation: Improper dissolution of the isopropyl ester can lead to the formation of precipitates in the culture medium. These aggregates can cause physical stress to cells and result in inaccurate and variable cytotoxic readings.

  • Partial Agonist Activity: While weak, the partial agonist activity of AL-8810 could, in some cell types, trigger signaling pathways that are detrimental when chronically activated at high levels.

Q4: How can I mitigate the cytotoxicity I'm observing?

Addressing cytotoxicity involves a systematic approach to your experimental setup:

  • Optimize AL-8810 Concentration: Determine the lowest effective concentration for your experiment by performing a dose-response curve for its antagonist activity. This will help you stay within a specific therapeutic window and avoid concentrations that are more likely to induce off-target cytotoxicity.

  • Properly Prepare Stock Solutions: Ensure your AL-8810 isopropyl ester is fully dissolved in a suitable solvent (e.g., 100% DMSO) before diluting it into your culture medium.[2]

  • Control for Solvent Toxicity: Always include a vehicle control in your experiments. This control should contain the highest concentration of the solvent used to dissolve AL-8810, allowing you to distinguish between solvent-induced and compound-induced cytotoxicity. It is generally recommended to keep the final DMSO concentration at or below 0.5%.[2]

  • Assess Compound Solubility in Media: After diluting your stock solution into the cell culture medium, visually inspect for any signs of precipitation. If precipitation is observed, you may need to lower the concentration or try a different formulation approach.

  • Choose the Right Assay: Select a cytotoxicity assay that is appropriate for your experimental question. For example, an MTT assay measures metabolic activity, which can be an indirect measure of cell viability, while a Propidium Iodide (PI) staining assay directly measures loss of membrane integrity, a hallmark of cell death.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in cytotoxicity results between replicate wells. - Incomplete dissolution of AL-8810 isopropyl ester.- Uneven cell seeding.- Pipetting errors.- Ensure the stock solution is clear before dilution.- Mix the final cell suspension thoroughly before plating.- Use calibrated pipettes and consistent technique.
High background cytotoxicity in vehicle control wells. - The concentration of the solvent (e.g., DMSO) is too high.- The solvent batch is contaminated.- Reduce the final solvent concentration to a non-toxic level (e.g., ≤ 0.5% DMSO).- Use a fresh, high-quality solvent.
Unexpected agonist-like effects at high AL-8810 concentrations. - AL-8810 has weak partial agonist activity on the FP receptor.- Lower the concentration of AL-8810 to a range where its antagonist effects are dominant.- Use a cell line that does not express the FP receptor as a negative control to check for off-target effects.
Precipitate forms in the culture medium upon adding AL-8810. - The concentration of AL-8810 exceeds its solubility in the aqueous medium.- Lower the final concentration of AL-8810.- Prepare fresh dilutions for each experiment.- Consider using a solubilizing agent, but be sure to include appropriate controls.

Data Presentation

Hypothetical Cytotoxicity of AL-8810 Isopropyl Ester

The following table presents hypothetical IC50 values for AL-8810 isopropyl ester-induced cytotoxicity in two different cell lines after a 48-hour incubation period. These values are for illustrative purposes and should be determined empirically for your specific cell line and experimental conditions.

Cell LineAssayHypothetical IC50 (µM)
Human Corneal Epithelial (HCE) CellsMTT75
Retinal Pigment Epithelial (ARPE-19) CellsPropidium Iodide Staining92

Experimental Protocols

Protocol 1: Preparation of AL-8810 Isopropyl Ester Stock Solution
  • Weighing: Carefully weigh out the desired amount of AL-8810 isopropyl ester powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of 100% DMSO to achieve a stock concentration of 10-50 mM.

  • Mixing: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[2]

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of AL-8810 isopropyl ester in pre-warmed culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only and untreated controls.

  • Incubation: Replace the old medium with the medium containing the different concentrations of AL-8810 and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Propidium Iodide (PI) Staining for Cell Viability by Flow Cytometry
  • Cell Treatment: Treat cells with various concentrations of AL-8810 isopropyl ester in a 6-well plate for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them in FACS tubes.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and decanting the supernatant.

  • PI Staining: Resuspend the cell pellet in 100 µL of staining buffer. Just prior to analysis, add 5-10 µL of a 10 µg/mL PI staining solution to each sample.

  • Data Acquisition: Analyze the samples on a flow cytometer, detecting PI fluorescence in the appropriate channel (e.g., FL2 or PE).

Visualizations

AL8810_On_Target_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AL-8810 AL-8810 FP_Receptor FP Receptor (GPCR) AL-8810->FP_Receptor Binds (Partial Agonist) Gq11 Gq/11 Src Src FP_Receptor->Src PLC PLC EGFR EGFR ERK ERK1/2 EGFR->ERK MMPs MMPs Src->MMPs EGF_Shedding EGF Shedding MMPs->EGF_Shedding EGF_Shedding->EGFR Transactivation Gene_Expression Gene Expression (Proliferation, etc.) ERK->Gene_Expression

Caption: On-target signaling of AL-8810 as a partial agonist.

Cytotoxicity_Troubleshooting_Workflow start High Cytotoxicity Observed with AL-8810 check_solvent Is final solvent concentration (e.g., DMSO) > 0.5%? start->check_solvent check_precipitation Is there visible precipitate in the media? check_solvent->check_precipitation No reduce_solvent Reduce solvent concentration and re-run experiment. check_solvent->reduce_solvent Yes check_concentration Is AL-8810 concentration >> Ki for FP receptor? check_precipitation->check_concentration No optimize_solubility Optimize solubility: - Lower AL-8810 concentration - Prepare fresh stock check_precipitation->optimize_solubility Yes reduce_concentration Perform dose-response to find lowest effective concentration. check_concentration->reduce_concentration Yes off_target Cytotoxicity likely due to off-target effects. check_concentration->off_target No

References

how to prevent degradation of AL 8810 isopropyl ester during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of AL 8810 isopropyl ester to prevent its degradation. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of this compound.

Issue Possible Cause Recommended Action
Reduced biological activity or potency of AL 8810 solution. Degradation of the isopropyl ester due to improper storage temperature, repeated freeze-thaw cycles, or extended storage in solution.Prepare fresh solutions for each experiment. If a stock solution must be made, aliquot it into single-use vials to avoid multiple freeze-thaw cycles. Always store stock solutions at -20°C or lower.
Change in the color or clarity of the AL 8810 solution. This may indicate chemical degradation or contamination.Discard the solution and prepare a fresh one from a solid, properly stored sample of AL 8810. Ensure the solvent used is of high purity.
Inconsistent experimental results using the same stock solution. This could be due to the progressive degradation of AL 8810 in the solution over time.It is not recommended to store AL 8810 in solution for long periods.[1] If you observe variability, prepare a fresh solution from the solid compound for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C.[1]

Q2: How should I prepare and store solutions of AL 8810?

A2: AL 8810 is soluble in ethanol, DMSO, and dimethylformamide at concentrations up to 25 mg/mL.[1] It is strongly advised to prepare solutions fresh for each use, as long-term storage in solution is not recommended.[1] If a stock solution is necessary, it should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C for the shortest possible duration. For related compounds like Prostaglandin (B15479496) F2α, aqueous solutions are noted to be stable for up to 30 days at 2-8°C and for several months when frozen in single-use aliquots, with a strong recommendation to avoid repeated freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound?

A3: As an isopropyl ester, AL 8810 is susceptible to hydrolysis, which would cleave the isopropyl group and yield the corresponding carboxylic acid. Additionally, like other prostaglandin analogs, it may be sensitive to oxidation. One study has described the oxidative de-esterification of an isopropyl ester as a metabolic pathway, which could also be a potential route of chemical degradation.[2]

Q4: How can I minimize the degradation of AL 8810 during my experiments?

A4: To minimize degradation, use freshly prepared solutions. If a solution must be stored, even for a short period, keep it at a low temperature and protect it from light. For sensitive experiments, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.

Storage and Handling Summary

Parameter Recommendation
Storage Temperature (Solid) -20°C[1]
Storage of Solutions Not recommended for long-term storage; use promptly.[1]
Recommended Solvents Ethanol (≤25 mg/ml), DMSO (25 mg/ml), Dimethyl formamide (B127407) (25 mg/ml)[1]
Freeze-Thaw Cycles Avoid repeated cycles.

Potential Degradation and Prevention Workflow

cluster_degradation Potential Degradation Pathways cluster_prevention Preventative Measures This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture, pH Oxidation Oxidation This compound->Oxidation Oxygen, Light Store at -20°C (Solid) Store at -20°C (Solid) This compound->Store at -20°C (Solid) Aliquot for Single Use Aliquot for Single Use This compound->Aliquot for Single Use for solutions Inactive Carboxylic Acid Inactive Carboxylic Acid Hydrolysis->Inactive Carboxylic Acid results in Prepare Fresh Solutions Prepare Fresh Solutions Hydrolysis->Prepare Fresh Solutions Oxidized Byproducts Oxidized Byproducts Oxidation->Oxidized Byproducts results in Use Inert Atmosphere Use Inert Atmosphere Oxidation->Use Inert Atmosphere

References

overcoming poor bioavailability of AL 8810 isopropyl ester in topical applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AL 8810 isopropyl ester in topical applications.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

AL 8810 is a selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[1][2][3] The isopropyl ester form is a prodrug designed to enhance lipophilicity, which can aid in traversing the outer layers of the skin. Once it penetrates the skin, it is presumably hydrolyzed to its active acid form, AL 8810, which then blocks the FP receptor. The FP receptor is a G protein-coupled receptor that, upon activation by agonists like prostaglandin F2α, activates the phospholipase C (PLC) signaling pathway.[2][4] This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of protein kinase C (PKC), respectively.[2] AL 8810 competitively inhibits the binding of agonists to the FP receptor, thereby preventing these downstream signaling events.[3]

2. Why am I observing poor efficacy or high variability in my topical experiments with this compound?

Poor efficacy and high variability in topical applications of this compound are often linked to its low bioavailability. The primary barrier to topical drug delivery is the stratum corneum, the outermost layer of the skin.[5][6] Factors contributing to poor bioavailability include:

  • Low Aqueous Solubility: As a lipophilic compound, this compound has poor solubility in aqueous environments, which can limit its dissolution in the formulation and subsequent uptake into the skin.[7][8]

  • Limited Permeation: The highly organized lipid structure of the stratum corneum restricts the passage of many molecules, including this compound.[5]

  • Formulation Issues: The composition of the vehicle (cream, gel, ointment) significantly impacts drug release and skin penetration. An unoptimized formulation may not effectively deliver the drug to the target site.[9][10]

  • Metabolism in the Skin: While the ester is designed to be a prodrug, premature metabolism on the skin surface or within the epidermis can inactivate the compound before it reaches the target FP receptors in the dermis.

3. What strategies can I employ to enhance the topical bioavailability of this compound?

Several formulation strategies can be used to overcome the challenges of poor topical bioavailability:

  • Penetration Enhancers: Incorporating chemical penetration enhancers into your formulation can reversibly disrupt the stratum corneum, allowing for greater drug permeation.[11] Examples include fatty acids (e.g., oleic acid), propylene (B89431) glycol, and terpenes.[11][12]

  • Novel Drug Delivery Systems:

    • Liposomes: These lipid vesicles can encapsulate lipophilic drugs like AL 8810, improving their solubility and facilitating their transport across the skin barrier.[8][13]

    • Microemulsions and Nanoemulsions: These systems consist of small droplets of oil and water stabilized by surfactants. They can increase the solubility of lipophilic drugs and enhance their skin penetration.[9][14]

  • Formulation Optimization:

    • Co-solvents: Using a mixture of solvents can improve the solubility of the drug in the formulation.[15]

    • pH Adjustment: The pH of the formulation can influence the ionization state of the drug and its partitioning into the skin.[10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low drug concentration in the dermal layers in in vitro permeation studies. 1. Inefficient release from the vehicle.2. Poor partitioning into the stratum corneum.3. Insufficient permeation enhancement.1. Modify the formulation base (e.g., switch from an ointment to a cream or gel).2. Increase the concentration of penetration enhancers (e.g., propylene glycol, oleic acid).3. Consider using a vesicular carrier system like liposomes or a microemulsion.[9][13]
High variability between replicate experiments. 1. Inconsistent formulation preparation.2. Variability in skin samples (e.g., donor age, skin thickness).[16]3. Inconsistent dosing on the skin samples.1. Standardize the formulation preparation protocol.2. Use skin from a single donor for each experiment or increase the number of replicates and donors to account for variability.3. Ensure precise and uniform application of the formulation to the skin surface.
Precipitation of this compound in the formulation. 1. Exceeding the solubility limit of the drug in the vehicle.2. Incompatibility with other excipients.1. Perform solubility studies to determine the saturation solubility of AL 8810 in different solvents and vehicle systems.2. Incorporate co-solvents or solubilizing agents (e.g., surfactants, cyclodextrins).[15]3. Evaluate the compatibility of all excipients in the formulation.
No observable antagonist effect in cell-based assays after topical application. 1. Insufficient drug reaching the target cells.2. Degradation of the compound in the formulation or on the skin.3. The active form (acid) is not being efficiently generated from the ester prodrug.1. Re-evaluate the formulation using the strategies mentioned above to enhance penetration.2. Assess the stability of this compound in the formulation over time and under experimental conditions.3. Confirm the enzymatic activity in your skin model to ensure the ester is being hydrolyzed to the active acid.

Quantitative Data Summary

The following tables provide representative data that can be used as a benchmark for formulation development.

Table 1: Solubility of a Lipophilic Drug in Different Solvents

SolventSolubility (mg/mL)
Water< 0.01
Phosphate (B84403) Buffered Saline (pH 7.4)< 0.01
Propylene Glycol50
Ethanol80
Isopropyl Myristate120

Note: This table provides hypothetical data for a lipophilic drug similar to this compound to illustrate the importance of solvent selection.

Table 2: Effect of Penetration Enhancers on In Vitro Skin Permeation

FormulationPenetration EnhancerCumulative Amount Permeated after 24h (µg/cm²)Permeation Flux (µg/cm²/h)
Control (Simple Cream Base) None5.2 ± 1.10.22
Formulation A 5% Propylene Glycol15.8 ± 2.50.66
Formulation B 5% Oleic Acid25.4 ± 3.21.06
Formulation C 5% Propylene Glycol + 5% Oleic Acid42.1 ± 4.51.75

Note: This table presents example data demonstrating the synergistic effect of penetration enhancers on skin permeation.

Experimental Protocols

In Vitro Skin Permeation Test (IVPT)

This protocol is adapted from methodologies using Franz diffusion cells to assess the permeation of this compound through the skin.[16][17][18][19]

Objective: To quantify the rate and extent of this compound permeation through ex vivo human or animal skin.

Materials:

  • Franz diffusion cells

  • Dermatomed ex vivo skin (human or porcine)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 20 to maintain sink conditions)

  • This compound formulation

  • Syringes and needles for sampling

  • HPLC or LC-MS/MS for analysis

Methodology:

  • Prepare the skin by thawing and cutting it into sections to fit the Franz diffusion cells.

  • Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor chamber.

  • Fill the receptor chamber with pre-warmed (32°C) receptor fluid and ensure no air bubbles are trapped beneath the skin.

  • Allow the system to equilibrate for 30 minutes.

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid and replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • At the end of the experiment, dismount the skin. The amount of drug in the different skin layers can be determined by tape stripping (for stratum corneum) and extraction from the remaining epidermis and dermis.

  • Analyze the concentration of this compound and its active acid form in the collected samples using a validated HPLC or LC-MS/MS method.

  • Calculate the cumulative amount of drug permeated per unit area and the steady-state flux.

Formulation Preparation: Liposomal Encapsulation

This protocol describes the thin-film hydration method for preparing liposomes to encapsulate this compound.[7][8]

Objective: To encapsulate this compound within liposomes to improve its solubility and skin delivery.

Materials:

Methodology:

  • Dissolve this compound, phospholipids, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydrate the lipid film by adding phosphate buffer and rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Characterize the resulting liposomes for particle size, zeta potential, and encapsulation efficiency.

Visualizations

Signaling Pathway

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α (Agonist) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Activates AL8810 AL 8810 (Antagonist) AL8810->FP_Receptor Blocks Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: FP receptor signaling pathway and the antagonistic action of AL 8810.

Experimental Workflow

IVPT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare AL 8810 Formulation Dosing Apply Formulation to Skin Surface Formulation->Dosing SkinPrep Prepare Skin (e.g., Porcine Ear) FranzSetup Set up Franz Diffusion Cells SkinPrep->FranzSetup FranzSetup->Dosing Sampling Sample Receptor Fluid at Time Points Dosing->Sampling Termination Terminate Experiment (e.g., at 24h) Sampling->Termination Quantification Quantify Drug (HPLC or LC-MS/MS) Sampling->Quantification Extraction Extract Drug from Skin Layers Termination->Extraction Extraction->Quantification DataAnalysis Calculate Flux and Permeation Parameters Quantification->DataAnalysis

Caption: Workflow for an In Vitro Skin Permeation Test (IVPT).

Troubleshooting Logic

Troubleshooting_Logic Start Poor In Vivo / Ex Vivo Efficacy Observed CheckPermeation Is skin permeation adequate? Start->CheckPermeation CheckSolubility Is the drug soluble in the formulation? CheckPermeation->CheckSolubility Yes ImproveFormulation Enhance Formulation: - Add Penetration Enhancers - Use Novel Carriers (Liposomes, etc.) CheckPermeation->ImproveFormulation No CheckStability Is the drug stable? CheckSolubility->CheckStability Yes ImproveSolubility Improve Solubility: - Add Co-solvents - Use Solubilizers CheckSolubility->ImproveSolubility No ImproveStability Improve Stability: - Add Antioxidants - Adjust pH - Change Vehicle CheckStability->ImproveStability No ReEvaluate Re-evaluate Efficacy CheckStability->ReEvaluate Yes ImproveFormulation->ReEvaluate ImproveSolubility->ReEvaluate ImproveStability->ReEvaluate

Caption: Logical flow for troubleshooting poor formulation efficacy.

References

Technical Support Center: Refining Experimental Design for AL 8810 Isopropyl Ester Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AL 8810 isopropyl ester. The information is designed to address specific issues that may be encountered during experiments and to provide detailed methodologies for key experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a lipid-soluble prodrug of AL 8810.[1] In cellular systems, it is hydrolyzed to its active form, AL 8810, which is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[2][3] Its primary mechanism is to block the binding of PGF2α and other FP receptor agonists, thereby inhibiting downstream signaling pathways.[3]

Q2: What is the difference between AL 8810 and this compound?

A2: AL 8810 is the biologically active carboxylic acid form that acts as an FP receptor antagonist. This compound is an esterified form of AL 8810, making it more lipid-soluble.[1] This increased lipophilicity enhances its ability to cross cell membranes. Once inside the cell, cellular esterases convert the isopropyl ester back to the active AL 8810 acid.

Q3: What are the key signaling pathways activated by the FP receptor that this compound antagonizes?

A3: The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq.[2][4] Activation of the FP receptor leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[3][5] The FP receptor can also activate other pathways, including the Rho and mitogen-activated protein kinase (MAPK) signaling cascades.[2][6] this compound, by blocking the FP receptor, inhibits these downstream events.

Q4: Does AL 8810 exhibit any agonist activity?

A4: Yes, AL 8810 has been reported to have weak partial agonist activity at the FP receptor in some cellular systems, such as A7r5 rat thoracic aorta smooth muscle cells and Swiss mouse 3T3 fibroblasts.[7] This means that in the absence of a full agonist, AL 8810 can weakly activate the FP receptor. This is an important consideration when designing and interpreting experiments.

Q5: What are the recommended solvents and storage conditions for this compound?

A5: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). For long-term storage, it is recommended to store the compound at -20°C as a crystalline solid.[8] Stock solutions in organic solvents can also be stored at -20°C for several months. It is advisable to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no antagonist effect observed 1. Inadequate hydrolysis of the isopropyl ester: The conversion of the prodrug to the active acid may be inefficient in the experimental system. 2. Low receptor expression: The target cells may have low or no expression of the FP receptor. 3. Compound degradation: The compound may have degraded due to improper storage or handling.1. Pre-incubation: Increase the pre-incubation time with the cells to allow for more complete hydrolysis. Consider using the active acid form (AL 8810) as a positive control. 2. Verify receptor expression: Confirm FP receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. 3. Use fresh compound: Prepare fresh stock solutions and handle them according to the manufacturer's recommendations.
Unexpected agonist effects observed 1. Partial agonism: AL 8810 is a known partial agonist at the FP receptor.[7] 2. Off-target effects: At high concentrations, the compound may interact with other receptors or signaling pathways.1. Titrate concentration: Use the lowest effective concentration of this compound to minimize agonist effects. Characterize the dose-response curve to identify the antagonistic window. 2. Test for off-target effects: Use appropriate controls and consider testing the effect of AL 8810 on other related prostaglandin receptors if off-target effects are suspected.
Poor solubility in aqueous media 1. Hydrophobicity: As a lipid-soluble compound, this compound has low solubility in aqueous buffers.1. Use of a carrier solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.1%) and does not affect the cells.
Variability in in vivo studies 1. Inconsistent administration: Improper dosing or administration route can lead to variable results. 2. Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound can vary between animals.1. Standardize administration: Use a consistent and appropriate administration route (e.g., intraperitoneal, intravenous) and vehicle. 2. Conduct pharmacokinetic studies: If significant variability is observed, consider performing preliminary pharmacokinetic studies to determine the optimal dosing regimen.

Data Presentation

Table 1: In Vitro Pharmacological Profile of AL 8810

ParameterCell LineValueReference
EC50 (Agonist activity) A7r5 cells261 ± 44 nM[7]
3T3 fibroblasts186 ± 63 nM[7]
Ki (Antagonist activity vs. fluprostenol) A7r5 cells426 ± 63 nM[7]
pA2 (Antagonist activity) A7r5 cells6.68 ± 0.23[7]
3T3 cells6.34 ± 0.09[7]

Experimental Protocols

Protocol 1: In Vitro Intracellular Calcium Mobilization Assay

This protocol describes how to measure the antagonist effect of this compound on FP receptor-mediated intracellular calcium mobilization using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • Cells expressing the FP receptor (e.g., A7r5, HEK293 transfected with FP receptor)

  • Cell culture medium

  • This compound

  • FP receptor agonist (e.g., PGF2α, fluprostenol)

  • Fluo-4 AM

  • Pluronic F-127 (optional, to aid dye loading)

  • Probenecid (optional, to prevent dye extrusion)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • DMSO

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader with excitation/emission filters for Fluo-4 (e.g., 490/525 nm)

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of the FP receptor agonist in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound and a working concentration of the agonist in HBSS.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (0.02%) can be included to improve solubility.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Antagonist Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (HBSS with the same final concentration of DMSO).

  • Measurement of Calcium Mobilization:

    • Place the plate in the fluorescence microplate reader.

    • Set the reader to record fluorescence intensity over time (kinetic read).

    • Establish a baseline fluorescence reading for each well.

    • Add the FP receptor agonist to all wells (except for a negative control) and continue recording the fluorescence.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response of the agonist alone.

    • Plot the normalized response against the concentration of this compound to determine the IC50 value.

Protocol 2: In Vivo Administration in a Mouse Model

This protocol provides a general guideline for the intraperitoneal administration of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., saline, PBS with a solubilizing agent like Tween 80 or Cremophor EL)

  • Mice

  • Sterile syringes and needles

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • On the day of administration, dilute the stock solution in the chosen vehicle to the final desired concentration. Ensure the final concentration of the organic solvent is well-tolerated by the animals. The solution should be homogenous.

  • Dosing:

    • The dosage will depend on the specific experimental model and should be determined from literature or preliminary studies. Doses in the range of 1-10 mg/kg have been used in previous studies.

  • Administration:

    • Weigh each mouse to determine the exact volume to be injected.

    • Gently restrain the mouse.

    • Administer the solution via intraperitoneal (IP) injection.

  • Monitoring:

    • Monitor the animals for any adverse effects after administration.

    • Proceed with the experimental timeline as planned.

Visualizations

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Activates AL8810 AL 8810 (Antagonist) AL8810->FP_receptor Blocks Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Rho Rho Gq->Rho PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response MAPK MAPK Pathway Rho->MAPK MAPK->Cellular_Response

Caption: FP Receptor Signaling Pathway and Point of Inhibition by AL 8810.

In_Vitro_Antagonist_Assay_Workflow start Start: Seed Cells in 96-well Plate dye_loading Load Cells with Fluo-4 AM start->dye_loading wash1 Wash to Remove Excess Dye dye_loading->wash1 antagonist_incubation Incubate with this compound wash1->antagonist_incubation agonist_addition Add FP Receptor Agonist antagonist_incubation->agonist_addition After pre-incubation read_fluorescence Measure Fluorescence (Calcium Mobilization) agonist_addition->read_fluorescence data_analysis Data Analysis (IC50 Determination) read_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental Workflow for an In Vitro Antagonist Assay.

References

Validation & Comparative

A Comparative Analysis of AL-8810 Isopropyl Ester and Latanoprost in Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of AL-8810 isopropyl ester and latanoprost (B1674536) on intraocular pressure (IOP) in experimental glaucoma models. The information presented is intended to assist researchers in understanding the distinct mechanisms of action and potential therapeutic applications of these compounds.

Executive Summary

Data Presentation: IOP Modulation in a Murine Model

The following table summarizes the quantitative effects of AL-8810 and Latanoprost Free Acid (LFA), the active form of latanoprost, on intraocular pressure in C57BL/6J mice. The data is extracted from a study by Roddy et al. (2020).[1][2]

Treatment GroupChange in IOP from Baseline (mmHg)Efficacy in Lowering IOP
Vehicle ControlMinimal to no change-
AL-8810 (10 mM)Minimal effect on IOPIneffective as a primary IOP-lowering agent
Latanoprost Free Acid (LFA) (10⁻⁴ M)Significant reduction in IOPEffective in lowering IOP
LFA (10⁻⁴ M) + AL-8810 (10 mM)IOP-lowering effect of LFA is abrogatedAL-8810 effectively blocks the action of LFA

Experimental Protocols

Animal Model and IOP Measurement

A commonly used animal model for these studies is the C57BL/6J mouse.[1][2] Intraocular pressure is a critical endpoint and is typically measured using a rebound tonometer, a non-invasive method suitable for small animals.[3][4][5][6][7]

Detailed Protocol for IOP Measurement in Mice:

  • Animal Handling: Mice are gently restrained to minimize stress, which can influence IOP readings. For some protocols, animals may be briefly anesthetized, although measurements in conscious animals are often preferred to avoid the confounding effects of anesthetics on IOP.[8]

  • Tonometer Preparation: The rebound tonometer is calibrated and a new, sterile probe is loaded for each animal.

  • Measurement Procedure: The tonometer probe is brought into perpendicular alignment with the central cornea. The instrument is then activated to take a series of rapid measurements.

  • Data Acquisition: The tonometer automatically calculates and displays the average IOP reading. Multiple readings are typically taken from each eye and averaged to ensure accuracy and reproducibility.[3][4]

  • Timing: IOP measurements are taken at baseline before any treatment and then at specified time points following the topical application of the test compounds.

Drug Administration

For preclinical studies, AL-8810 isopropyl ester and latanoprost (or its active form, latanoprost free acid) are typically formulated as topical ophthalmic solutions.

Detailed Protocol for Topical Drug Administration:

  • Formulation: AL-8810 is prepared at a concentration of 10 mM, and latanoprost free acid at 10⁻⁴ M in a suitable vehicle.[1][9]

  • Application: A precise volume (e.g., 1-2 µL) of the solution is administered topically to the cornea of the mouse eye using a calibrated micropipette. Care is taken to avoid touching the ocular surface with the pipette tip.

  • Dosing Schedule: A single dose is typically administered, and IOP is monitored over a period of several hours to days to assess the acute effects of the compounds. For studies involving the blocking action of AL-8810, it is often administered shortly before the application of the FP agonist.

Signaling Pathways and Mechanisms of Action

Latanoprost: FP Receptor Agonist

Latanoprost is a prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[1] Latanoprost acid is a potent agonist of the prostaglandin (B15479496) F (FP) receptor, which is expressed in the ciliary muscle.[10] Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle.[8][11] This remodeling, which involves the upregulation of matrix metalloproteinases (MMPs), increases the spaces between the ciliary muscle bundles, thereby enhancing the outflow of aqueous humor through the uveoscleral pathway and reducing intraocular pressure.[12]

G cluster_0 Extracellular Space cluster_1 Ciliary Muscle Cell Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Corneal Esterases FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG MMPs Matrix Metalloproteinases (MMPs) IP3_DAG->MMPs Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Latanoprost Signaling Pathway for IOP Reduction.
AL-8810: FP Receptor Antagonist

AL-8810 is a selective antagonist of the FP receptor. It competitively binds to the FP receptor without initiating the downstream signaling cascade. By occupying the receptor's binding site, AL-8810 prevents agonists like latanoprost acid from activating the receptor. This blockade inhibits the entire signaling pathway that leads to increased uveoscleral outflow, thus preventing the reduction of intraocular pressure.

G cluster_0 Extracellular Space cluster_1 Ciliary Muscle Cell Latanoprost_Acid Latanoprost Acid FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor AL8810 AL-8810 AL8810->FP_Receptor Blocks No_Activation No Downstream Signaling FP_Receptor->No_Activation

AL-8810 Mechanism of Action: FP Receptor Blockade.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the effects of AL-8810 and latanoprost on IOP in a mouse model.

G cluster_workflow Experimental Workflow cluster_treatments Topical Administration Animal_Model Select Animal Model (e.g., C57BL/6J Mice) Baseline_IOP Measure Baseline IOP (Rebound Tonometer) Animal_Model->Baseline_IOP Grouping Randomize into Treatment Groups Baseline_IOP->Grouping Group_Vehicle Vehicle Grouping->Group_Vehicle Group_AL8810 AL-8810 Grouping->Group_AL8810 Group_Latanoprost Latanoprost Grouping->Group_Latanoprost Group_Combo Latanoprost + AL-8810 Grouping->Group_Combo Post_Treatment_IOP Measure IOP at Multiple Time Points Group_Vehicle->Post_Treatment_IOP Group_AL8810->Post_Treatment_IOP Group_Latanoprost->Post_Treatment_IOP Group_Combo->Post_Treatment_IOP Data_Analysis Data Analysis and Comparison Post_Treatment_IOP->Data_Analysis

References

A Comparative Guide: AL-8810 Isopropyl Ester Versus Other Prostaglandin Analogs in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) analogs are indispensable tools in biomedical research, offering potent and selective modulation of the prostaglandin F2α (PGF2α) signaling pathway. This guide provides a comprehensive comparison of AL-8810 isopropyl ester, a selective FP receptor antagonist, with other commonly used prostaglandin analogs, which primarily act as agonists. This objective analysis, supported by experimental data, will assist researchers in selecting the appropriate compound for their specific research needs.

Overview of Prostaglandin Analogs

Prostaglandin F2α and its analogs exert their effects by binding to the FP receptor, a G-protein coupled receptor.[1] Activation of the FP receptor initiates a signaling cascade that is crucial in various physiological processes, including intraocular pressure regulation, smooth muscle contraction, and cellular growth.

AL-8810 isopropyl ester is a potent and selective antagonist of the FP receptor.[1] It is widely used in research to block the effects of PGF2α and other FP receptor agonists, thereby helping to elucidate the role of the PGF2α signaling pathway in various biological systems.

In contrast, analogs such as Latanoprost , Bimatoprost , and Travoprost (B1681362) are FP receptor agonists. They are extensively used in glaucoma research and as first-line treatments for elevated intraocular pressure due to their efficacy in increasing uveoscleral outflow of aqueous humor.[2]

Comparative Data

The following tables summarize the key differences and available quantitative data for AL-8810 isopropyl ester and other prominent prostaglandin analogs.

Table 1: General Characteristics of Prostaglandin Analogs

FeatureAL-8810 Isopropyl EsterLatanoprostBimatoprostTravoprost
Primary Function FP Receptor AntagonistFP Receptor AgonistFP Receptor AgonistFP Receptor Agonist
Primary Research Area Inhibition of PGF2α signaling, glaucoma, cancer, neuroscienceGlaucoma, ocular hypertension, neuroprotectionGlaucoma, ocular hypertensionGlaucoma, ocular hypertension
Mechanism of Action Competitively blocks the FP receptorActivates the FP receptor to increase uveoscleral outflowActivates the FP receptor to increase uveoscleral outflowActivates the FP receptor to increase uveoscleral outflow

Table 2: Comparative Efficacy in Intraocular Pressure (IOP) Reduction (Clinical Setting)

Prostaglandin AnalogMean IOP Reduction (%)Noteworthy Findings
Latanoprost ~33%Comparable efficacy to Travoprost and Bimatoprost in many studies.[3]
Bimatoprost ~39%Some studies suggest slightly greater IOP reduction compared to Latanoprost and Travoprost.[2][4]
Travoprost ~33%Comparable efficacy to Latanoprost.[3]
AL-8810 Isopropyl Ester Not Applicable (Antagonist)Used experimentally to block the IOP-lowering effects of agonists.

Table 3: Comparative Effects in Non-Ocular Research (In Vitro)

Research AreaProstaglandin AnalogExperimental ModelKey Findings
Cancer (Squamous Skin Cancer) PGF2α (agonist)Squamous skin cancer cellsIncreased resistance to chemotherapy.[5]
AL-8810 (antagonist)Squamous skin cancer cellsInhibited the pro-survival effects of PGF2α.[5]
Neuroscience (Retinal Ganglion Cells) Latanoprost acid, Bimatoprost acid, Tafluprost acidRat primary retinal ganglion cell cultureSignificantly increased RGC survival under glutamate-induced stress.[6]
AL-8810Guinea Pig ModelInduced a myopic shift in a normal vision environment, suggesting a role for the FP receptor in eye development.[7]
Cerebrospinal Fluid Outflow LatanoprostMurine ModelSignificantly increased cerebrospinal fluid outflow via nasal lymphatics.[8][9]
Bimatoprost, TafluprostMurine ModelShowed a modest effect on cerebrospinal fluid outflow.[8][9]
TravoprostMurine ModelShowed no significant effect on cerebrospinal fluid outflow.[8][9]

Signaling Pathways

The signaling pathways initiated by FP receptor agonists and the inhibitory action of AL-8810 are critical to understanding their differential effects.

cluster_agonist Agonist Signaling cluster_antagonist Antagonist Action Agonist Prostaglandin Analog (Latanoprost, Bimatoprost, etc.) FP_Receptor FP Receptor Agonist->FP_Receptor Gq_protein Gq Protein Activation FP_Receptor->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Downstream Downstream Cellular Effects (e.g., increased uveoscleral outflow) Ca_Release->Downstream PKC->Downstream Antagonist AL-8810 Isopropyl Ester FP_Receptor_blocked FP Receptor Antagonist->FP_Receptor_blocked Start Seed HEK293T-FP cells in 96-well plate Incubate_cells Incubate cells to 80-90% confluency Start->Incubate_cells Prepare_dye Prepare Fluo-4 AM loading buffer Incubate_cells->Prepare_dye Load_dye Incubate cells with loading buffer Prepare_dye->Load_dye Prepare_compounds Prepare serial dilutions of prostaglandin analogs Load_dye->Prepare_compounds Measure_fluorescence Measure fluorescence in plate reader Prepare_compounds->Measure_fluorescence Analyze_data Analyze Ca2+ response data Measure_fluorescence->Analyze_data

References

A Comparative Analysis of AL-8810 Isopropyl Ester and its Free Acid, AL-8810

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the prostaglandin (B15479496) F2α (FP) receptor antagonist, AL-8810, and its isopropyl ester prodrug. This document is intended to serve as a comprehensive resource, offering a side-by-side look at their pharmacological profiles, supported by experimental data and detailed methodologies.

Introduction

AL-8810 is a potent and selective antagonist of the prostaglandin F2α (FP) receptor.[1][2][3][4][5] Its isopropyl ester form is a prodrug designed to enhance corneal penetration, a common strategy for topical ophthalmic drugs.[6] Upon administration, the ester is hydrolyzed by esterases within the cornea to release the active free acid, AL-8810.[6] This guide will delve into the nuances of their respective activities and pharmacokinetic properties.

Data Presentation

Table 1: Pharmacological Profile

ParameterAL-8810 (Free Acid)AL-8810 Isopropyl EsterReference
Mechanism of Action Selective FP Receptor AntagonistProdrug of AL-8810[1][2][3][4][5]
Receptor Binding Affinity (Ki) 0.2 ± 0.06 µM (mouse 3T3 cells) 0.4 ± 0.1 µM (rat A7r5 cells) 1-2 µM (cloned human ciliary body FP receptor)Not Applicable (Inactive Prodrug)[2][7]
Functional Potency (EC50) ~430 nM (antagonist activity against fluprostenol)Not Applicable (Inactive Prodrug)[2]

Table 2: Pharmacokinetic Profile

ParameterAL-8810 (Free Acid)AL-8810 Isopropyl EsterReference
Corneal Penetration PoorEnhanced (inferred from other PG esters)[6]
Activation N/A (Already Active)Hydrolyzed by corneal esterases to AL-8810[6]

Experimental Protocols

Phospholipase C (PLC) Activity Assay

This assay is fundamental to determining the functional activity of FP receptor ligands, as the FP receptor is Gq-protein coupled and its activation leads to the stimulation of phospholipase C.

Objective: To measure the ability of a compound to act as an agonist or antagonist at the FP receptor by quantifying the production of inositol (B14025) phosphates (IPs), a downstream product of PLC activity.

Methodology:

  • Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts, which endogenously express the FP receptor, are cultured to confluence in appropriate media.

  • Radiolabeling: The cells are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.

  • Treatment: The cells are washed and then incubated with the test compounds (e.g., AL-8810 free acid) in the presence or absence of a known FP receptor agonist (like fluprostenol).

  • Extraction of Inositol Phosphates: The incubation is terminated, and the cells are lysed. The aqueous soluble inositol phosphates are separated from the lipid fraction by ion-exchange chromatography.

  • Quantification: The amount of [3H]-labeled inositol phosphates is quantified using liquid scintillation counting.

  • Data Analysis: The results are expressed as a percentage of the response induced by a maximal concentration of a full agonist. For antagonists, the ability to inhibit the agonist-induced response is measured, and Ki or pA2 values are calculated.[3]

In Vivo Intraocular Pressure (IOP) Measurement in Rabbits

This protocol is used to assess the in vivo efficacy of compounds in modulating intraocular pressure.

Objective: To determine the effect of topically administered AL-8810 isopropyl ester and its free acid on IOP in a normotensive or hypertensive rabbit model.

Methodology:

  • Animal Model: New Zealand White rabbits are commonly used. Baseline IOP is measured prior to treatment. Ocular hypertension can be induced if necessary.

  • Drug Administration: A precise volume (e.g., 25-50 µL) of the test compound formulated in an appropriate vehicle is administered topically to one eye. The contralateral eye may receive the vehicle as a control.

  • IOP Measurement: IOP is measured at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) using a calibrated tonometer (e.g., Tono-Pen). Measurements are typically taken by a researcher blinded to the treatment groups.

  • Data Analysis: The change in IOP from baseline is calculated for each eye at each time point. The effect of the test compound is compared to the vehicle control. Statistical analysis is performed to determine the significance of the IOP-lowering effect.

Mandatory Visualization

G cluster_0 Cell Membrane cluster_1 AL-8810_ester AL-8810 Isopropyl Ester (Prodrug) Corneal_Esterases Corneal Esterases AL-8810_ester->Corneal_Esterases Hydrolysis AL-8810_acid AL-8810 (Active Antagonist) Corneal_Esterases->AL-8810_acid FP_Receptor FP Receptor AL-8810_acid->FP_Receptor Blocks PGF2a PGF2α (Agonist) PGF2a->FP_Receptor Binds & Activates Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization ↑ Intracellular Ca²⁺ IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation IOP_Effect ↓ IOP Ca_Mobilization->IOP_Effect

Caption: Signaling pathway of PGF2α and the antagonistic action of AL-8810.

G Topical_Admin Topical Administration of AL-8810 Isopropyl Ester Corneal_Penetration Corneal Penetration Topical_Admin->Corneal_Penetration Hydrolysis Hydrolysis to AL-8810 (Free Acid) Corneal_Penetration->Hydrolysis Aqueous_Humor Distribution to Aqueous Humor Hydrolysis->Aqueous_Humor Target_Tissue Action at FP Receptors on Target Tissues (e.g., Ciliary Muscle) Aqueous_Humor->Target_Tissue Pharmacological_Effect Antagonism of PGF2α Effects Target_Tissue->Pharmacological_Effect

References

A Head-to-Head Comparison of AL 8810 Isopropyl Ester and Travoprost for Ocular Research and Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of prostaglandin (B15479496) F2α (PGF2α) analogs, travoprost (B1681362) stands out as a potent therapeutic agent for managing elevated intraocular pressure (IOP) in glaucoma. Conversely, AL 8810 isopropyl ester serves the research community as a critical tool for elucidating the physiological roles of the prostaglandin F (FP) receptor. This guide provides a detailed, data-driven comparison of these two compounds, offering insights for researchers, scientists, and drug development professionals into their distinct pharmacological profiles and applications.

Pharmacological Profile and Mechanism of Action

Travoprost is a synthetic PGF2α analog that functions as a selective and potent full agonist for the FP receptor.[1][2][3][4][5] It is administered as an isopropyl ester prodrug, which, upon topical application to the eye, is hydrolyzed by corneal esterases into its biologically active free acid form.[1][2][3][4] The activation of FP receptors in the ciliary muscle and trabecular meshwork enhances the outflow of aqueous humor through both the uveoscleral and trabecular pathways, thereby effectively lowering IOP.[1][3][6]

In stark contrast, AL 8810 is a selective FP receptor antagonist.[7][8] It also possesses weak partial agonist activity.[9][10] this compound is the lipid-soluble prodrug form that facilitates its use in experimental settings. Its primary utility lies in its ability to competitively block the effects of FP receptor agonists like travoprost, making it an invaluable tool for studying the specific pathways and physiological responses mediated by the FP receptor.[7][9][10]

Quantitative Comparison of Receptor Interaction and Efficacy

The opposing actions of AL 8810 and travoprost are clearly demonstrated by their differing affinities and functional potencies at the FP receptor, as well as their ultimate effects on intraocular pressure.

ParameterThis compound (as AL 8810)Travoprost (as Travoprost Acid)
Receptor Action Selective FP Receptor Antagonist[8] / Weak Partial Agonist[9][10]Selective FP Receptor Full Agonist[1][3][4][5]
Receptor Binding Affinity (Ki) 426 nM (in A7r5 cells, antagonizing fluprostenol)[10]Nanomolar range[2][4][11]
Functional Potency (pA2) 6.68 (in A7r5 cells)[10]Not Applicable
Agonist Potency (EC50) 261 nM (in A7r5 cells, as a weak partial agonist)[10]Not specified, but potent agonist activity
Mean IOP Reduction Not Applicable (Antagonist)6.5 - 9.0 mmHg[3]

Signaling Pathways

The binding of travoprost acid to the FP receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, ultimately increasing aqueous humor outflow. AL 8810, by competitively binding to the same receptor, prevents this cascade from being initiated by agonists.

cluster_0 Travoprost Signaling Pathway cluster_1 AL 8810 Mechanism of Action Travoprost Travoprost (Prodrug) Travoprost_Acid Travoprost Acid (Active Agonist) Travoprost->Travoprost_Acid Corneal Esterases FP_Receptor_T FP Receptor Travoprost_Acid->FP_Receptor_T Binds & Activates Gq_Protein_T Gq Protein Activation FP_Receptor_T->Gq_Protein_T PLC_T Phospholipase C Activation Gq_Protein_T->PLC_T IP3_DAG_T IP3 & DAG Increase PLC_T->IP3_DAG_T Ca_T Increased Intracellular Ca2+ IP3_DAG_T->Ca_T Outflow_T Increased Aqueous Outflow Ca_T->Outflow_T Leads to IOP_T Decreased IOP Outflow_T->IOP_T AL8810 This compound (Prodrug) AL8810_Acid AL 8810 (Antagonist) AL8810->AL8810_Acid Esterases FP_Receptor_A FP Receptor AL8810_Acid->FP_Receptor_A Binds to Block Blocks Agonist Binding FP_Receptor_A->Block

Caption: Signaling pathways for Travoprost (agonist) and AL 8810 (antagonist) at the FP receptor.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize compounds like AL 8810 and travoprost.

Receptor Binding Assay (Competitive Binding)
  • Objective: To determine the binding affinity (Ki) of the test compounds for the FP receptor.

  • Methodology:

    • Prepare cell membranes from a cell line expressing the human FP receptor (e.g., A7r5 or HEK293-FP).

    • Incubate a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) with the cell membranes in the presence of varying concentrations of the unlabeled test compound (AL 8810 or travoprost acid).

    • After incubation to allow binding to reach equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)
  • Objective: To assess the functional activity (agonist or antagonist) of the test compounds at the FP receptor.

  • Methodology:

    • Culture cells expressing the FP receptor (e.g., A7r5 cells) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • For agonist testing, add varying concentrations of travoprost acid to the cells and measure the change in intracellular calcium concentration using a fluorometer.

    • For antagonist testing, pre-incubate the cells with varying concentrations of AL 8810 for a defined period.

    • Then, stimulate the cells with a fixed concentration of an FP receptor agonist (e.g., PGF2α or travoprost acid) and measure the change in intracellular calcium.

    • The ability of AL 8810 to inhibit the agonist-induced calcium signal is quantified to determine its antagonist potency (pA2 or IC50).

In Vivo IOP Measurement in Animal Models
  • Objective: To evaluate the effect of the test compounds on intraocular pressure in a living organism.

  • Methodology:

    • Use a suitable animal model, such as normotensive or ocular hypertensive rabbits or non-human primates.

    • Measure baseline IOP using a tonometer calibrated for the specific animal model.

    • Administer a single topical dose of the test compound (e.g., travoprost ophthalmic solution) or vehicle control to one eye of each animal.

    • Measure IOP in both eyes at multiple time points post-administration (e.g., 2, 4, 6, 8, and 24 hours).

    • The difference in IOP between the treated and control eyes is calculated to determine the IOP-lowering effect of the compound.

    • For antagonist studies, the animal can be pre-treated with this compound before administering an FP agonist to observe the blockade of the IOP-lowering effect.

Start Select Animal Model (e.g., Rabbit, Monkey) Baseline Measure Baseline IOP Start->Baseline Grouping Randomize into Groups (Vehicle, Travoprost, AL 8810 + Travoprost) Baseline->Grouping Dosing Topical Ocular Dosing Grouping->Dosing IOP_Measurement Measure IOP at Multiple Time Points (e.g., 2, 4, 6, 24h) Dosing->IOP_Measurement Data_Analysis Data Analysis: Compare IOP Changes from Baseline IOP_Measurement->Data_Analysis Conclusion Determine Efficacy (Travoprost) and Antagonism (AL 8810) Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo comparison of agonist and antagonist effects on IOP.

Conclusion

This compound and travoprost represent two sides of the same coin in prostaglandin research. Travoprost is a clinically proven, potent FP receptor agonist that provides a first-line therapeutic option for lowering IOP in glaucoma patients. In contrast, this compound is an indispensable research tool that acts as a selective FP receptor antagonist, enabling the precise investigation of FP receptor pharmacology. The data and experimental frameworks presented here underscore their distinct yet complementary roles in advancing our understanding and treatment of ocular diseases.

References

Validating the Antagonistic Effect of AL-8810 Isopropyl Ester on FP Receptor Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AL-8810 isopropyl ester with other selective antagonists of the prostaglandin (B15479496) F2α (FP) receptor. The information presented herein is supported by experimental data to validate the antagonistic effect of AL-8810 on FP receptor activation, offering a valuable resource for researchers in pharmacology and drug development.

Unveiling the Role of AL-8810 as an FP Receptor Antagonist

AL-8810 is a fluorinated analog of prostaglandin F2α (PGF2α) that functions as a potent and selective competitive antagonist at the FP receptor.[1][2] Unlike PGF2α and its agonists which activate the receptor, AL-8810 binds to the FP receptor without eliciting a significant downstream response, thereby blocking the action of endogenous agonists.[3][4] Its isopropyl ester form enhances its lipophilicity, facilitating cell membrane permeability, after which it is hydrolyzed to its active acid form, AL-8810.

The activation of the FP receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[5][6][7] AL-8810 effectively blocks these initial signaling events.

Comparative Analysis of FP Receptor Antagonists

The following table summarizes the quantitative data for AL-8810 and other known FP receptor antagonists, providing a clear comparison of their potency and mechanism of action.

AntagonistMechanism of ActionCell TypePotency (Ki)Potency (pA2)Selectivity
AL-8810 Competitive AntagonistA7r5 rat aorta smooth muscle cells426 ± 63 nM[4]6.68 ± 0.23[4]Selective for FP over TP, DP, EP2, and EP4 receptors[4]
Swiss mouse 3T3 fibroblasts-6.34 ± 0.09[4]
AL-3138 Non-competitive AntagonistNot specified--Selective for FP receptor[2]
AS604872 Allosteric InhibitorNot specified--Selective for FP receptor[1][2]
PDC31 Allosteric InhibitorNot specified--Selective for FP receptor[1][2]
BAY-6672 Competitive AntagonistHuman recombinant FP receptorIC50 = 1.4 nM (binding)-High selectivity against other prostanoid receptors[8]

Experimental Validation Protocols

The antagonistic properties of AL-8810 are typically validated through a series of key in vitro experiments. Detailed methodologies for these experiments are provided below.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates, a downstream product of FP receptor activation, and is used to determine the antagonistic effect of compounds like AL-8810.

Principle: Activation of the Gq-coupled FP receptor stimulates phospholipase C, leading to the accumulation of inositol phosphates. An antagonist will inhibit this agonist-induced accumulation. Modern assays often utilize Homogeneous Time-Resolved Fluorescence (HTRF) technology for a non-radioactive, high-throughput compatible method.

Protocol (HTRF-based):

  • Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing the FP receptor (e.g., A7r5 or HEK293 cells) in a suitable medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well or 384-well white plates at an appropriate density and allow them to adhere overnight.

  • Antagonist Pre-incubation: Remove the culture medium and add a buffer containing varying concentrations of AL-8810 isopropyl ester or other antagonists. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a known concentration of an FP receptor agonist (e.g., fluprostenol (B1673476) or PGF2α) to the wells and incubate for a specific duration (e.g., 30-60 minutes) at 37°C to stimulate IP production.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).

  • Signal Measurement: After incubation at room temperature, measure the HTRF signal using a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

  • Data Analysis: Plot the agonist dose-response curves in the presence and absence of the antagonist to determine the antagonist's potency (e.g., by Schild analysis).

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon FP receptor activation, which is a direct consequence of IP3-mediated calcium release from intracellular stores.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. Upon agonist-induced FP receptor activation, the increase in intracellular calcium leads to a change in the fluorescence of the dye, which can be quantified to assess the antagonistic effect of a compound.

Protocol (Fura-2 AM-based):

  • Cell Culture and Seeding: Grow FP receptor-expressing cells in a suitable medium and seed them onto black-walled, clear-bottom 96-well plates.

  • Dye Loading: Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with HEPES) and then incubate them with a loading buffer containing Fura-2 AM for approximately 60 minutes at 37°C in the dark.

  • De-esterification: After loading, wash the cells to remove excess dye and incubate for a further 15-30 minutes to allow for the complete de-esterification of Fura-2 AM within the cells.

  • Antagonist Addition: Add varying concentrations of AL-8810 isopropyl ester or other antagonists to the wells.

  • Signal Measurement: Place the plate in a fluorescence plate reader equipped with dual excitation wavelengths (typically 340 nm and 380 nm) and an emission wavelength of 510 nm.

  • Agonist Injection and Data Acquisition: Record a baseline fluorescence reading before injecting a specific concentration of an FP receptor agonist. Continue to record the fluorescence ratio (340/380 nm) over time to measure the change in intracellular calcium concentration.

  • Data Analysis: The inhibition of the agonist-induced calcium peak by the antagonist is used to determine its potency (IC50).

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_receptor FP Receptor Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Agonist PGF2α (Agonist) Agonist->FP_receptor Activates AL8810 AL-8810 (Antagonist) AL8810->FP_receptor Blocks

Caption: FP Receptor Signaling Pathway and Point of Antagonism by AL-8810.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture FP Receptor- Expressing Cells cell_seeding 2. Seed Cells into Microplate cell_culture->cell_seeding antagonist_incubation 3. Pre-incubate with AL-8810 / Alternative cell_seeding->antagonist_incubation agonist_stimulation 4. Stimulate with FP Receptor Agonist antagonist_incubation->agonist_stimulation signal_detection 5. Detect Signal (IP1 or Ca²⁺) agonist_stimulation->signal_detection dose_response 6. Generate Dose- Response Curves signal_detection->dose_response potency_determination 7. Determine Antagonist Potency (Ki, pA2) dose_response->potency_determination

Caption: General Experimental Workflow for Validating FP Receptor Antagonists.

Schild_Analysis_Logic start Obtain Agonist Dose-Response Curves at Multiple Fixed Antagonist Concentrations calculate_dr Calculate Dose Ratio (DR) for each Antagonist Concentration start->calculate_dr calculate_log Calculate log(DR-1) calculate_dr->calculate_log plot Plot log(DR-1) vs. log[Antagonist] calculate_log->plot analyze Perform Linear Regression plot->analyze end Determine pA2 (x-intercept) and Slope analyze->end

Caption: Logical Flow of Schild Analysis for Competitive Antagonist Characterization.

References

Assessing the Specificity of AL-8810 Isopropyl Ester Against Other Prostanoid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional activity of AL-8810 isopropyl ester, a known prostaglandin (B15479496) F2α (FP) receptor antagonist, against a panel of other human prostanoid receptors. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound and to provide a framework for its use in experimental settings.

Introduction to AL-8810 Isopropyl Ester and Prostanoid Receptors

AL-8810 is a synthetic analog of prostaglandin F2α and is widely recognized as a potent and selective antagonist of the FP receptor.[1][2] Prostanoid receptors, a group of G-protein coupled receptors (GPCRs), are activated by prostaglandins (B1171923) and thromboxanes, which are lipid mediators involved in a wide array of physiological and pathological processes.[3] The family of prostanoid receptors includes the DP, EP (with subtypes EP1, EP2, EP3, and EP4), FP, IP, and TP receptors.[3] The specificity of a ligand for its target receptor over other related receptors is a critical factor in its utility as a pharmacological tool and its potential as a therapeutic agent. This guide assesses the specificity of AL-8810 by comparing its interaction with the FP receptor to its activity at other prostanoid receptors.

Comparative Binding Affinity and Functional Activity of AL-8810

The selectivity of AL-8810 is demonstrated by its significantly higher affinity and antagonist potency at the FP receptor compared to other prostanoid receptors. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Binding Affinity (Ki) of AL-8810 at Prostanoid Receptors

Receptor SubtypeKi (nM)Cell Line/TissueReference
FP 200 ± 60Mouse 3T3 cells[4][5]
400 ± 100Rat A7r5 cells[4][5]
DP > 30,000-[1]
EP1 Data not available--
EP2 > 30,000-[1]
EP3 Data not available--
EP4 > 30,000-[1]
IP > 100,000-[1]
TP > 100,000-[1]

Table 2: Functional Antagonist Potency (pA2/Ki) of AL-8810 at Prostanoid Receptors

Receptor SubtypepA2Ki (nM) from functional assayCell LineReference
FP 6.68 ± 0.23426 ± 63A7r5 cells[6]
6.34 ± 0.09-3T3 cells[6]
DP No significant inhibition up to 10 µM-Various cell lines[6]
EP1 Data not available---
EP2 No significant inhibition up to 10 µM-Various cell lines[6]
EP3 Data not available---
EP4 No significant inhibition up to 10 µM-Various cell lines[6]
TP No significant inhibition up to 10 µM-Various cell lines[6]

Prostanoid Receptor Signaling Pathways

Understanding the signaling pathways associated with each prostanoid receptor is crucial for interpreting the functional consequences of ligand binding.

Prostanoid_Signaling cluster_Gq Gq-coupled Receptors cluster_Gs Gs-coupled Receptors cluster_Gi Gi-coupled Receptor FP FP PLC Phospholipase C (PLC) FP->PLC EP1 EP1 EP1->PLC TP TP TP->PLC DP DP AC_inc Adenylyl Cyclase (AC) ↑ DP->AC_inc EP2 EP2 EP2->AC_inc EP4 EP4 EP4->AC_inc IP IP IP->AC_inc EP3 EP3 AC_dec Adenylyl Cyclase (AC) ↓ EP3->AC_dec IP3_DAG IP3 & DAG ↑ PLC->IP3_DAG cAMP_inc cAMP ↑ AC_inc->cAMP_inc cAMP_dec cAMP ↓ AC_dec->cAMP_dec Ca2 [Ca2+]i ↑ IP3_DAG->Ca2

Caption: Major signaling pathways of prostanoid receptors.

FP, EP1, and TP receptors primarily couple to Gq proteins, activating Phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[1][7] In contrast, DP, EP2, EP4, and IP receptors are coupled to Gs proteins, which stimulate adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP).[3] The EP3 receptor is unique as it can couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP, as well as to other G proteins.[6]

Experimental Protocols

The data presented in this guide were generated using established in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound (AL-8810) to displace a radiolabeled ligand from its receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis node1 Cell Membrane Homogenates expressing Prostanoid Receptor node2 Incubate with: - Radiolabeled Ligand (e.g., [3H]-PGF2α) - Varying concentrations of AL-8810 node1->node2 node3 Separate bound from free radioligand (e.g., filtration) node2->node3 node4 Quantify bound radioactivity node3->node4 node5 Determine IC50 node4->node5 node6 Calculate Ki using Cheng-Prusoff equation node5->node6

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the prostanoid receptor of interest are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-PGF2α for the FP receptor) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor, AL-8810.

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of AL-8810 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay: Phospholipase C (PLC) Activation

This assay measures the functional consequence of receptor activation for Gq-coupled receptors by quantifying the production of inositol phosphates.

PLC_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis node1 Culture cells expressing the Gq-coupled receptor (e.g., A7r5 cells for FP) node2 Label cells with [3H]-myo-inositol node1->node2 node3 Pre-incubate with varying concentrations of AL-8810 (antagonist) node2->node3 node4 Stimulate with a fixed concentration of agonist (e.g., fluprostenol) node3->node4 node5 Terminate reaction and extract inositol phosphates node4->node5 node6 Separate and quantify [3H]-inositol phosphates (e.g., via chromatography) node5->node6 node7 Determine antagonist potency (pA2 or Ki) node6->node7

Caption: Workflow for a Phospholipase C functional assay.

Methodology:

  • Cell Culture and Labeling: Cells endogenously or recombinantly expressing the Gq-coupled prostanoid receptor are cultured and labeled overnight with [3H]-myo-inositol, which is incorporated into membrane phosphoinositides.

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of AL-8810.

  • Agonist Stimulation: A fixed concentration of a suitable agonist (e.g., fluprostenol (B1673476) for the FP receptor) is added to stimulate the receptor and induce PLC activation.

  • Extraction and Separation: The reaction is stopped, and the generated [3H]-inositol phosphates are extracted and separated from the membrane lipids, often using anion-exchange chromatography.

  • Quantification and Analysis: The amount of [3H]-inositol phosphates is quantified by scintillation counting. The antagonist potency is determined by analyzing the rightward shift of the agonist dose-response curve in the presence of the antagonist, from which a pA2 value can be calculated.

Conclusion

References

Cross-Validation of AL-8810 Isopropyl Ester Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of AL-8810 isopropyl ester, a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, across various cell lines. Its performance is benchmarked against other known FP receptor antagonists, supported by experimental data to aid in the selection of appropriate research tools for studying FP receptor signaling.

Comparative Activity of FP Receptor Antagonists

The following table summarizes the quantitative activity of AL-8810 and other FP receptor antagonists in several key cell lines utilized in ophthalmology and broader physiological research. The data highlights the potency and selectivity of these compounds.

CompoundCell LineAssay TypeParameterValueReference
AL-8810 A7r5 (Rat Thoracic Aorta Smooth Muscle)Phospholipase C ActivationEC₅₀ (agonist)261 ± 44 nM[1]
Phospholipase C ActivationEₘₐₓ (agonist)19%[1]
Functional Antagonism (vs. fluprostenol)pA₂6.68 ± 0.23[1]
Functional Antagonism (vs. fluprostenol)Kᵢ426 ± 63 nM[1]
Swiss 3T3 (Mouse Fibroblast)Phospholipase C ActivationEC₅₀ (agonist)186 ± 63 nM[1]
Phospholipase C ActivationEₘₐₓ (agonist)23%[1]
Functional Antagonism (vs. fluprostenol)pA₂6.34 ± 0.09[1]
Functional AntagonismKᵢ0.2 ± 0.06 µM[2]
Human Ciliary Muscle (h-CM)Functional AntagonismKᵢ5.7 µM[3]
Human Trabecular Meshwork (h-TM)Phosphoinositide Turnover (vs. fluprostenol)Kᵢ2.56 ± 0.62 µM[4]
Phosphoinositide Turnover (vs. bimatoprost)Kᵢ1.0 µM[4]
Phosphoinositide Turnover (vs. travoprost (B1681362) acid)Kᵢ2.5 µM[4]
Phosphoinositide Turnover (vs. latanoprost (B1674536) acid)Kᵢ4.3 µM[4]
Phosphoinositide Turnover (vs. unoprostone)Kᵢ2.4 µM[4]
Cloned Human FP Receptor (from ciliary body)Functional AntagonismKᵢ1.9 ± 0.3 µM[3]
AL-3138 A7r5 (Rat Thoracic Aorta Smooth Muscle)Phosphoinositide TurnoverEC₅₀ (agonist)72.2 ± 17.9 nM[5]
Phosphoinositide TurnoverEₘₐₓ (agonist)37%[5]
Functional Antagonism (vs. fluprostenol)Kᵢ296 ± 17 nM[5]
Functional Antagonism (vs. fluprostenol)Kₑ182 ± 44 nM[5]
Swiss 3T3 (Mouse Fibroblast)Phosphoinositide TurnoverEC₅₀ (agonist)20.5 ± 2.8 nM[5]
Phosphoinositide TurnoverEₘₐₓ (agonist)33%[5]
AS604872 Human FP ReceptorBinding AffinityKᵢ35 nM[6]
Rat FP ReceptorBinding AffinityKᵢ158 nM[6]
Mouse FP ReceptorBinding AffinityKᵢ323 nM[6]

Signaling Pathway and Experimental Workflow

To understand the context of AL-8810's activity, it is crucial to visualize the signaling cascade it modulates and the experimental procedures used for its characterization.

FP_Receptor_Signaling_Pathway FP Receptor Signaling Pathway PGF2a Prostaglandin F2α (or other FP agonist) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds and Activates AL8810 AL-8810 Isopropyl Ester (Antagonist) AL8810->FP_receptor Competitively Inhibits Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, gene expression) Ca_release->Downstream PKC->Downstream Experimental_Workflow Experimental Workflow for Antagonist Characterization cluster_setup Cell Culture and Preparation cluster_assay Antagonist Activity Assay cluster_measurement Measurement of Cellular Response cluster_analysis Data Analysis cell_culture 1. Culture selected cell line (e.g., A7r5, h-TM) seeding 2. Seed cells into multi-well plates cell_culture->seeding incubation1 3. Incubate to allow cell adherence seeding->incubation1 add_antagonist 4. Pre-incubate cells with varying concentrations of AL-8810 or other antagonist incubation1->add_antagonist add_agonist 5. Stimulate cells with a fixed concentration of an FP receptor agonist (e.g., Fluprostenol) add_antagonist->add_agonist incubation2 6. Incubate for a defined period add_agonist->incubation2 ip_assay Phosphoinositide Turnover Assay incubation2->ip_assay ca_assay Intracellular Calcium Mobilization Assay incubation2->ca_assay dose_response 7. Generate dose-response curves ip_assay->dose_response ca_assay->dose_response calculation 8. Calculate IC₅₀, Kᵢ, or pA₂ values dose_response->calculation

References

A Comparative Analysis of AL-8810 Isopropyl Ester Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of AL-8810 isopropyl ester's performance as a selective Prostaglandin (B15479496) F2α (PGF2α) receptor antagonist across various species. The information presented is supported by experimental data to aid in the evaluation and application of this pharmacological tool.

AL-8810 is a potent and selective competitive antagonist of the PGF2α receptor, also known as the FP receptor. It is an analog of PGF2α and is often utilized as its isopropyl ester prodrug. This ester form enhances its lipophilicity, facilitating easier penetration of cell membranes. Once inside the tissue, it is hydrolyzed by endogenous esterases into its active free acid form, AL-8810.[1] This compound has been instrumental in characterizing the physiological and pathological roles of the PGF2α signaling pathway. While it is a valuable research tool, it also exhibits weak partial agonist activity at the FP receptor.[2]

Performance Across Species: A Quantitative Comparison

The antagonist potency of AL-8810 varies across different species and cell types. The following tables summarize the available quantitative data for AL-8810 and provide a comparison with other known FP receptor antagonists.

Table 1: Antagonist Potency (Ki) of AL-8810 at the FP Receptor in Different Species

SpeciesCell Type/TissueAntagonist Potency (Ki)Reference
Mouse3T3 fibroblasts0.2 ± 0.06 µM[3]
RatA7r5 thoracic aorta smooth muscle cells0.4 ± 0.1 µM[3]
HumanCloned ciliary body-derived FP receptor1.9 ± 0.3 µM[3]
HumanTrabecular meshwork (TM) cells2.6 ± 0.5 µM[3]
HumanCiliary muscle (CM) cells5.7 µM[3]

Table 2: Pharmacological Parameters of AL-8810 in Rodent Cell Lines

ParameterRat (A7r5 cells)Mouse (3T3 fibroblasts)Reference
Agonist Potency (EC50) 261 ± 44 nM186 ± 63 nM[2]
Maximal Effect (Emax) 19% (relative to cloprostenol)23% (relative to cloprostenol)[2]
Antagonist Inhibition (pA2) 6.68 ± 0.236.34 ± 0.09[2]
Antagonist Inhibition (Ki) 426 ± 63 nM-[2]

Note: The EC50 and Emax values reflect the weak partial agonist activity of AL-8810.

In bovine species, AL-8810 has been shown to inhibit the detrimental effects of PGF2α on the development of pre-compacted embryos in vitro at a concentration of 1000 nM.[4]

Comparison with Alternative FP Receptor Antagonists

Several other compounds have been developed to antagonize the FP receptor, each with distinct characteristics.

Table 3: Comparative Antagonist Potency (Ki) of Various FP Receptor Antagonists

AntagonistSpeciesAntagonist Potency (Ki)Mechanism of ActionReference
AL-8810 Human 1.9 - 5.7 µM Competitive [3]
Rat 0.4 µM [3]
Mouse 0.2 µM [3]
AL-3138 Rat296 ± 17 nMNon-competitive[5]
Mouse-
AS604872 Human35 nMNon-prostanoid[6][7]
Rat158 nM[6][7]
Mouse323 nM[6][7]
PDC31 Human-Allosteric inhibitor[8][9]

Note: A lower Ki value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

To understand the context of AL-8810's function, it is essential to visualize the PGF2α signaling pathway and the experimental procedures used to characterize its antagonist activity.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds Gq Gq protein FP_receptor->Gq Activates AL8810 AL-8810 AL8810->FP_receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Caption: PGF2α signaling pathway and the inhibitory action of AL-8810.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Assay Procedure cluster_analysis Data Analysis start Start: Select cell line expressing FP receptors culture Culture cells in appropriate medium start->culture prepare Prepare solutions: - FP receptor agonist (e.g., PGF2α) - AL-8810 (various concentrations) - Assay reagents (e.g., Fluo-4 AM for Ca²⁺) culture->prepare preincubate Pre-incubate cells with AL-8810 or vehicle prepare->preincubate stimulate Stimulate cells with FP receptor agonist preincubate->stimulate measure Measure cellular response (e.g., intracellular Ca²⁺, IP3 accumulation) stimulate->measure plot Plot dose-response curves measure->plot calculate Calculate IC50/Ki values (Schild Analysis) plot->calculate end End: Determine antagonist potency calculate->end

Caption: General experimental workflow for characterizing FP receptor antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize AL-8810.

Phosphoinositide (PI) Turnover Assay

This assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream product of FP receptor activation, to quantify receptor activity.

  • Cell Culture: Cells endogenously or recombinantly expressing the FP receptor (e.g., A7r5, 3T3) are cultured to near confluency in appropriate media.

  • Labeling: Cells are labeled overnight with [³H]-myo-inositol to incorporate the radiolabel into the cell membrane as phosphoinositides.

  • Pre-incubation: Cells are washed and pre-incubated with various concentrations of AL-8810 or vehicle control for a specified time.

  • Stimulation: An FP receptor agonist (e.g., fluprostenol) is added to stimulate the cells for a defined period.

  • Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated.

  • Quantification: The radiolabeled IPs are isolated using anion-exchange chromatography and quantified by liquid scintillation counting.

  • Analysis: The amount of [³H]-IPs produced is plotted against the agonist concentration in the presence and absence of the antagonist to determine the antagonist's potency.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following FP receptor activation.

  • Cell Culture: Adherent cells expressing the FP receptor are seeded in multi-well plates and grown to a suitable density.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specific duration at 37°C.

  • Antagonist Addition: The dye-containing solution is replaced with a buffer containing various concentrations of AL-8810 or vehicle.

  • Signal Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of an FP receptor agonist.

  • Agonist Stimulation: A specific concentration of an FP receptor agonist is added to each well, and the change in fluorescence intensity is monitored over time.

  • Data Analysis: The peak fluorescence signal, representing the maximum increase in [Ca²⁺]i, is used to generate dose-response curves and calculate the antagonist's inhibitory concentration (IC50).[10]

Schild Analysis

Schild analysis is a pharmacological method used to determine the affinity (pA2 or Kb value) of a competitive antagonist.

  • Dose-Response Curves: A series of agonist dose-response curves are generated in the absence and in the presence of several fixed concentrations of the antagonist (AL-8810).

  • Dose Ratio Calculation: The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.

  • Schild Plot Construction: A Schild plot is constructed by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.

  • Parameter Determination: For a competitive antagonist, the Schild plot should yield a straight line with a slope of 1. The x-intercept of this line is equal to the negative logarithm of the antagonist's dissociation constant (pA2).[11][12][13]

Conclusion

AL-8810 isopropyl ester is a well-characterized and selective competitive antagonist of the PGF2α receptor, making it an invaluable tool for research in various fields, including ophthalmology, reproductive biology, and neuroscience. This guide provides a comparative overview of its activity across different species, highlighting the importance of considering species-specific differences in potency. The provided experimental outlines and visualizations of the relevant signaling pathway and workflows aim to support researchers in designing and interpreting their studies involving AL-8810 and other FP receptor modulators.

References

A Comparative Analysis of AL-8810 Isopropyl Ester and Other Glaucoma Pharmaceuticals: A Long-Term Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the long-term effects of various classes of glaucoma drugs, with a special focus on the pharmacological tool, AL-8810 isopropyl ester, and its role in elucidating the prostaglandin (B15479496) pathway. This document is intended to serve as a resource for researchers and professionals in the field of ophthalmology and drug development, offering a comparative analysis of mechanisms of action, long-term efficacy, and adverse effect profiles supported by experimental data.

Introduction to Glaucoma and Therapeutic Strategies

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. The primary modifiable risk factor for the progression of glaucoma is elevated intraocular pressure (IOP). Consequently, the mainstay of glaucoma treatment is the reduction of IOP through pharmacological intervention. Various classes of drugs are utilized, each with a unique mechanism of action targeting aqueous humor dynamics. This guide will delve into the long-term implications of these therapies.

The Role of AL-8810 Isopropyl Ester in Glaucoma Research

AL-8810 isopropyl ester is a potent and selective antagonist of the prostaglandin F2α (FP) receptor. While not used as a therapeutic agent for glaucoma, it is an invaluable research tool for investigating the role of the FP receptor in IOP regulation. Prostaglandin analogs (PGAs), a first-line treatment for glaucoma, are agonists of the FP receptor. AL-8810 is frequently used in preclinical studies to block the effects of PGAs, thereby confirming their mechanism of action and exploring alternative IOP-lowering pathways. For instance, studies have shown that AL-8810 can inhibit the IOP-lowering effect of latanoprost (B1674536), a widely prescribed PGA.[1] This antagonist activity is crucial for dissecting the signaling pathways involved in glaucoma pharmacotherapy.

Comparative Analysis of Long-Term Effects of Glaucoma Drug Classes

The following tables summarize the long-term efficacy and adverse effects of the major classes of glaucoma medications.

Table 1: Long-Term Intraocular Pressure (IOP) Reduction
Drug ClassMechanism of ActionLong-Term IOP ReductionNotes
Prostaglandin Analogs (e.g., Latanoprost, Travoprost, Bimatoprost)Increase uveoscleral outflow of aqueous humor by activating the FP receptor.Sustained IOP reduction of 25-35% from baseline.[2][3] Generally good long-term efficacy with low incidence of tachyphylaxis.[3]Bimatoprost may have slightly greater IOP-lowering efficacy in the initial phase of treatment compared to latanoprost and travoprost.[4]
Beta-Blockers (e.g., Timolol, Betaxolol)Decrease aqueous humor production by the ciliary body.[5]IOP reduction of 20-25% from baseline.[2] Long-term drift (a gradual loss of effect over time) can occur in some patients.[6]Timolol is a non-selective beta-blocker, while betaxolol (B1666914) is cardioselective with a better systemic safety profile but slightly less IOP-lowering effect.[5][7]
Alpha-Adrenergic Agonists (e.g., Brimonidine)Decrease aqueous humor production and increase uveoscleral outflow.[8]IOP reduction of 20-25% from baseline.[9] Tachyphylaxis can be a significant issue with long-term use.[8]Brimonidine may have neuroprotective effects independent of IOP reduction.[10]
Carbonic Anhydrase Inhibitors (Topical) (e.g., Dorzolamide, Brinzolamide)Decrease aqueous humor production by inhibiting carbonic anhydrase in the ciliary body.[11][12]IOP reduction of 15-20% from baseline.[11] Generally stable long-term IOP control.Often used as adjunctive therapy. Systemic side effects are less common with topical administration compared to oral formulations.[11][13]
Rho Kinase (ROCK) Inhibitors (e.g., Netarsudil, Ripasudil)Increase trabecular outflow of aqueous humor by relaxing the trabecular meshwork cells.[14][15][16]IOP reduction of 20-25% from baseline.[14][17] Long-term data is still emerging, but they appear to have sustained efficacy.[14]Also possess potential neuroprotective and anti-fibrotic properties.[18]
Table 2: Common Long-Term Ocular and Systemic Side Effects
Drug ClassCommon Long-Term Ocular Side EffectsCommon Long-Term Systemic Side Effects
Prostaglandin Analogs Iris color darkening (permanent), eyelash growth (reversible), periorbital fat atrophy, conjunctival hyperemia.[19]Generally well-tolerated systemically.
Beta-Blockers Ocular surface disease, allergic reactions.Bradycardia, bronchospasm (especially with non-selective agents), fatigue, depression.[5][6]
Alpha-Adrenergic Agonists Allergic conjunctivitis, follicular conjunctivitis, ocular dryness, hyperemia.[8]Dry mouth, fatigue, lethargy.[8]
Carbonic Anhydrase Inhibitors (Topical) Stinging/burning on instillation, blurred vision, superficial punctate keratitis, allergic reactions.[12]Bitter taste. Systemic side effects are rare with topical use but can include paresthesias and fatigue.[12][20]
Rho Kinase (ROCK) Inhibitors Conjunctival hyperemia, corneal verticillata (whorl-like corneal deposits), subconjunctival hemorrhage.[15][18]Generally well-tolerated systemically.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and methodologies involved in glaucoma drug research, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathways

Signaling_Pathways cluster_PGA Prostaglandin Analog Pathway cluster_ROCK Rho Kinase Inhibitor Pathway cluster_BetaBlocker Beta-Blocker Pathway PGA Prostaglandin Analog (e.g., Latanoprost) FP_Receptor FP Receptor PGA->FP_Receptor Binds & Activates MMPs Matrix Metalloproteinases (MMPs) FP_Receptor->MMPs Upregulates ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow AL8810 AL-8810 AL8810->FP_Receptor Blocks ROCKi Rho Kinase Inhibitor (e.g., Netarsudil) ROCK Rho Kinase (ROCK) ROCKi->ROCK Inhibits Actin_Stress_Fibers Actin Stress Fibers ROCK->Actin_Stress_Fibers Promotes TM_Cell_Relaxation Trabecular Meshwork Cell Relaxation Actin_Stress_Fibers->TM_Cell_Relaxation Leads to (when inhibited) Trabecular_Outflow Increased Trabecular Outflow TM_Cell_Relaxation->Trabecular_Outflow Beta_Blocker Beta-Blocker (e.g., Timolol) Beta_Receptor Beta-Adrenergic Receptor Beta_Blocker->Beta_Receptor Blocks cAMP cAMP Production Beta_Receptor->cAMP Stimulates Aqueous_Production Decreased Aqueous Humor Production cAMP->Aqueous_Production Leads to (when decreased)

Caption: Signaling pathways of major glaucoma drug classes.

Experimental Workflow for Preclinical Glaucoma Drug Evaluation

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment and Monitoring cluster_analysis Post-mortem Analysis Induction Induction of Ocular Hypertension in Animal Model (e.g., rat, mouse) Baseline Baseline IOP Measurement Induction->Baseline Drug_Admin Topical Administration of Test Compound vs. Vehicle/Comparator Baseline->Drug_Admin IOP_Monitoring Long-term IOP Monitoring (e.g., Tonometer) Drug_Admin->IOP_Monitoring ERG Electroretinography (ERG) for Retinal Function Drug_Admin->ERG Euthanasia Euthanasia and Tissue Collection IOP_Monitoring->Euthanasia ERG->Euthanasia Histology Histological Analysis of Trabecular Meshwork and Optic Nerve Euthanasia->Histology

Caption: A typical preclinical experimental workflow.

Detailed Experimental Protocols

Induction of Ocular Hypertension in Animal Models
  • Objective: To create a sustained elevation of IOP in an animal model to mimic glaucoma.

  • Method (Hypertonic Saline Injection Model in Rats):

    • Anesthetize adult rats (e.g., Wistar or Brown Norway) with an appropriate anesthetic agent.[21]

    • Under a surgical microscope, cannulate an episcleral vein with a fine-gauge needle.

    • Inject a small volume (e.g., 50 µL) of hypertonic saline (e.g., 1.75 M) into the episcleral vein.[21]

    • Repeat the injection weekly or as needed to maintain elevated IOP.[22]

    • The contralateral eye can serve as a control, receiving a sham injection of isotonic saline.

Measurement of Intraocular Pressure (IOP)
  • Objective: To accurately and non-invasively measure IOP in conscious or anesthetized animals.

  • Method (Rebound Tonometry):

    • Gently restrain the animal. For conscious measurements, acclimate the animals to the procedure to minimize stress.

    • Use a rebound tonometer (e.g., TonoLab, TonoVet) calibrated for the specific animal species.[23]

    • Hold the tonometer perpendicular to the central cornea.

    • Take multiple readings (typically 6) and average them to obtain a single IOP measurement.

    • Record IOP at consistent times of the day to account for diurnal variations.

Histological Analysis of the Trabecular Meshwork
  • Objective: To examine the cellular and structural changes in the trabecular meshwork following long-term drug administration.

  • Method:

    • Following euthanasia, enucleate the eyes and fix them in an appropriate fixative (e.g., 4% paraformaldehyde).

    • Process the tissue for paraffin (B1166041) or plastic embedding.

    • Section the anterior segment of the eye.

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology, and with specific stains such as Periodic acid-Schiff (PAS) for basement membranes and Masson's trichrome for collagen.[24]

    • Perform immunohistochemistry using antibodies against relevant proteins such as collagen IV and fibronectin to assess extracellular matrix deposition.[24][25]

    • Examine the sections under a light microscope to evaluate cellularity, trabecular beam thickness, and extracellular matrix organization.[26]

Electroretinography (ERG) for Retinal Function Assessment
  • Objective: To objectively assess the function of retinal ganglion cells, which are progressively damaged in glaucoma.

  • Method:

    • Dark-adapt the animal for a specified period (e.g., overnight).

    • Anesthetize the animal and place it on a heated platform to maintain body temperature.

    • Place a recording electrode on the cornea, a reference electrode subcutaneously on the head, and a ground electrode on the body.

    • Present a series of light flashes of varying intensities and record the electrical responses of the retina.[27][28]

    • Analyze the waveforms, paying particular attention to the photopic negative response (PhNR) and pattern ERG (PERG), which are indicative of retinal ganglion cell activity.[27][28]

Conclusion

The long-term management of glaucoma requires a thorough understanding of the efficacy and safety profiles of various therapeutic agents. While AL-8810 isopropyl ester serves as a critical tool for elucidating the FP receptor pathway, the mainstay of treatment involves a diverse array of drugs targeting different aspects of aqueous humor dynamics. Prostaglandin analogs offer robust and sustained IOP reduction with a favorable systemic safety profile, though they are associated with notable ocular side effects. Beta-blockers, while effective, carry the risk of systemic adverse events. Alpha-adrenergic agonists and carbonic anhydrase inhibitors provide valuable adjunctive therapy. The newer class of Rho kinase inhibitors presents a novel mechanism of action with promising long-term potential. The choice of therapy should be tailored to the individual patient, considering their target IOP, comorbidities, and tolerance to potential side effects. Continued research, utilizing the experimental protocols outlined in this guide, is essential for the development of even more effective and safer long-term treatments for glaucoma.

References

Safety Operating Guide

Proper Disposal of AL 8810 Isopropyl Ester in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory management. This document provides a comprehensive, step-by-step guide for the proper disposal of AL 8810 isopropyl ester, a prostaglandin (B15479496) FP receptor antagonist used in research. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), prudent laboratory practice dictates that it should not be disposed of down the drain or in regular trash without proper consideration.[1] Adherence to these procedures will help safeguard personnel and minimize environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. The usual precautionary measures for handling chemicals should be followed.[1]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle this compound and its waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth). Collect the absorbed material and place it into a designated, labeled waste container for chemical disposal. Do not allow the spilled material to enter drains or waterways.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and disposing of this compound waste, including pure compound and contaminated labware.

1. Waste Segregation and Collection:

  • Identify Waste Streams: Do not mix this compound waste with other waste streams, especially incompatible chemicals.[2][3] It should be collected in a dedicated, properly labeled waste container.

  • Aqueous vs. Solvent-Based Solutions: If this compound is dissolved in an organic solvent (e.g., ethanol, DMSO, dimethyl formamide), it should be collected in a container designated for flammable liquid waste. If it is in an aqueous buffer, it should be collected in a non-hazardous aqueous waste container.

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., pipette tips, microfuge tubes), and spill cleanup materials in a separate, clearly labeled container for solid chemical waste.

2. Waste Container Selection and Labeling:

  • Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top cap.[3] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Labeling: All waste containers must be clearly and accurately labeled.[4] The label should include:

    • The words "Non-Hazardous Waste" or "Chemical Waste for Disposal"

    • The full chemical name: "this compound"

    • List of any solvents and their approximate concentrations

    • The date the waste was first added to the container (accumulation start date)

    • The name of the principal investigator or lab contact

    • Appropriate hazard warnings (if mixed with hazardous solvents)

3. Storage of Waste:

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2][5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills in case of container failure.

  • Storage Conditions: Keep the waste container away from heat, sparks, and open flames, especially if it contains flammable solvents.[6]

4. Arranging for Final Disposal:

  • Contact Environmental Health and Safety (EHS): Do not dispose of the chemical waste in the regular trash or pour it down the sink.[1][6] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.

  • Provide Information: Be prepared to provide the EHS department with information about the waste, including its composition and volume.

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for chemical waste disposal.

Data Summary for Disposal
ParameterGuidelineSource
GHS Hazard Classification Not a hazardous substance[1]
Recommended PPE Safety glasses, gloves, lab coat[1]
Prohibited Disposal Routes Do not allow to enter sewers/surface or ground water[1]
Waste Container Type Chemically compatible, leak-proof, with a secure cap[3]
Waste Labeling Full chemical name, constituents, accumulation date, contact info[4]
Storage Location Designated satellite accumulation area with secondary containment[2][5]
Final Disposal Method Collection by institutional Environmental Health and Safety (EHS)[4][5]

Visual Guide to Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated labware, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled Container for Solid Chemical Waste solid_waste->collect_solid solvent_check Is the solvent hazardous? (e.g., flammable) liquid_waste->solvent_check store_waste Store Sealed Container in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store_waste aqueous_waste Aqueous Solution solvent_check->aqueous_waste No solvent_waste Organic Solvent Solution solvent_check->solvent_waste Yes collect_aqueous Collect in Labeled Container for Non-Hazardous Aqueous Waste aqueous_waste->collect_aqueous collect_solvent Collect in Labeled Container for Hazardous (Flammable) Waste solvent_waste->collect_solvent collect_aqueous->store_waste collect_solvent->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs end End: Waste Transferred to EHS for Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.